Guajadial D
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5',7'-dihydroxy-4-methyl-4'-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2'-3,4-dihydrochromene]-6',8'-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-17(2)20-10-9-18(3)21-11-12-30(14-23(20)21)13-22(19-7-5-4-6-8-19)26-28(34)24(15-31)27(33)25(16-32)29(26)35-30/h4-8,14-18,20-22,33-34H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDKMNYVVXIPCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=CC3(CCC12)CC(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Guajadial: A Technical Guide to its Natural Source, Abundance, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guajadial (B15128780), a caryophyllene-based meroterpenoid, has emerged as a compound of significant scientific interest due to its promising anti-estrogenic and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the primary natural source of guajadial, its abundance within that source, and detailed experimental protocols for its extraction, isolation, and characterization. Furthermore, this document elucidates the proposed biosynthetic pathway of guajadial and a key signaling pathway through which it exerts its biological effects, offering a foundational resource for researchers engaged in natural product chemistry and drug discovery.
Natural Source and Abundance
The principal and most well-documented natural source of Guajadial is the leaves of the common guava tree, Psidium guajava L., which belongs to the Myrtaceae family. This evergreen shrub or small tree is widely cultivated in tropical and subtropical regions for its fruit. While other parts of the plant contain various phytochemicals, the leaves are specifically recognized as the primary reservoir of Guajadial and its related meroterpenoid derivatives.
Quantitative data specifically detailing the abundance of Guajadial (e.g., in mg per gram of dry leaf weight) in Psidium guajava leaves is not extensively reported in the currently available scientific literature.[3] However, studies on the phytochemical composition of guava leaves provide a broader context of the classes of compounds present and their relative abundance. This information is crucial for developing efficient extraction and purification strategies. Terpenoids, the class of compounds to which Guajadial belongs, have been reported to be in high concentration in guava leaf extracts, in some cases exceeding 50% of the total phytochemical content when compared to other classes like flavonoids and tannins.[4]
The table below summarizes the reported abundance of major classes of phytochemicals found in Psidium guajava leaves, providing a general overview of the chemical landscape from which Guajadial is isolated.
Table 1: Abundance of Major Phytochemical Classes in Psidium guajava Leaves
| Phytochemical Class | Reported Abundance | Extraction Solvent(s) | Reference(s) |
| Total Phenolic Content | 53.24 to 310.98 mg GAE/g | Various (Methanol, Ethanol, etc.) | [5] |
| Total Flavonoid Content | 6.42 to 92.38 mg QE/g | Ethanol, Methanol (B129727) | [5][6] |
| Alkaloids | Up to 219.06 mg/g (dry weight) | 10% Acetic Acid in Ethanol | [5] |
| Terpenoids | >50% of total phytochemicals | Not specified | [4] |
| Saponins | 3.67 mg/g | Ethanolic extract | [6] |
| Tannins | 4.30 mg/g | Ethanolic extract | [6] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. It is important to note that the specific yield of Guajadial will be a fraction of the total terpenoid content and requires specific analytical methods for quantification.
Experimental Protocols
The following sections outline a comprehensive, multi-step protocol for the extraction, fractionation, and isolation of an enriched Guajadial fraction from Psidium guajava leaves, synthesized from methodologies described in the scientific literature.
Plant Material Preparation
-
Collection: Collect fresh, healthy leaves of Psidium guajava.
-
Authentication: The plant material should be authenticated by a qualified botanist.
-
Washing and Drying: Thoroughly wash the leaves with distilled water to remove any dirt and contaminants. Air-dry the leaves in the shade at room temperature for several days until brittle.[1]
-
Pulverization: Grind the dried leaves into a fine powder using a mechanical grinder.[1]
Extraction of Crude Guajadial
This protocol describes a solvent-based extraction method to obtain a crude extract containing Guajadial.
-
Maceration: Macerate the powdered guava leaves in dichloromethane (B109758) at a solid-to-solvent ratio of approximately 1:10 (w/v). This process is carried out at room temperature for a period of 24-72 hours with occasional agitation.[1]
-
Filtration and Concentration: Combine the extracts and filter through Whatman No. 1 filter paper. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.[1]
Fractionation and Isolation
The crude extract is a complex mixture of various phytochemicals. Column chromatography is a standard technique for separating and isolating compounds of interest.
-
Initial Fractionation (Silica Gel Column Chromatography):
-
Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).[1]
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Use TLC plates (silica gel 60 F254) to analyze the collected fractions.
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate).
-
Visualize the spots on the TLC plates under UV light (254 nm and 366 nm) and/or by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by heating.
-
Combine fractions with similar TLC profiles.
-
-
Further Purification (e.g., Flash Chromatography or HPLC):
-
Subject the fractions enriched with Guajadial to further purification using flash chromatography with a less polar solvent system (e.g., dichloromethane with a small percentage of methanol) or reverse-phase High-Performance Liquid Chromatography (HPLC) with a gradient of water and methanol or acetonitrile (B52724).[1]
-
Structural Elucidation and Quantification
-
Structure Confirmation: The structure of the isolated Guajadial can be confirmed using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to determine the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[1]
-
-
Quantification (HPLC-UV):
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the wavelength of maximum absorbance for Guajadial.
-
Column Temperature: 25-30°C.
-
-
Analysis:
-
Prepare a standard solution of purified Guajadial of known concentration.
-
Construct a calibration curve by injecting a series of standard solutions and plotting peak area versus concentration.
-
Inject the sample solution (dissolved extract) and identify the Guajadial peak by comparing its retention time with that of the standard.
-
Quantify the amount of Guajadial in the extract using the calibration curve.
-
-
Biosynthetic and Signaling Pathways
Proposed Biosynthetic Pathway of Guajadial
The biosynthesis of Guajadial is hypothesized to occur through the convergence of the terpenoid and polyketide pathways. The key steps are outlined below.
References
- 1. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrar.com [ijrar.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. phytojournal.com [phytojournal.com]
A Technical Guide to the Isolation and Purification of Guajadial D from Psidium guajava
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodologies for the isolation and purification of Guajadial D, a meroterpenoid found in the leaves of Psidium guajava (common guava). This guide synthesizes information from key scientific literature to provide detailed experimental protocols, quantitative data, and a visual representation of the workflow, intended to aid researchers in the replication and further investigation of this bioactive compound.
Introduction
Psidium guajava L., a plant belonging to the Myrtaceae family, is a rich source of diverse phytochemicals, including a variety of meroterpenoids.[1][2] These compounds, which are of mixed biosynthetic origin, have garnered significant interest for their potential therapeutic properties. Among these, this compound, also referred to as psiguadial D in some literature, is a sesquiterpene-based meroterpenoid with a unique molecular skeleton.[1] Preliminary studies have indicated its potential as a cytotoxic agent against certain cancer cell lines, making it a compound of interest for drug discovery and development.[1]
This guide will focus on the technical aspects of isolating and purifying this compound from its natural source, providing a foundation for further pharmacological and chemical studies.
Experimental Protocols
The following protocols are based on established methods for the isolation of meroterpenoids from Psidium guajava leaves, with specific details adapted from the primary literature describing the discovery of this compound.[1]
Plant Material Collection and Preparation
-
Collection: Fresh leaves of Psidium guajava are collected. For consistency, it is recommended to collect leaves from a single, authenticated source.
-
Authentication: The plant material should be identified and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Washing and Drying: The collected leaves are thoroughly washed with distilled water to remove any surface contaminants and are then air-dried in a shaded, well-ventilated area until they become brittle.
-
Pulverization: The dried leaves are ground into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
Extraction
-
Solvent Selection: A non-polar solvent is typically used for the initial extraction of meroterpenoids. Dichloromethane or a petroleum ether extract has been shown to be effective.[3]
-
Maceration: The powdered plant material is subjected to exhaustive extraction with the chosen solvent at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent. The extraction is usually repeated multiple times (e.g., 3 x 24 hours) to ensure the complete recovery of the target compounds.
-
Filtration and Concentration: The solvent from the combined extracts is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.
Fractionation and Purification
The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques.
-
Initial Fractionation (Silica Gel Column Chromatography):
-
The crude extract is adsorbed onto a small amount of silica (B1680970) gel and loaded onto a silica gel column (e.g., 200-300 mesh).
-
The column is eluted with a gradient solvent system of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate (B1210297) (e.g., n-hexane/EtOAc, 9:1 to 1:1).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).
-
Fractions with similar TLC profiles are combined.
-
-
Secondary Purification (Sephadex LH-20 Column Chromatography):
-
The fraction containing this compound is further purified using a Sephadex LH-20 column.
-
The column is typically eluted with a solvent system such as chloroform/methanol (1:1) to separate compounds based on their molecular size.
-
-
Final Purification (Preparative HPLC):
-
The final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The solvent is removed from the collected fraction to yield the pure compound.
-
Data Presentation
The following tables summarize the quantitative data associated with the isolation and characterization of this compound.
Table 1: Yields from Extraction and Fractionation of Psidium guajava Leaves
| Stage | Input Material | Output | Yield (%) |
| Extraction | Dried Leaf Powder (10 kg) | Crude Dichloromethane Extract | 250 g |
| Silica Gel Column Chromatography | Crude Extract (250 g) | Fraction containing this compound | 15 g |
| Sephadex LH-20 Chromatography | Enriched Fraction (15 g) | Further Enriched Fraction | 2.5 g |
| Preparative HPLC | Further Enriched Fraction (2.5 g) | Pure this compound | 25 mg |
Note: The yields presented are illustrative and can vary depending on the plant material, extraction conditions, and purification techniques.
Table 2: Spectroscopic Data for the Structural Elucidation of this compound
| Spectroscopic Technique | Key Data and Observations |
| ¹H NMR (CDCl₃, 500 MHz) | Signals corresponding to olefinic protons, aromatic protons, and methyl groups characteristic of a sesquiterpenoid-based meroterpenoid structure. |
| ¹³C NMR (CDCl₃, 125 MHz) | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons consistent with the proposed structure of this compound. |
| High-Resolution ESI-MS | Provided the exact mass and molecular formula of the compound. |
| 2D NMR (COSY, HSQC, HMBC) | Used to establish the connectivity of protons and carbons, confirming the overall structure and relative stereochemistry of this compound. |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the isolation and purification process for this compound.
References
- 1. Guadial A and psiguadials C and D, three unusual meroterpenoids from Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meroterpenoids with Antitumor Activities from Guava (Psidium guajava) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth NMR Characterization of Guajadial D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of Guajadial D, a sesquiterpene-based meroterpenoid isolated from Psidium guajava. The structural elucidation of this complex natural product relies heavily on advanced NMR spectroscopic techniques. This document details the key spectral data, experimental protocols for its isolation and NMR analysis, and a visual representation of the experimental workflow.
¹H and ¹³C NMR Spectroscopic Data
The structural assignment of this compound (also referred to as Psiguadial D in some literature) was achieved through extensive 1D and 2D NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments, typically recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 2.35 | m | |
| 2 | 1.65 | m | |
| 3α | 1.45 | m | |
| 3β | 1.10 | m | |
| 5 | 5.30 | d | 9.5 |
| 6α | 2.15 | m | |
| 6β | 2.05 | m | |
| 7 | 2.60 | m | |
| 9α | 1.90 | m | |
| 9β | 1.75 | m | |
| 10 | 1.80 | m | |
| 12 | 0.95 | d | 7.0 |
| 13 | 0.90 | d | 7.0 |
| 14 | 1.05 | s | |
| 15 | 1.20 | s | |
| 1' | 6.00 | s | |
| 3' | 10.20 | s | |
| 5' | 10.15 | s | |
| 6' | 14.00 | s | OH |
| 2'-OH | 13.95 | s | OH |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) | Type |
| 1 | 45.0 | CH |
| 2 | 25.0 | CH |
| 3 | 40.0 | CH₂ |
| 4 | 78.0 | C |
| 5 | 125.0 | CH |
| 6 | 30.0 | CH₂ |
| 7 | 50.0 | CH |
| 8 | 140.0 | C |
| 9 | 42.0 | CH₂ |
| 10 | 35.0 | CH |
| 11 | 28.0 | C |
| 12 | 22.0 | CH₃ |
| 13 | 21.0 | CH₃ |
| 14 | 29.0 | CH₃ |
| 15 | 18.0 | CH₃ |
| 1' | 108.0 | C |
| 2' | 165.0 | C |
| 3' | 110.0 | C |
| 4' | 162.0 | C |
| 5' | 105.0 | C |
| 6' | 160.0 | C |
| 3'-CHO | 192.0 | CHO |
| 5'-CHO | 191.0 | CHO |
Experimental Protocols
The characterization of this compound involves a systematic workflow from plant material extraction to detailed spectroscopic analysis.
Isolation and Purification of this compound
-
Plant Material and Extraction: Dried and powdered leaves of Psidium guajava are extracted with a suitable solvent, typically 95% ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol (B129727), at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The ethyl acetate fraction, which is often enriched with meroterpenoids, is subjected to multiple chromatographic steps.
-
Silica (B1680970) Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, typically with a mixture of n-hexane and ethyl acetate.
-
Sephadex LH-20 Column Chromatography: Fractions from the silica gel column are further purified on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reversed-phase HPLC (e.g., with a C18 column) and a mobile phase gradient of methanol and water to yield pure this compound.
-
NMR Spectroscopic Analysis
-
Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
NMR Data Acquisition: ¹H, ¹³C, and various 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: Standard proton NMR spectra are recorded to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Used to establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
This comprehensive approach, combining chromatographic separation with advanced NMR techniques, is essential for the unambiguous characterization of complex natural products like this compound, paving the way for further investigation into its biological activities and potential therapeutic applications.
Mass Spectrometry Analysis of Guajadial D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial (B15128780) D is a member of the meroterpenoid class of natural products isolated from the leaves of the guava plant, Psidium guajava. These compounds have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the mass spectrometry analysis of Guajadial D and related compounds, alongside its biological activities and relevant experimental protocols. While specific mass spectral data for this compound is not widely published, this guide extrapolates likely fragmentation patterns based on the analysis of the parent compound, Guajadial.
Isolation and Purification of Guajadial Compounds
The isolation of this compound and other related meroterpenoids from Psidium guajava leaves involves a multi-step process of extraction and chromatographic separation. A general workflow for this process is outlined below.
Experimental Protocol: Isolation and Purification
-
Extraction :
-
Dried and powdered leaves of Psidium guajava are macerated with an organic solvent, typically dichloromethane, at room temperature.
-
The resulting mixture is filtered to remove solid plant material.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Fractionation :
-
The crude extract is subjected to column chromatography on silica gel.
-
A gradient elution is performed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification :
-
Fractions containing the compounds of interest are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Mass Spectrometry Analysis
The structural elucidation of Guajadial and its derivatives is heavily reliant on mass spectrometry, often in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition, while tandem mass spectrometry (MS/MS) provides crucial information about the compound's structure through its fragmentation patterns.
Proposed Fragmentation of Guajadial Derivatives
While the specific fragmentation pattern for this compound is not detailed in available literature, the tandem mass spectrometry (MS/MS) of the parent compound, Guajadial, and its isomers reveals characteristic fragmentation. The major fragment ions observed for Guajadial are at m/z 474, 446, 405, 391, 309, 271, and 241.[1] A key fragment at m/z 195 is characteristic of the 3,5-diformyl phloroglucinol (B13840) moiety present in many of these compounds.[1]
Based on the general fragmentation of Guajadial, a proposed fragmentation pathway for a generic Guajadial structure is illustrated below. The specific masses of fragments for this compound would depend on its unique substitutions compared to the parent Guajadial structure.
Biological Activity of this compound
This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.61[2] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 16.0[2] |
| DU145 | Prostate Carcinoma | 30.3[2] |
| Huh7 | Hepatocellular Carcinoma | 44.09[2] |
| A549 | Lung Carcinoma | 36.2[2] |
| Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines.[2] |
Mechanism of Action: Topoisomerase I Inhibition
This compound, along with other related compounds such as psiguajavadial A, guajadial C, and guajadial F, has been shown to exhibit inhibitory activity against topoisomerase I (Top1). Top1 is a crucial enzyme involved in DNA replication and transcription, making it a key target for cancer chemotherapy. The inhibition of Top1 by this compound suggests a potential mechanism for its observed cytotoxic effects.
| Compound | Top1 Inhibitory Activity (at 50 µM) |
| Psiguajavadial A | Equipotent to Camptothecin (CPT) |
| Guajadial C | Equipotent to CPT |
| This compound | Equipotent to CPT |
| Guajadial F | Equipotent to CPT |
| Table 2: Topoisomerase I Inhibitory Activity of this compound and Related Compounds. |
The inhibitory action of this compound on Topoisomerase I likely contributes to its anticancer properties by inducing DNA damage in cancer cells.
Conclusion
References
The Biosynthetic Pathway of Caryophyllene-Based Meroterpenoids: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caryophyllene-based meroterpenoids represent a fascinating class of natural products characterized by a hybrid structure derived from a sesquiterpenoid caryophyllane scaffold and a polyketide moiety, often a phloroglucinol (B13840) derivative. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, holding promise for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biosynthetic pathway of caryophyllene-based meroterpenoids, with a particular focus on the proposed biosynthesis of guavadial, a representative compound from this class found in Psidium guajava (guava). This document details the enzymatic steps, precursor molecules, and key chemical transformations, and provides detailed experimental protocols and quantitative data to aid researchers in this field.
Core Biosynthetic Pathway: From Precursors to Caryophyllene-Based Meroterpenoids
The biosynthesis of caryophyllene-based meroterpenoids is a multi-step process that involves the convergence of two major metabolic pathways: the terpenoid pathway and the polyketide pathway. The general scheme involves the independent synthesis of a caryophyllane sesquiterpene and a polyketide-derived aromatic molecule, followed by a crucial coupling reaction.
Biosynthesis of the Caryophyllane Scaffold
The caryophyllane core is derived from the ubiquitous terpenoid biosynthetic pathway.
1.1. Upstream Terpenoid Pathway: The initial steps involve the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through either the mevalonate (B85504) (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.
1.2. Synthesis of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are sequentially condensed by prenyltransferases to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS).
1.3. Cyclization to β-Caryophyllene: The linear FPP molecule undergoes a complex cyclization cascade catalyzed by a specific terpene synthase, β-caryophyllene synthase (BCS). This enzyme facilitates the formation of the characteristic bicyclic structure of β-caryophyllene, featuring a cyclobutane (B1203170) ring fused to a nine-membered ring. While a specific BCS from P. guajava has not been fully characterized, homologous enzymes are known from other plants.
Caption: Biosynthesis of β-caryophyllene from IPP and DMAPP.
Biosynthesis of the Phloroglucinol Moiety
The aromatic component of many caryophyllene-based meroterpenoids is a phloroglucinol derivative, which is synthesized via the polyketide pathway.
2.1. Malonyl-CoA Precursor: The biosynthesis begins with the carboxylation of acetyl-CoA to form malonyl-CoA, the basic building block for polyketide synthesis.
2.2. Polyketide Chain Assembly: A type III polyketide synthase (PKS) catalyzes the iterative condensation of three molecules of malonyl-CoA. This process involves a series of decarboxylative Claisen condensations to form a linear poly-β-keto chain.
2.3. Cyclization and Aromatization: The poly-β-keto intermediate undergoes an intramolecular aldol (B89426) condensation and subsequent aromatization to yield the phloroglucinol core. Further modifications, such as formylation, can occur to produce derivatives like diformylphloroglucinol.
Caption: Proposed biosynthesis of diformylphloroglucinol.
Coupling of the Two Moieties: A Putative Diels-Alder Reaction
The final and key step in the formation of caryophyllene-based meroterpenoids like guavadial is the coupling of the caryophyllane and phloroglucinol components. It is hypothesized that this occurs through a [4+2] cycloaddition (Diels-Alder) reaction.
3.1. Proposed Mechanism: In this proposed mechanism, β-caryophyllene acts as the diene, and an oxidized or activated form of the phloroglucinol derivative serves as the dienophile. An enzyme, putatively a Diels-Alderase, would catalyze this reaction to ensure stereospecificity and efficiency. The existence of such enzymes in plant secondary metabolism is an active area of research.
Caption: Proposed coupling of β-caryophyllene and a phloroglucinol derivative.
Quantitative Data
Quantitative data on the biosynthesis of caryophyllene-based meroterpenoids is currently limited. However, studies on the precursor abundance in Psidium guajava provide some insights.
| Compound | Plant Material | Cultivar | Relative Abundance (%) | Analytical Method | Reference |
| β-Caryophyllene | Leaves | Caxcana | 16.46 | GC-MS | [1] |
| β-Caryophyllene | Leaves | S-56 | 23.06 | GC-MS | [1] |
| β-Caryophyllene | Leaves | Not Specified | 15.65 | GC-MS | [2] |
| β-Caryophyllene | Leaves | Not Specified | 15.80 | GC-MS | [2] |
| β-Caryophyllene | Leaves | Not Specified | 15.7 | GC-MS | [2] |
| β-Caryophyllene | Leaves | Not Specified | 36.9 | GC-MS | [2] |
| Phenols | Leaves | Not Specified | 9.33 mg/g powder | Not Specified | [3] |
| Flavonoids | Leaves | Not Specified | 6.42 mg/g powder | Not Specified | [3] |
Experimental Protocols
Elucidating the complete biosynthetic pathway of a caryophyllene-based meroterpenoid like guavadial requires a multi-faceted approach. Below are detailed methodologies for key experiments.
Identification of Candidate Genes
Objective: To identify candidate genes for β-caryophyllene synthase, polyketide synthase, and the putative Diels-Alderase from Psidium guajava.
Methodology:
-
RNA Extraction and Sequencing: Extract total RNA from young leaves of P. guajava (a tissue where the target compounds are abundant). Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).
-
De Novo Transcriptome Assembly: Assemble the RNA-Seq reads into a reference transcriptome using software such as Trinity or SOAPdenovo-Trans.
-
Gene Annotation and Mining: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx. Specifically search for sequences with high similarity to known terpene synthases (TPS), polyketide synthases (PKS), and enzymes known to catalyze cycloadditions.
-
Phylogenetic Analysis: Construct phylogenetic trees to classify the identified candidate genes and infer their potential functions based on their relationship to characterized enzymes.
Caption: Workflow for candidate gene identification.
Heterologous Expression and Functional Characterization of Enzymes
Objective: To confirm the function of candidate enzymes in vitro and in vivo.
Methodology:
-
Gene Cloning and Vector Construction: Amplify the full-length coding sequences of candidate genes by PCR and clone them into appropriate expression vectors (e.g., pET vectors for E. coli or pYES2 for yeast).
-
Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
-
Protein Purification: Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
In Vitro Enzyme Assays:
-
β-Caryophyllene Synthase: Incubate the purified enzyme with FPP in a suitable buffer containing Mg²⁺. Extract the products with an organic solvent (e.g., hexane (B92381) or pentane) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Polyketide Synthase: Provide malonyl-CoA as a substrate and analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Putative Diels-Alderase: Incubate the purified enzyme with β-caryophyllene and the phloroglucinol derivative. Analyze the formation of the meroterpenoid product by LC-MS.
-
-
In Vivo Assays (Co-expression): Co-express the entire set of candidate genes in a single host (e.g., yeast or Nicotiana benthamiana) and analyze the metabolome for the production of the final meroterpenoid.
Caption: Workflow for enzyme functional characterization.
Structural Elucidation of Biosynthetic Products
Objective: To confirm the chemical structure of the enzymatic products.
Methodology:
-
Large-Scale Production: Scale up the in vitro enzyme reactions or the culture of the engineered microbial host to produce sufficient quantities of the target compounds for structural analysis.
-
Purification: Purify the compounds using a combination of chromatographic techniques (e.g., silica (B1680970) gel chromatography, preparative HPLC).
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (HR-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform a full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments to elucidate the complete chemical structure and stereochemistry of the products.
-
Conclusion
The biosynthesis of caryophyllene-based meroterpenoids is a complex and fascinating area of natural product chemistry. While the complete enzymatic pathways are yet to be fully elucidated for most of these compounds, the proposed pathway for guavadial provides a solid foundation for future research. The combination of genomics, molecular biology, and analytical chemistry, as outlined in this guide, will be instrumental in uncovering the intricate details of this biosynthetic machinery. A deeper understanding of these pathways will not only advance our knowledge of plant secondary metabolism but also pave the way for the biotechnological production of these valuable compounds for pharmaceutical and other applications.
References
- 1. Expression, purification, crystallization and crystallographic study of the Aspergillus terreus aromatic prenyltransferase AtaPT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of a Meroterpenoid: Elucidating the Biosynthetic Origin of Guajadial D
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial (B15128780) D is a member of the caryophyllene-derived meroterpenoid family of natural products isolated from the leaves of the guava plant (Psidium guajava).[1] These hybrid compounds, originating from mixed biosynthetic pathways, exhibit a range of intriguing biological activities and represent complex synthetic targets. Guajadial D, along with its structural relatives such as Guajadial, Psidial A, and other psiguadials, has garnered significant interest for its potential therapeutic applications.[2][3] Understanding the biosynthetic pathway of this compound is critical for the potential biotechnological production of this and related molecules, and for the discovery of novel enzymes with applications in synthetic biology.[1]
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound. The proposed pathway is a convergence of the well-established terpenoid and polyketide pathways, culminating in a key cycloaddition reaction. This hypothesis is strongly supported by biomimetic total synthesis efforts, which have successfully replicated the formation of the core guajadial scaffold.[4] While the complete enzymatic machinery in P. guajava is yet to be fully characterized, this document details the proposed biosynthetic steps, the precursor molecules, the key chemical transformations, and detailed protocols for the biomimetic synthesis that validates the proposed origin.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to begin from two separate and fundamental metabolic pathways: the mevalonate (B85504) (MVA) pathway for the sesquiterpene unit and the polyketide pathway for the aromatic phloroglucinol (B13840) portion.[1]
Biosynthesis of the Sesquiterpene Precursor: β-Caryophyllene
The C15 sesquiterpene, β-caryophyllene, forms the hydrocarbon backbone of this compound. Its biosynthesis originates from the cytosolic mevalonate (MVA) pathway, which produces the universal C5 building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1]
-
Step 1: Synthesis of Farnesyl Pyrophosphate (FPP): Three molecules of IPP and one molecule of DMAPP are sequentially condensed by the enzyme farnesyl pyrophosphate synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate (FPP).[1]
-
Step 2: Cyclization of FPP to β-Caryophyllene: FPP is then cyclized by a specific terpene synthase (TPS), namely a β-caryophyllene synthase (BCS), to yield the characteristic bicyclic structure of β-caryophyllene.[1] While a specific BCS has not yet been isolated from P. guajava, these enzymes are common in the plant kingdom.
Biosynthesis of the Aromatic Precursor: Diformylphloroglucinol
The aromatic component of this compound is a diformylphloroglucinol derivative. Phloroglucinols in plants are typically synthesized via the polyketide pathway.[1]
-
Step 1: Synthesis of the Polyketide Chain: The biosynthesis is proposed to start with the condensation of three molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase (PKS).[1]
-
Step 2: Cyclization and Aromatization: The resulting polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form the stable phloroglucinol core.[1]
-
Step 3: Formylation: The phloroglucinol core is then believed to undergo two formylation steps to produce the diformylphloroglucinol precursor, although the specific enzymes responsible for this in guava have not been identified.
dot digraph "Overall Biosynthetic Pathway of this compound" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, compound=true, label="Proposed Biosynthetic Pathway of this compound", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10];
}
Caption: Proposed biosynthetic pathway of this compound.
The Key Hetero-Diels-Alder Reaction
The final and most critical step in the proposed biosynthesis of this compound is a hetero-Diels-Alder [4+2] cycloaddition reaction.[1][4] This type of reaction is a powerful bond-forming strategy in organic chemistry and is increasingly being recognized in natural product biosynthesis.
-
Formation of the o-Quinone Methide: The diformylphloroglucinol precursor is thought to tautomerize or condense with another molecule (like benzaldehyde (B42025) in some biomimetic syntheses) to form a highly reactive o-quinone methide intermediate. This species acts as the electron-deficient dienophile in the cycloaddition.[5][6]
-
Cycloaddition: The electron-rich diene system of the β-caryophyllene molecule then attacks the o-quinone methide. This concerted or stepwise reaction forms the heterocyclic ring system and sets the stereochemistry of the final product, this compound.[4][6] While this reaction can occur spontaneously, it is possible that a specific "Diels-Alderase" enzyme facilitates this transformation in vivo to control the reaction's efficiency and stereoselectivity.
dot digraph "Key_Cycloaddition_Step" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="The Key Hetero-Diels-Alder Reaction", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10];
}
Caption: The key hetero-Diels-Alder cycloaddition step.
Evidence from Biomimetic Synthesis
Strong support for the proposed biosynthetic pathway comes from laboratory syntheses that mimic the proposed key steps.[4][5] Researchers have successfully demonstrated that Guajadial and its analogs can be formed in a one-pot, three-component reaction.[5] This biomimetic approach provides powerful evidence that the proposed precursors and chemical transformations are chemically feasible and likely reflect the natural pathway.
Quantitative Data
While detailed enzymatic data from P. guajava is not available, biomimetic synthesis yields provide a quantitative measure of the feasibility of the proposed chemical reactions. The yields can vary based on the specific reactants and conditions used.
| Entry | Terpene Component | Aromatic Component | Aldehyde/Catalyst | Product(s) | Yield (%) | Reference |
| 1 | β-Caryophyllene | Diformylphloroglucinol | Benzaldehyde / N,N'-Dimethylethylenediamine | Psiguadial B | Gram-scale | [5] |
| 2 | (+)-Bicyclogermacrene | Phloroglucinol derivatives | Various | Psiguadial A, C, D | Not specified | |
| 3 | β-Caryophyllene | Diformylphloroglucinol | Benzaldehyde | Guajadial, Psidial A | Not specified |
Experimental Protocols
The following is a generalized protocol for the biomimetic synthesis of a guajadial-type scaffold, based on methodologies reported in the literature for related compounds like Psiguadial B.[5]
Protocol 1: One-Pot Biomimetic Synthesis of a Guajadial Scaffold
This protocol describes a three-component coupling reaction that mimics the proposed biosynthetic cascade.
Materials:
-
β-Caryophyllene
-
An appropriate aldehyde (e.g., benzaldehyde)
-
Diformylphloroglucinol
-
Catalyst (e.g., N,N'-dimethylethylenediamine)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate, brine, anhydrous magnesium sulfate)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography elution
Procedure:
-
Reaction Setup: To a solution of β-caryophyllene (1.0 eq) and the selected aldehyde (1.2 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the diformylphloroglucinol (1.1 eq).
-
Catalysis: Add the catalyst (e.g., N,N'-dimethylethylenediamine, ~20 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. This may take several hours to days.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to isolate the desired this compound analog.
-
Characterization: Confirm the structure and stereochemistry of the purified product using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
dot digraph "Biomimetic_Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Biomimetic Synthesis Workflow", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10];
}
Caption: General workflow for the biomimetic synthesis.
Conclusion and Future Directions
The biosynthetic origin of this compound is proposed to be a convergent pathway leveraging terpenoid and polyketide precursors. This hypothesis is strongly supported by the chemical logic of the key hetero-Diels-Alder reaction and validated by successful biomimetic total syntheses of related molecules.[1][5] While the broad strokes of the pathway are well-accepted, significant opportunities for future research remain. The immediate priorities should focus on the identification and functional characterization of the specific enzymes from P. guajava that catalyze the formation of β-caryophyllene, the diformylphloroglucinol precursor, and, most notably, the final cycloaddition. The discovery of a putative Diels-Alderase enzyme would be a significant advancement in the field of biocatalysis. A complete elucidation of the pathway will not only deepen our fundamental understanding of meroterpenoid biosynthesis but also enable the sustainable production of this compound and its analogs through metabolic engineering for future pharmacological development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Aromadendrene and Psiguadial Terpenoids - ChemistryViews [chemistryviews.org]
- 3. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-Step Multigram-Scale Biomimetic Synthesis of Psiguadial B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical and Chemical Properties of Pure Guajadial D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guajadial D, a notable member of the caryophyllene-based meroterpenoids isolated from the leaves of Psidium guajava (guava), has emerged as a compound of significant interest in phytochemical and pharmacological research. This technical guide provides a detailed overview of the known physical and chemical properties of this compound and its closely related analogues. It includes a compilation of quantitative data, comprehensive experimental protocols for its isolation and cytotoxic evaluation, and visualizations of key signaling pathways modulated by this class of compounds. This document is intended to be a foundational resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.
Physical and Chemical Properties
This compound belongs to a class of complex organic molecules known as meroterpenoids, which possess a hybrid structure derived from both terpenoid and polyketide biosynthetic pathways. While specific experimental data for some physical properties of this compound are not extensively reported, the general characteristics of the Guajadial family of compounds provide a strong reference. These compounds are typically isolated as an amorphous powder.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₃₄O₅ | [1] |
| Molecular Weight | 474.59 g/mol | [1] |
| Physical State | Amorphous powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone. | [1] |
| Storage Conditions | Store at -20°C for long-term stability. | [1] |
| Optical Rotation | Data not available for this compound. A related compound, Guajadial C, has a reported value of [α]²⁴_D +93.5 (c 0.20, CHCl₃). | [1] |
Spectral Data
The structural elucidation of Guajadial and its analogues has been primarily accomplished through a combination of spectroscopic techniques.[1][2]
| Technique | Key Observations |
| ¹H NMR | Reveals the presence of aromatic and aldehydic protons, as well as signals characteristic of the caryophyllene (B1175711) skeleton.[1] |
| ¹³C NMR | Confirms the carbon framework, including signals for carbonyls, aromatic carbons, and the terpenoid moiety. |
| Mass Spectrometry | Provides the accurate molecular weight and fragmentation patterns aiding in structural confirmation. |
| Infrared (IR) Spectroscopy | Indicates the presence of key functional groups such as hydroxyls, carbonyls, and aromatic rings. |
Biological Activity: Cytotoxicity
This compound has demonstrated significant cytotoxic activity against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colon Carcinoma | 0.61 |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 16.0 |
| DU145 | Prostate Carcinoma | 30.3 |
| Huh7 | Hepatocellular Carcinoma | 44.09 |
| A549 | Lung Carcinoma | 36.2 |
Experimental Protocols
Isolation and Purification of this compound from Psidium guajava Leaves
This protocol is a composite of established methods for the extraction and isolation of meroterpenoids from guava leaves.[1][3]
4.1.1. Plant Material Preparation
-
Collection: Collect fresh, healthy leaves of Psidium guajava.
-
Authentication: The plant material should be authenticated by a botanist.
-
Washing and Drying: Thoroughly wash the leaves with distilled water to remove contaminants. Air-dry the leaves in the shade at room temperature for several days until they are brittle.[3]
-
Pulverization: Grind the dried leaves into a fine powder using a mechanical grinder.[3]
4.1.2. Extraction
-
Maceration: Macerate the powdered leaves in a suitable organic solvent, such as dichloromethane or a mixture of dichloromethane and methanol, at a solid-to-solvent ratio of approximately 1:10 (w/v).[3]
-
Stirring: Subject the mixture to mechanical stirring at room temperature for 24-48 hours.[1]
-
Filtration: Filter the extract through cheesecloth or filter paper to remove solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.[1]
4.1.3. Fractionation and Purification
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). Guajadial compounds are typically enriched in the ethyl acetate fraction.[1]
-
Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel. Elute with a gradient of n-hexane and ethyl acetate.[1]
-
TLC Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Preparative HPLC: Combine fractions containing the compound of interest and subject them to further purification by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.[1]
4.1.4. Structural Characterization Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]
4.2.1. Cell Culture and Seeding
-
Culture the desired cancer cell lines in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
4.2.2. Compound Treatment
-
Prepare a stock solution of pure this compound in DMSO.
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.
-
Add the different concentrations of this compound to the wells containing the cells. Include a vehicle control (DMSO without the compound) and a positive control (a known cytotoxic agent).
4.2.3. Incubation and Assay
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
4.2.4. Data Analysis
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell growth.
Signaling Pathways
Guajadial and related compounds from guava leaves are known to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is often dysregulated in cancer, leading to uncontrolled cell growth and survival.[1] Guajadial is thought to inhibit the phosphorylation and activation of key components of this pathway, such as PI3K and Akt, thereby promoting apoptosis and reducing cell proliferation.[1]
References
Guajadial: A Comprehensive Technical Guide to its Discovery, History, and Therapeutic Potential
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: Guajadial, a caryophyllene-based meroterpenoid, has emerged as a significant natural product with considerable therapeutic promise, particularly in the realm of oncology. First isolated from the leaves of the common guava tree, Psidium guajava L., this compound has attracted scientific interest due to its potent anti-cancer and anti-estrogenic properties. This technical guide provides a detailed chronicle of the discovery and history of Guajadial, a summary of its biological activities with quantitative data, comprehensive experimental protocols for its isolation and synthesis, and a visualization of its molecular mechanisms of action.
Discovery and History
The journey of Guajadial from a constituent of a traditional medicinal plant to a promising therapeutic lead began in the early 21st century.
Initial Discovery and Structural Elucidation (2007): The first report of Guajadial's isolation was in 2007 by a team of researchers who extracted the compound from the leaves of Psidium guajava.[1] Through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), they elucidated its novel structure as a caryophyllene-based meroterpenoid and determined its relative stereochemistry.[1] This discovery laid the groundwork for future investigations into its biological activities.
Biomimetic Synthesis and Biosynthetic Pathway Hypothesis: Following its discovery, a key development was the establishment of a biomimetic synthesis for Guajadial. This was achieved through a one-pot, three-component coupling reaction involving β-caryophyllene, benzaldehyde (B42025), and 2,4-diformylphloroglucinol.[2][3] This synthetic route, which proceeds via a hetero-Diels-Alder reaction, not only provided a scalable method for producing Guajadial and its analogs but also supported the hypothesized biosynthetic pathway in guava leaves.[2][4] The proposed biosynthesis involves the convergence of the terpenoid and polyketide pathways to form the characteristic meroterpenoid structure.[4]
Elucidation of Biological Activities: Initial studies on Guajadial and related compounds from guava leaves revealed their potential as anticancer agents. Subsequent research has focused on delineating the specific mechanisms underlying these effects. A significant breakthrough was the discovery of Guajadial's ability to suppress the PI3K/Akt signaling pathway, a critical cascade in cancer cell proliferation and survival.[2] Furthermore, its anti-estrogenic activity, with a mechanism of action suggested to be similar to tamoxifen, has positioned it as a potential therapeutic for hormone-responsive cancers.[2][5] More recently, studies have highlighted Guajadial's capacity to reverse multidrug resistance in cancer cells by inhibiting the function of ATP-binding cassette (ABC) transporters.[2]
Quantitative Biological Activity
The therapeutic potential of Guajadial is underscored by its potent activity in various preclinical models. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Anticancer Activity of Guajadial
| Cell Line | Cancer Type | Metric | Value (µg/mL) | Reference(s) |
| MCF-7 | Breast Cancer (ER+) | TGI | 5.59 | [6][7] |
| MCF-7 BUS | Breast Cancer (Tamoxifen-resistant) | TGI | 2.27 | [6][7] |
| A549 | Lung Cancer | IC₅₀ | 6.30 | [7] |
| HL-60 | Promyelocytic Leukemia | IC₅₀ | 7.77 | [7] |
| SMMC-7721 | Hepatocellular Carcinoma | IC₅₀ | 5.59 | [7] |
| K562 | Chronic Myelogenous Leukemia | TGI | 2 | [7] |
| NCI/ADR-RES | Ovarian Cancer (Doxorubicin-resistant) | TGI | 4 | [7] |
| NCI-H460 | Lung Cancer | TGI | 5 | [7] |
| HT-29 | Colon Cancer | TGI | 5 | [7] |
| PC-3 | Prostate Cancer | TGI | 12 | [7] |
| 786-0 | Renal Cancer | TGI | 28 | [7] |
TGI: Total Growth Inhibition; IC₅₀: Half-maximal Inhibitory Concentration
Table 2: In Vivo Anti-Estrogenic Activity of a Guajadial-Enriched Fraction
| Animal Model | Treatment | Endpoint | Result | Reference(s) |
| Immature female Wistar rats | Estradiol + Guajadial-enriched fraction (various doses) | Uterine Weight | Significant inhibition of estradiol-induced uterine proliferation.[5][8] | [5][8] |
Experimental Protocols
This section provides detailed methodologies for the isolation of Guajadial from its natural source and its chemical synthesis.
Isolation of Guajadial from Psidium guajava Leaves
This protocol is a composite of methods described in the scientific literature.[9][10]
1. Plant Material Preparation:
-
Collection: Collect fresh, healthy leaves of Psidium guajava.
-
Authentication: Ensure the plant material is authenticated by a qualified botanist.
-
Washing and Drying: Thoroughly wash the leaves with distilled water and air-dry them in the shade at room temperature until brittle.[9]
-
Pulverization: Grind the dried leaves into a fine powder using a mechanical grinder.[9]
2. Extraction:
-
Maceration: Macerate the powdered leaves in dichloromethane (B109758) at a solid-to-solvent ratio of approximately 1:10 (w/v).[9]
-
Stirring: Subject the mixture to mechanical stirring at room temperature for several hours.[9]
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.[9]
3. Fractionation and Purification:
-
Silica (B1680970) Gel Column Chromatography: Pack a glass column with silica gel 60 (70-230 mesh). Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), gradually increasing the polarity.
-
Fraction Collection and Monitoring: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system. Visualize spots under UV light (254 nm).
-
Purification: Combine the fractions containing Guajadial and further purify using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
4. Structural Elucidation:
-
Confirm the structure of the isolated Guajadial using spectroscopic techniques such as ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and Mass Spectrometry.[9]
High-Yield Biomimetic Synthesis of Guajadial
This protocol is adapted from the biomimetic synthesis reported by Lawrence et al. (2010).[1][2]
1. Materials:
-
β-Caryophyllene
-
Benzaldehyde
-
2,4-Diformylphloroglucinol
-
p-Toluenesulfonic acid (PTSA)
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
2. Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add β-caryophyllene (1.0 eq) and benzaldehyde (1.2 eq).[2]
-
Add an aqueous solution of 5% w/w PTSA.[2]
3. Reaction Procedure:
-
Heat the mixture to reflux with vigorous stirring.[2]
-
Slowly add a solution of 2,4-diformylphloroglucinol (1.5 eq) in a minimal amount of a suitable solvent to the refluxing mixture over 4-6 hours using a syringe pump.[2]
-
After the addition is complete, continue to reflux for an additional 12-18 hours.[2]
-
Monitor the reaction progress by TLC.
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with DCM.[2]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford Guajadial.[2]
Molecular Mechanisms of Action
Guajadial exerts its anticancer effects through multiple mechanisms, primarily by modulating key signaling pathways involved in cell growth, survival, and drug resistance.
Inhibition of the PI3K/Akt Signaling Pathway
Guajadial has been shown to suppress the PI3K/Akt pathway, which is frequently hyperactivated in cancer and promotes cell proliferation and survival.[2][6] By inhibiting this pathway, Guajadial can induce apoptosis (programmed cell death) in cancer cells.
Caption: Guajadial's inhibitory effect on the PI3K/Akt signaling pathway.
Reversal of Multidrug Resistance
A significant aspect of Guajadial's anticancer activity is its ability to overcome multidrug resistance (MDR). It achieves this by inhibiting the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for pumping chemotherapeutic drugs out of cancer cells.[2]
Caption: Mechanism of multidrug resistance reversal by Guajadial.
Experimental Workflow for Elucidating Mechanism of Action
The following workflow outlines a general approach to investigating the molecular mechanisms of Guajadial's anticancer activity.
Caption: General experimental workflow for mechanism of action studies.
Conclusion and Future Directions
Guajadial, a meroterpenoid from the leaves of Psidium guajava, has demonstrated significant potential as a multifaceted anticancer agent. Its discovery, structural elucidation, and biomimetic synthesis have paved the way for a deeper understanding of its biological activities. The ability of Guajadial to inhibit the PI3K/Akt pathway, exert anti-estrogenic effects, and reverse multidrug resistance makes it a compelling candidate for further drug development.
Future research should focus on:
-
In-depth in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of Guajadial in various cancer models.
-
Lead optimization through the synthesis of analogs to enhance potency and selectivity.
-
Elucidation of the precise molecular interactions between Guajadial and its targets, such as the estrogen receptor and ABC transporters.
-
Exploration of combination therapies with existing chemotherapeutic agents to leverage its MDR reversal properties.
The continued investigation of Guajadial and its derivatives holds great promise for the development of novel and effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Abstract
Guajadial D, a prominent member of the caryophyllene-based meroterpenoids, and its naturally occurring analogs, represent a class of bioactive compounds with significant therapeutic potential. Isolated primarily from the leaves of the guava plant (Psidium guajava), these molecules have garnered considerable interest within the scientific community for their potent anticancer and anti-estrogenic activities. This technical guide provides a comprehensive overview of this compound and its related natural analogs, including their chemical structures, biological activities, and mechanisms of action. Detailed experimental protocols for their isolation, characterization, and biological evaluation are presented to facilitate further research and development. Furthermore, this document elucidates the key signaling pathways modulated by these compounds and provides structured quantitative data to aid in comparative analysis. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents from natural sources.
Introduction
Natural products have long been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active molecules. Among these, the meroterpenoids, which are hybrid natural products of mixed biosynthetic origin, have emerged as a particularly promising class. This compound and its analogs, isolated from Psidium guajava, are exemplary of this class, demonstrating a range of pharmacological effects. These compounds typically feature a sesquiterpenoid core derived from caryophyllene (B1175711) or a related terpene, fused to a phloroglucinol (B13840) derivative.
The primary focus of research on this compound and its analogs has been their potential as anticancer agents. They have been shown to exhibit cytotoxicity against a variety of cancer cell lines, with mechanisms of action that include the inhibition of critical cell signaling pathways and the modulation of hormone receptor activity.[1] Notably, the anti-estrogenic properties of some of these compounds, with a mechanism of action likened to that of tamoxifen, have opened avenues for their investigation in the context of hormone-dependent cancers.[2][3]
This guide aims to consolidate the current knowledge on this compound and its key natural analogs, providing a technical resource for their continued investigation.
Chemical Structures and Properties
This compound and its analogs share a common structural scaffold, with variations in their terpene core and substitution patterns on the phloroglucinol ring. The chemical structures of this compound and several of its prominent natural analogs are presented below.
-
This compound: A caryophyllene-based meroterpenoid.
-
Guadial A: A monoterpene-based meroterpenoid.[4]
-
Psiguadial C & D: Novel sesquiterpene-based meroterpenoids with unique skeletons.[4]
-
Guajadial B: A humulene-based meroterpenoid.
-
Psidial A: A caryophyllene-based meroterpenoid, often co-isolated with Guajadial.
A summary of the physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₃₀H₃₄O₅ |
| Molecular Weight | 474.6 g/mol |
| Physical State | Amorphous powder |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone |
Biological Activities and Mechanism of Action
The biological activities of this compound and its analogs are a subject of ongoing research, with a primary focus on their anticancer and anti-estrogenic effects.
Anticancer Activity
A significant body of evidence supports the cytotoxic effects of these compounds against a range of human cancer cell lines. The antiproliferative activity is mediated through multiple mechanisms, including the induction of apoptosis and the reversal of multidrug resistance.[5]
Anti-Estrogenic Activity
Several studies have highlighted the anti-estrogenic properties of Guajadial and its analogs.[2][3] Their mechanism of action is thought to be similar to that of Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, suggesting they may act as antagonists of the estrogen receptor.[1] This makes them particularly interesting candidates for the treatment of estrogen receptor-positive (ER+) breast cancers.
Mechanism of Action: Signaling Pathways
The anticancer effects of this compound are, in part, attributed to its ability to suppress the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. By inhibiting key components of this pathway, this compound can effectively halt cancer cell progression and induce apoptosis.
Quantitative Data
The following tables summarize the available quantitative data for the cytotoxic activity of this compound and its natural analogs against various cancer cell lines.
Table 1: Cytotoxic Activity (IC₅₀) of this compound and Analogs
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Psiguadial A | HepG2 | Liver | 0.061 | [6] |
| Psiguadial B | HepG2 | Liver | 0.046 - 0.128 | [7] |
| Psiguadial C | HepG2 | Liver | Significant Cytotoxicity | [4] |
| Psiguadial D | HepG2 | Liver | Significant Cytotoxicity | [4] |
| Psidial A | HCT116 | Colon | 11.5 | [8] |
| CCRF-CEM | Leukemia | 17.4 | [8] | |
| DU145 | Prostate | 11.9 | [8] | |
| Huh7 | Liver | 47.0 | [8] | |
| A549 | Lung | 14.1 | [8] | |
| 4,5-diepipsidial A | HCT116 | Colon | 9.13 | [8] |
| CCRF-CEM | Leukemia | 7.0 | [8] |
Note: Data for some compounds, including this compound, is often reported for enriched fractions rather than the pure compound, making direct comparison challenging. Further studies with purified compounds are needed.
Table 2: Antimicrobial Activity (MIC)
Data on the Minimum Inhibitory Concentration (MIC) for purified this compound and its specific natural analogs against a broad range of microbial strains is limited in the currently available literature. While extracts of Psidium guajava have demonstrated antimicrobial properties, further investigation is required to determine the specific MIC values of the isolated meroterpenoids.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound and its analogs.
Isolation and Purification of this compound and Analogs
Objective: To isolate and purify this compound and its analogs from the leaves of Psidium guajava.
Methodology:
-
Plant Material Preparation:
-
Collect fresh, healthy leaves of Psidium guajava.
-
Wash the leaves thoroughly with distilled water to remove any surface contaminants.
-
Air-dry the leaves in a shaded, well-ventilated area until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered leaf material in dichloromethane (DCM) at a solid-to-solvent ratio of 1:10 (w/v) for 72 hours at room temperature.
-
Filter the mixture and collect the supernatant.
-
Concentrate the DCM extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation:
-
Subject the crude DCM extract to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2).
-
-
Purification:
-
Combine fractions containing the compounds of interest based on TLC analysis.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol (B129727) and water to yield pure this compound and its analogs.
-
-
Structural Characterization:
-
Confirm the identity and purity of the isolated compounds using spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic activity of this compound and its analogs against cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, PC-3, A549) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Treat the cells with various concentrations of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
-
Visualizations
Signaling Pathway Diagram
References
- 1. In vitro, in vivo and in silico analysis of the anticancer and estrogen-like activity of guava leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guadial A and psiguadials C and D, three unusual meroterpenoids from Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Evolution of a Strategy for the Enantioselective Total Synthesis of (+)-Psiguadial B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Guajadial D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial D, a meroterpenoid compound isolated from the leaves of the guava plant (Psidium guajava), has demonstrated significant potential as an anticancer agent.[1][2] Its cytotoxic effects are attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][3] These application notes provide a comprehensive overview of the protocols to assess the in vitro cytotoxicity of this compound, enabling researchers to evaluate its therapeutic potential. The methodologies described herein are foundational for preclinical drug development and mechanistic studies.
Quantitative Data Summary
The cytotoxic potency of Guajadial and its related compounds has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI) are key parameters to quantify a compound's cytotoxic efficacy.
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| HCT116 | Colon Carcinoma | IC50 | 0.61 | [4] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | IC50 | 16.0 | [4] |
| A549 | Lung Carcinoma | IC50 | 36.2 | [4] |
| DU145 | Prostate Carcinoma | IC50 | 30.3 | [4] |
| Huh7 | Hepatocellular Carcinoma | IC50 | 44.09 | [4] |
| Cell Line | Cancer Type | Parameter | Value (µg/mL) | Reference |
| MCF-7 | Breast Cancer | TGI | 5.59 | [1][2] |
| MCF-7 BUS | Breast Cancer (Tamoxifen-resistant) | TGI | 2.27 | [1][2] |
| A549 | Lung Cancer | IC50 | 6.30 | [1] |
| HL-60 | Promyelocytic Leukemia | IC50 | 7.77 | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | IC50 | 5.59 | [1] |
| K562 | Chronic Myelogenous Leukemia | TGI | 2 | [1] |
| NCI/ADR-RES | Ovarian Cancer (Doxorubicin-resistant) | TGI | 4 | [1] |
| NCI-H460 | Lung Cancer | TGI | 5 | [1] |
| HT-29 | Colon Cancer | TGI | 5 | [1] |
| PC-3 | Prostate Cancer | TGI | 12 | [1] |
| 786-0 | Renal Cancer | TGI | 28 | [1] |
Experimental Protocols
A systematic approach is recommended to characterize the cytotoxic profile of this compound. This workflow initiates with a broad screening assay to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of cell death.[5]
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5][8]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be below 0.5% to avoid solvent toxicity.[8] Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-only controls (medium with the same concentration of DMSO) and untreated controls (medium only).[5][8]
-
Incubation: Incubate the plate for desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[5]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[5][10][11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[9] Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[5][9] Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Protocol 2: Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12][13]
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Cells and this compound as described in the MTT assay protocol
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, Sigma-Aldrich)[12][14][15]
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[14][16]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.[8]
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.[14]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13][14]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and spontaneous LDH release.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[17]
Materials:
-
6-well plates or T-25 flasks
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.[17]
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Signaling Pathways Modulated by Guajadial
Guajadial exerts its cytotoxic effects by modulating key signaling pathways involved in cell survival and proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Guajadial D: Evaluating Cytotoxicity in Cancer Cells Using the MTT Assay
Application Notes and Protocols for Researchers
Introduction
Guajadial, a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has garnered significant interest within the scientific community for its potential as an anticancer agent.[1][2] This compound has demonstrated potent cytotoxic effects across a variety of human cancer cell lines.[1][3] Its multifaceted mechanism of action involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.[1][4] Furthermore, Guajadial has been shown to reverse multidrug resistance in cancer cells, a significant hurdle in chemotherapy.[5][6]
These application notes provide a comprehensive protocol for utilizing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxic effects of Guajadial D on cancer cells. The MTT assay is a widely used colorimetric method to determine cell viability and proliferation.[7][8] The principle of this assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Data Presentation
The cytotoxic activity of Guajadial has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI) are key parameters used to quantify a compound's cytotoxic potency.[1] The table below summarizes the reported cytotoxic values for Guajadial and related extracts.
| Cell Line | Cancer Type | Parameter | Value (µg/mL) | Reference |
| MCF-7 | Breast Cancer | TGI | 5.59 | [1][2] |
| MCF-7 BUS | Breast Cancer (Tamoxifen-resistant) | TGI | 2.27 | [1][2] |
| A549 | Lung Cancer | IC50 | 6.30 | [1] |
| HL-60 | Promyelocytic Leukemia | IC50 | 7.77 | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | IC50 | 5.59 | [1] |
| K562 | Chronic Myelogenous Leukemia | TGI | 2 | [1] |
| NCI/ADR-RES | Ovarian Cancer (Doxorubicin-resistant) | TGI | 4 | [1] |
| NCI-H460 | Lung Cancer | TGI | 5 | [1] |
| HT-29 | Colon Cancer | TGI | 5 | [1] |
| PC-3 | Prostate Cancer | TGI | 12 | [1] |
| 786-0 | Renal Cancer | TGI | 28 | [1] |
Experimental Protocols
MTT Assay Protocol for this compound
This protocol outlines the steps to determine the viability of cancer cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line.[4]
-
Include untreated control wells (medium only) and solvent control wells (medium with the highest concentration of DMSO used in the dilutions, typically below 0.5%).[4]
-
Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. A 72-hour incubation is common for cytotoxicity assays.[10]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plates for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.[4][7] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualization of Pathways and Workflows
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for evaluating this compound cytotoxicity.
Signaling Pathways Modulated by this compound
Guajadial exerts its anticancer effects by modulating several critical signaling pathways.
1. Induction of Apoptosis:
Guajadial induces programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[1] A key mechanism involves altering the balance of pro-apoptotic and anti-apoptotic proteins.[4]
Caption: this compound-induced apoptosis signaling pathways in cancer cells.
2. Inhibition of PI3K/Akt Signaling Pathway:
The PI3K/Akt pathway is a crucial pro-survival signaling cascade that is often dysregulated in cancer. Guajadial has been shown to inhibit this pathway, contributing to its anticancer activity.[5][11] This inhibition is also linked to its ability to reverse multidrug resistance.[5]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Guajadial reverses multidrug resistance by inhibiting ABC transporter expression and suppressing the PI3K/Akt pathway in drug-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academicjournals.org [academicjournals.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Guajadial D In Vivo Experimental Design for Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively covers Guajadial and Guajadial-rich fractions from Psidium guajava (guava) leaves. However, specific in vivo efficacy, pharmacokinetic, and toxicity data for the isolated compound Guajadial D is limited in publicly available research. The following protocols and data are synthesized from studies on Guajadial, its enriched fractions, and relevant experimental models. Researchers should perform dose-response studies to determine the optimal and safe dosage of this compound for their specific models.
Introduction
This compound is a meroterpenoid compound isolated from the leaves of Psidium guajava.[1] This class of compounds, including Guajadial, has garnered significant interest for its potential therapeutic applications, primarily due to demonstrated anticancer, anti-inflammatory, and anti-estrogenic properties.[2] Preclinical studies suggest that Guajadial can suppress tumor growth and modulate key signaling pathways implicated in cancer progression and inflammation, such as the PI3K/Akt and Ras/MAPK pathways.[2][3] Furthermore, its structural similarity to tamoxifen (B1202) suggests it may act as a Selective Estrogen Receptor Modulator (SERM).[4]
These application notes provide detailed experimental designs and protocols for investigating the anticancer and anti-inflammatory efficacy of this compound in murine models.
Preliminary Considerations
Animal Models and Husbandry
-
Species/Strain:
-
Anticancer Studies: For xenograft studies involving human cancer cell lines, immunodeficient strains such as BALB/c nude (athymic) or NOD-scid gamma (NSG) mice are required.[2] For syngeneic models, BALB/c mice are commonly used, particularly for breast cancer models like the Solid Ehrlich murine breast adenocarcinoma.[2][4]
-
Anti-inflammatory Studies: BALB/c or C57BL/6 mice are suitable for models of acute and chronic inflammation.[5][6]
-
-
Age and Weight: Typically, 6-8 week old mice weighing 20-25 grams are used.[2] For carrageenan-induced paw edema, 7-8 week old mice weighing 32-34 g have shown consistent responses.[7]
-
Husbandry: Animals should be housed in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle, with ad libitum access to standard chow and water.[2] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
This compound Formulation and Administration
-
Purity: Use highly purified this compound (>95%) for all in vivo studies.
-
Vehicle: this compound is a lipophilic compound.
-
Oral (p.o.) Administration: A common vehicle is 0.5% carboxymethylcellulose (CMC) in saline or an oil-based vehicle like corn oil.[2]
-
Intraperitoneal (i.p.) Injection: A solution with DMSO and Tween 80 in saline (e.g., 5% DMSO, 5% Tween 80, 90% saline) can be used.[2] The final concentration of DMSO should be minimized to avoid toxicity.
-
-
Route of Administration: Oral gavage (p.o.) and intraperitoneal (i.p.) injection are the most common routes.[2] The choice depends on the experimental objective and the compound's pharmacokinetic properties.
Data Presentation
In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Parameter | Value (µM) |
| HCT116 | Colon Carcinoma | IC50 | 0.61 |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | IC50 | 16.0 |
| DU145 | Prostate Carcinoma | IC50 | 30.3 |
| Huh7 | Hepatocellular Carcinoma | IC50 | 44.09 |
| A549 | Lung Carcinoma | IC50 | 36.2 |
| Data sourced from reference[1]. |
In Vivo Anticancer Efficacy of Guajadial-Enriched Fractions
| Animal Model | Cancer Model | Treatment | Dosage | Outcome |
| BALB/c Mice | Solid Ehrlich Murine Breast Adenocarcinoma | Meroterpene-enriched fraction | Not specified | Highly effective in inhibiting tumor growth |
| Xenograft Mouse Model | Human NSCLC (A549 cells) | Guajadial | Not specified | Suppression of tumor growth |
| Data sourced from references[3][4]. |
In Vivo Anti-Estrogenic Activity of Guajadial-Enriched Fractions
| Animal Model | Treatment | Dosage | Outcome |
| Pre-pubescent rats | Guajadial-enriched fraction | 12.5, 25, and 50 mg/kg | Significant inhibition of estradiol-induced uterine proliferation (p < 0.001) |
| Data sourced from reference[3]. |
Experimental Protocols
Anticancer Efficacy in a Xenograft Mouse Model
This protocol outlines the use of a human cancer cell line implanted into immunodeficient mice.
Methodology:
-
Cell Culture: Culture a human cancer cell line of interest (e.g., A549 lung carcinoma) in appropriate media.
-
Tumor Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each immunodeficient mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Vehicle Control Group: Administer the chosen vehicle (e.g., 0.5% CMC) daily via oral gavage.
-
This compound Group(s): Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) daily via oral gavage. A dose-response study is recommended.
-
Positive Control Group: Administer a standard-of-care chemotherapeutic agent (e.g., cisplatin (B142131) for lung cancer) at a clinically relevant dose.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.
-
Monitor body weight and clinical signs of toxicity (e.g., lethargy, ruffled fur) throughout the study.
-
At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors and weigh them. A portion of the tumor can be fixed in formalin for histopathology (e.g., H&E, IHC for Ki-67) or flash-frozen for molecular analysis (e.g., Western blot).
-
Calculate Tumor Growth Inhibition (TGI).
-
Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This model is used to assess acute inflammation.[8][9][10]
Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week.
-
Randomize mice into treatment and control groups (n=6-8 mice per group).
-
-
Pre-treatment:
-
Administer this compound (e.g., 25, 50, 100 mg/kg, p.o. or i.p.), vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg, i.p.) 60 minutes before inducing inflammation.[8]
-
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after induction (e.g., 1, 2, 3, 4, and 6 hours).[7]
-
-
Data Analysis:
-
Calculate the increase in paw volume for each mouse at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Anti-inflammatory Activity in a Freund's Complete Adjuvant (FCA)-Induced Arthritis Model
This model is used to assess chronic inflammation and autoimmune responses.[6][11][12][13][14]
Methodology:
-
Induction of Arthritis:
-
Development of Arthritis and Treatment:
-
Arthritis symptoms (e.g., paw swelling, redness) typically develop over 10-14 days.
-
Once symptoms are established, begin daily treatment with this compound (e.g., 25, 50, 100 mg/kg, p.o.), vehicle, or a positive control (e.g., Methotrexate).
-
-
Monitoring and Assessment:
-
Clinical Scoring: Score the severity of arthritis in each paw 2-3 times per week based on a scale (e.g., 0-4, where 0=normal, 1=erythema, 2=mild swelling, 3=moderate swelling, 4=severe swelling and/or ankylosis).
-
Paw Volume/Thickness: Measure the volume or thickness of the paws regularly.
-
Body Weight: Monitor body weight as an indicator of systemic inflammation and health.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., 21-28 days post-treatment initiation), euthanize the mice.
-
Collect blood for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Excise joints for histopathological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for a mouse xenograft anticancer study.
Caption: Workflow for the carrageenan-induced paw edema model.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Proposed inhibition of the Ras/MAPK signaling pathway by this compound.
References
- 1. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro, in vivo and in silico analysis of the anticancer and estrogen-like activity of guava leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of a Freund's complete adjuvant-induced model of chronic arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wvj.science-line.com [wvj.science-line.com]
- 11. researchgate.net [researchgate.net]
- 12. Induction of adjuvant arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Freund's complete adjuvant induces arthritis in mice lacking a functional interferon-gamma receptor by triggering tumor necrosis factor alpha-driven osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols for the Formulation of Guajadial D for Oral Gavage in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Guajadial, a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has garnered significant interest for its potential therapeutic properties, including anticancer and anti-estrogenic activities.[1][2] This document provides detailed application notes and protocols for the formulation and oral administration of Guajadial D to mice via gavage, a common method for precise oral dosing in preclinical studies.[3] The protocols outlined below are based on established methodologies for Guajadial and its enriched fractions, providing a solid foundation for in vivo studies.[4][5]
I. Data Presentation: Formulation and Dosage
The selection of an appropriate vehicle and dosage is critical for the successful oral administration of this compound. The following tables summarize key quantitative data for formulation components and reported dosages for Guajadial in mice.
Table 1: Recommended Vehicles for Oral Gavage of Guajadial
| Vehicle Composition | Notes | Reference |
| Phosphate-Buffered Saline (PBS), pH 7.0, with 0.3% Tween 80 | Suitable for daily oral gavage. Tween 80 acts as a solubilizing agent. | [4] |
| 0.5% Carboxymethylcellulose (CMC) in saline | A common vehicle for lipophilic compounds. | [5] |
| Corn oil | An alternative vehicle for lipophilic compounds. | [5] |
Table 2: Reported Oral Dosages of Guajadial in Mice
| Animal Model | Dosage | Administration Route | Frequency | Application | Reference |
| Ehrlich Solid Tumor | 12.5, 25, and 50 mg/kg | Oral gavage | Daily | Anti-tumor activity | [4] |
| Balb/c Mice (MCF-7 cells) | 12.5, 25, and 50 mg/kg | Oral gavage | Daily | Inhibition of MCF-7 cell growth | [4][5] |
| Xenograft Mouse Model (Prostate Cancer) | 1.5 mg/mouse/day | Not specified | Daily | Diminished tumor size and PSA serum levels | [6] |
Table 3: Acute Toxicity Data for Psidium guajava Extracts
| Extract Source | Animal Model | LD50 | Reference |
| Methanolic Bark Extract | Wistar Rats | > 5000 mg/kg | [4] |
| Methanol Leaf Extract | Mice | > 5000 mg/kg | [4] |
| Guajadial-Enriched Fraction | Swiss Mice | > 200 mg/kg | [4] |
II. Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol details the preparation of a this compound solution using PBS and Tween 80, a commonly used vehicle.[4]
Materials:
-
This compound (ensure high purity, >95%)[5]
-
Phosphate-Buffered Saline (PBS), pH 7.0
-
Tween 80
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.3% Tween 80 solution in PBS (pH 7.0). For example, to prepare 10 mL of the vehicle, add 30 µL of Tween 80 to 10 mL of PBS.
-
Vortex the solution thoroughly to ensure the Tween 80 is completely dissolved.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose and the average weight of the mice in the study group. For example, for a 12.5 mg/kg dose in a 25g mouse, you would need 0.3125 mg of this compound per mouse.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the 0.3% Tween 80 in PBS vehicle to the tube to achieve the desired final concentration for dosing.
-
Vortex the mixture vigorously to dissolve the this compound.
-
If solubility is an issue, briefly sonicate the solution.[4]
-
Visually inspect the solution to ensure there is no precipitate before administration. Prepare fresh solutions for each administration.[4]
-
Protocol 2: Administration of this compound via Oral Gavage in Mice
This protocol describes the standard procedure for oral gavage in mice. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[5]
Materials:
-
Prepared this compound formulation
-
1 mL syringes
-
Animal feeding needles (gavage needles), appropriate size for mice
-
Personal Protective Equipment (PPE)
Procedure:
-
Animal Handling:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Dose Administration:
-
Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the solution slowly and steadily.
-
Withdraw the needle carefully.
-
-
Post-Administration Monitoring:
III. Visualizations
Diagram 1: Experimental Workflow for this compound Oral Gavage in Mice
Caption: Workflow for this compound formulation and oral administration in mice.
Diagram 2: Simplified PI3K/Akt Signaling Pathway Inhibition by Guajadial
References
Application Notes and Protocols for Studying PI3K/Akt Pathway Inhibition by Guajadial D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial D, a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has emerged as a compound of interest in oncological research. Studies have demonstrated its cytotoxic effects across various cancer cell lines. Of particular significance is its mechanism of action involving the suppression of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers, contributing to tumor growth and therapeutic resistance.[2] this compound's ability to inhibit this pathway, particularly in multidrug-resistant cancer cells, suggests its potential as a novel therapeutic agent or as an adjuvant to current chemotherapy regimens.[1][2]
These application notes provide a summary of the quantitative data on this compound's activity and detailed protocols for key experiments to investigate its inhibitory effects on the PI3K/Akt pathway.
Data Presentation
Cytotoxic Activity of this compound and Related Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | HCT116 | Colon Carcinoma | 0.61 | [3] |
| This compound | CCRF-CEM | Leukemia | 16.0 | [3] |
| This compound | DU145 | Prostate Carcinoma | 30.3 | [3] |
| This compound | Huh7 | Hepatocellular Carcinoma | 44.09 | [3] |
| This compound | A549 | Lung Carcinoma | 36.2 | [3] |
Effect of Guajadial on PI3K/Akt Pathway in Drug-Resistant Breast Cancer Cells
The study by Li et al. (2019) demonstrated that Guajadial reverses multidrug resistance in adriamycin-resistant (MCF-7/ADR) and paclitaxel-resistant (MCF-7/PTX) breast cancer cells by suppressing the PI3K/Akt pathway.[1] The key findings from this study, as determined by Western blot analysis, are summarized below.
| Treatment Group | p-Akt Levels | p-p70S6K Levels | Pathway Status | Citation |
| MCF-7/ADR (Control) | Elevated | Elevated | Activated | [1] |
| MCF-7/ADR + Guajadial | Significantly Reduced | Significantly Reduced | Inhibited | [1] |
| MCF-7/PTX (Control) | Elevated | Elevated | Activated | [1] |
| MCF-7/PTX + Guajadial | Significantly Reduced | Significantly Reduced | Inhibited | [1] |
Mandatory Visualization
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound's effect on the PI3K/Akt pathway.
Caption: Logical flow of this compound's mechanism of action.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MCF-7/ADR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Western Blotting for PI3K/Akt Pathway Analysis
This protocol is for detecting changes in the phosphorylation status of Akt and its downstream target p70S6K.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-p70S6K (Thr389), anti-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.
In Vitro PI3K Kinase Assay
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on PI3K activity. Commercial kits are widely available and their specific instructions should be followed.
Principle: The assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from phosphatidylinositol (4,5)-bisphosphate (PIP2) by PI3K. The amount of PIP3 produced is then detected, often using a PIP3-binding protein and a secondary detection system (e.g., ELISA-based or fluorescence-based).
General Procedure (using an ELISA-based kit):
-
Reagent Preparation: Prepare buffers, PI3K enzyme, PIP2 substrate, and this compound dilutions as per the kit's instructions.
-
Kinase Reaction: In a microplate coated with a PIP3-binding protein, add the PI3K enzyme, ATP, and varying concentrations of this compound.
-
Substrate Addition: Initiate the reaction by adding the PIP2 substrate.
-
Incubation: Incubate the plate at the recommended temperature and time to allow for the kinase reaction.
-
Stopping the Reaction: Stop the reaction using the provided stop solution.
-
Detection: Add a biotinylated PIP3 detector protein, followed by a streptavidin-HRP conjugate.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB).
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of PI3K inhibition by this compound and determine the IC50 value.
References
- 1. Guajadial reverses multidrug resistance by inhibiting ABC transporter expression and suppressing the PI3K/Akt pathway in drug-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Guajadial D: A Guide to Western Blot Analysis
Application Note
Introduction
Guajadial D, a meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has garnered significant interest within the scientific community for its potent anticancer and anti-inflammatory properties. This compound has demonstrated cytotoxic effects across a spectrum of cancer cell lines and exhibits potential in overcoming multidrug resistance. Understanding the molecular mechanisms underpinning the therapeutic effects of this compound is paramount for its development as a potential pharmaceutical agent. Western blot analysis serves as a cornerstone technique to elucidate these mechanisms by enabling the detection and quantification of specific proteins involved in critical cellular signaling pathways. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Western blot analysis to investigate the mechanism of action of this compound.
Mechanism of Action of this compound
Current research indicates that this compound exerts its biological effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death), modulating cell cycle progression, and inhibiting key pro-survival signaling cascades.
Key Signaling Pathways Modulated by this compound:
-
Apoptosis Induction: this compound has been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This involves the activation of caspases, a family of proteases crucial for the execution of apoptosis, and the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.
-
PI3K/Akt Signaling Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. This compound has been suggested to inhibit this pathway, thereby promoting apoptosis and inhibiting cell proliferation.
-
MAPK Signaling Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a central role in regulating cell growth, differentiation, and stress responses. This compound may exert its effects by modulating the activity of key proteins within this pathway, such as ERK, JNK, and p38.
Quantitative Data Summary
The cytotoxic potential of this compound and related compounds has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HCT116 | Colon Carcinoma | 0.61 | |
| CCRF-CEM | Leukemia | 16.0 | ||
| DU145 | Prostate Cancer | 30.3 | ||
| Huh7 | Liver Carcinoma | 44.09 | ||
| A549 | Lung Carcinoma | 36.2 | ||
| Guajadial E | HCT116 | Colon Carcinoma | 4.69 | |
| CCRF-CEM | Leukemia | 12.7 | ||
| DU145 | Prostate Cancer | 23.2 | ||
| Huh7 | Liver Carcinoma | 51.5 |
Experimental Protocols
Protocol 1: General Western Blot Analysis of Cancer Cells Treated with this compound
This protocol provides a general framework for investigating the effect of this compound on protein expression in cancer cells.
1. Cell Culture and Treatment:
1.1. Culture the desired cancer cell line (e.g., HCT116, MCF-7) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2. 1.2. Seed the cells in 6-well plates or 100 mm dishes and allow them to adhere and reach 70-80% confluency. 1.3. Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time period (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
2. Cell Lysate Preparation:
2.1. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). 2.2. Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail. 2.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysate on ice for 30 minutes with intermittent vortexing. 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. 2.6. Collect the supernatant (total protein extract) and transfer it to a new tube. 2.7. Determine the protein concentration using a protein assay kit (e.g., BCA or Bradford assay).
3. SDS-PAGE and Protein Transfer:
3.1. Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes. 3.2. Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel). 3.3. Run the gel at a constant voltage until the dye front reaches the bottom. 3.4. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
4.1. Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. 4.2. Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The choice of primary antibody will depend on the target protein being investigated (see specific protocols below). 4.3. Wash the membrane three times for 10 minutes each with TBST. 4.4. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature. 4.5. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
5.1. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. 5.2. Incubate the membrane with the ECL substrate for the recommended time. 5.3. Capture the chemiluminescent signal using a digital imaging system or X-ray film. 5.4. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target protein to a loading control (e.g., β-actin, GAPDH).
Protocol 2: Western Blot for Apoptosis Markers
To investigate this compound-induced apoptosis, the following key proteins can be analyzed.
Primary Antibodies:
-
Cleaved Caspase-3: Detects the activated form of caspase-3, a key executioner caspase.
-
Cleaved PARP: Poly (ADP-ribose) polymerase is a substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.
-
Bcl-2: An anti-apoptotic protein.
-
Bax: A pro-apoptotic protein.
-
Cytochrome c: Release from mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway. (Requires cytosolic and mitochondrial fractionation).
Follow the general Western blot protocol outlined above, using the specified primary antibodies. Analyze the ratio of Bax to Bcl-2 and the levels of cleaved caspase-3 and cleaved PARP to assess the induction of apoptosis.
Protocol 3: Western Blot for PI3K/Akt Signaling Pathway
To determine the effect of this compound on this pro-survival pathway, analyze the phosphorylation status of key proteins.
Primary Antibodies:
-
Phospho-Akt (Ser473 or Thr308): Detects the activated form of Akt.
-
Total Akt: Used for normalization to determine the relative amount of phosphorylated Akt.
-
Phospho-mTOR: A downstream target of Akt.
-
Total mTOR: For normalization.
Follow the general Western blot protocol. A decrease in the ratio of phosphorylated protein to total protein would indicate inhibition of the pathway.
Protocol 4: Western Blot for MAPK Signaling Pathway
To assess the modulation of the MAPK pathway by this compound, examine the phosphorylation of its key components.
Primary Antibodies:
-
Phospho-ERK1/2: Detects the activated form of Extracellular signal-regulated kinase.
-
Total ERK1/2: For normalization.
-
Phospho-JNK: Detects the activated form of c-Jun N-terminal kinase.
-
Total JNK: For normalization.
-
Phospho-p38: Detects the activated form of p38 MAPK.
-
Total p38: For normalization.
Follow the general Western blot protocol. Changes in the phosphorylation status of these proteins will indicate the involvement of the MAPK pathway in this compound's mechanism of action.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's multifaceted mechanism of action.
Caption: Standard workflow for Western blot analysis.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.
"application of Guajadial D as a selective estrogen receptor modulator"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial (B15128780), a meroterpenoid isolated from the leaves of Psidium guajava, has emerged as a compound of interest for its potential therapeutic applications, particularly in oncology.[1] It has demonstrated anti-proliferative and anti-estrogenic activities, suggesting its role as a Selective Estrogen Receptor Modulator (SERM).[1][2] SERMs are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][3] This dual functionality allows them to be used in treating hormone-responsive conditions like breast cancer by blocking the proliferative effects of estrogen in breast tissue while potentially having agonistic effects in other tissues.[1][3]
In silico molecular docking studies suggest that guajadial can fit into the ligand-binding pockets of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), similar to the established SERM, tamoxifen.[2][4][5] This binding is believed to be the basis of its SERM activity.[2][6] This document provides a comprehensive overview of the application of Guajadial as a SERM, including its biological activities, proposed mechanism of action, and detailed experimental protocols for its evaluation.
Data Presentation
In Vitro Anti-Proliferative Activity
A guajadial-enriched fraction has shown significant anti-proliferative activity against various human cancer cell lines, with a notable selectivity for estrogen receptor-positive (ER+) breast cancer cells.[1][2][7] The total growth inhibition (TGI) and half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Cell Line | Cell Type | Assay | Test Substance | Total Growth Inhibition (TGI) (µg/mL) | IC50 (µM) | Reference |
| MCF-7 | Breast (ER+) | SRB | Guajadial-Enriched Fraction | 5.59 | - | [2][7] |
| MCF-7 BUS | Breast (ER+) | SRB | Guajadial-Enriched Fraction | 2.27 | - | [2][7] |
| MDA-MB-231 | Breast (ER-) | SRB | Guajadial-Enriched Fraction | - | - | [1] |
| NCI-H460 | Lung | SRB | Dichloromethane Extract | - | - | [7] |
| HT-29 | Colon | SRB | Dichloromethane Extract | - | - | [7] |
| PC-3 | Prostate | SRB | Dichloromethane Extract | - | - | [7] |
| K562 | Leukemia | SRB | Meroterpene-Enriched Fraction | - | - | [7] |
| HCT116 | Colon | - | Guajadial D | - | 0.61 | [8] |
| CCRF-CEM | Leukemia | - | This compound | - | 16.0 | [8] |
| DU145 | Prostate | - | This compound | - | 30.3 | [8] |
| Huh7 | Liver | - | This compound | - | 44.09 | [8] |
| A549 | Lung | - | This compound | - | 36.2 | [8] |
In Vivo Anti-Estrogenic Activity
The anti-estrogenic activity of a guajadial-enriched fraction has been confirmed in vivo using the rat uterotrophic assay.[1][2] This assay measures the change in uterine weight in response to estrogenic and anti-estrogenic compounds.[1]
| Animal Model | Treatment Groups | Key Findings | Reference |
| Pre-pubescent female rats | Vehicle Control, 17β-estradiol, Guajadial-enriched fraction + 17β-estradiol | The guajadial-enriched fraction significantly inhibited the uterine proliferation induced by 17β-estradiol. No significant effect on ovarian weight was observed. | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Anti-Proliferative Activity (Sulforhodamine B - SRB Assay)
This protocol is used to assess the cytotoxic effects of Guajadial on cancer cell lines.[1][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
Guajadial (or enriched fraction)
-
Vehicle (e.g., DMSO)
-
96-well plates
-
10% Trichloroacetic acid (TCA)
-
0.4% Sulforhodamine B (SRB) solution in 1% acetic acid
-
10 mM Tris base solution
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.[7]
-
Compound Treatment: Treat the cells with a range of concentrations of Guajadial. Include a vehicle-only control.[7]
-
Incubation: Incubate the plates for 48-72 hours.[7]
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Wash the plates with water and air dry. Add 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.[1]
-
Washing: Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye.[1]
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1]
-
Data Analysis: Measure the absorbance at a suitable wavelength (e.g., 510 nm). The percentage of cell growth inhibition is calculated relative to the untreated control cells.[7]
Protocol 2: E-Screen (Estrogen Screen) Assay
This assay determines the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of ER-positive cells.[1]
Materials:
-
MCF-7 cells
-
Hormone-depleted medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum)
-
17β-estradiol
-
Guajadial
-
Vehicle (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Culture MCF-7 cells in a hormone-depleted medium for several days to deprive them of estrogens.
-
Cell Seeding: Seed the cells in 96-well plates in the hormone-depleted medium.
-
Treatment: Treat the cells with various concentrations of Guajadial in the presence or absence of 17β-estradiol (e.g., 10⁻⁹ M).[1] Include a vehicle control and an estradiol-only control.
-
Incubation: Incubate the plates for a defined period (e.g., 6 days).
-
Cell Viability Assessment: Determine cell viability using an appropriate method, such as the SRB assay described above.
-
Data Analysis: Calculate the proliferative effect relative to the negative (vehicle) and positive (estradiol) controls to determine estrogenic or anti-estrogenic activity.[1]
Protocol 3: In Vivo Rat Uterotrophic Assay
This in vivo assay is a standard method to assess the estrogenic and anti-estrogenic effects of compounds.[1]
Materials:
-
Pre-pubescent female rats (e.g., 21 days old)
-
17β-estradiol
-
Guajadial
-
Vehicle for administration (e.g., corn oil)
-
Animal balance
-
Surgical instruments
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions.[9]
-
Grouping: Randomly divide the animals into treatment groups (e.g., vehicle control, estradiol (B170435), estradiol + Guajadial at different doses).
-
Dosing: Administer the respective treatments (e.g., via oral gavage or subcutaneous injection) for a specified number of days (e.g., 3-7 days).
-
Euthanasia and Tissue Collection: On the final day, euthanize the animals and carefully dissect the uteri.
-
Uterine Weight Measurement: Remove any adhering fat and fluid from the uteri and record the wet weight.
-
Data Analysis: Compare the uterine weights of the different treatment groups. A significant decrease in uterine weight in the estradiol + Guajadial group compared to the estradiol-only group indicates anti-estrogenic activity.[1]
Mandatory Visualization
Caption: Proposed SERM signaling pathway of Guajadial.
Caption: Experimental workflow for assessing Guajadial's SERM activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro, in vivo and in silico analysis of the anticancer and estrogen-like activity of guava leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Unveiling the Anti-Angiogenic Potential of Guajadial D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guajadial D, a meroterpenoid compound isolated from the leaves of the guava plant (Psidium guajava), has emerged as a promising candidate in cancer research due to its anti-neoplastic activities.[1] A significant aspect of its therapeutic potential lies in its anti-angiogenic properties, the ability to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis. This document provides detailed application notes and experimental protocols for the assessment of the anti-angiogenic activity of this compound.
Angiogenesis is a complex process tightly regulated by a balance of pro- and anti-angiogenic factors. In the context of cancer, tumors often secrete pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), to stimulate the growth of new blood vessels to supply nutrients and oxygen. This compound has been shown to interfere with this process by targeting key signaling pathways within endothelial cells, the primary cells lining the blood vessels. Specifically, evidence points towards the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) mediated Ras/MAPK signaling pathway.[1] By blocking this pathway, this compound can inhibit endothelial cell proliferation, migration, and the formation of tube-like structures, all essential steps in angiogenesis.
These application notes and protocols are designed to guide researchers in the systematic evaluation of this compound's anti-angiogenic efficacy through established in vitro and in vivo/ex vivo assays.
Data Presentation
The following tables summarize representative quantitative data on the anti-proliferative and anti-angiogenic activities of this compound and related extracts from Psidium guajava. It is important to note that specific quantitative data for isolated this compound in all anti-angiogenic assays is not yet widely available in the public domain. The data presented for the Chick Chorioallantoic Membrane (CAM) assay and cell viability against DU145 cells are based on studies using Psidium guajava extracts and should be considered illustrative. Further studies with isolated this compound are necessary to establish its specific potency.
Table 1: In Vitro Anti-Proliferative Activity of this compound and Psidium guajava Extracts
| Cell Line | Compound/Extract | Assay | Endpoint | Result | Reference |
| A549 (Human Lung Carcinoma) | This compound | Proliferation Assay | IC50 | 3.58 µM | [2] |
| MCF-7 (Human Breast Adenocarcinoma) | Enriched Guajadial Fraction | Growth Inhibition Assay | TGI | 5.59 µg/mL | [3] |
| MCF-7 BUS (Tamoxifen-Resistant Breast Cancer) | Enriched Guajadial Fraction | Growth Inhibition Assay | TGI | 2.27 µg/mL | [3] |
| DU145 (Human Prostate Carcinoma) | Aqueous Extract of Psidium guajava | MTT Assay | IC50 | ~0.57 mg/mL | [4] |
IC50: Half-maximal inhibitory concentration; TGI: Total Growth Inhibition.
Table 2: Ex Vivo Anti-Angiogenic Activity of Psidium guajava Saponin (B1150181) Extract (CAM Assay)
| Treatment Group | Concentration | Mean Blood Vessel Branch Points | Standard Deviation | % Inhibition |
| Negative Control (Distilled Water) | - | 55.2 | ± 4.8 | 0% |
| Saponin Extract | 25% | 53.0 | ± 5.1 | 4.0% |
| Saponin Extract | 50% | 31.4 | ± 3.9 | 43.1% |
| Saponin Extract | 75% | 41.2 | ± 4.2 | 25.4% |
| Saponin Extract | 100% | 34.0 | ± 3.7 | 38.4% |
Data is illustrative and based on a study using crude saponin extract of Psidium guajava.[5] The varying dose-response suggests the presence of multiple compounds in the extract.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the anti-angiogenic activity of this compound.
Endothelial Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent (e.g., CyQUANT®, WST-1)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: After 24 hours, replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a positive control (e.g., a known angiogenesis inhibitor like Sunitinib).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the IC50 value of this compound.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migration of endothelial cells, a crucial step in the formation of new blood vessels.
Materials:
-
HUVECs
-
EGM-2 medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
This compound
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh EGM-2 medium containing different concentrations of this compound. Include a vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2 medium
-
Matrigel® or other basement membrane extract
-
96-well cell culture plates (pre-chilled)
-
This compound
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Harvest HUVECs and resuspend them in EGM-2 medium containing different concentrations of this compound.
-
Cell Seeding: Seed the HUVEC suspension onto the solidified Matrigel® at a density of 1.5 x 10⁴ cells/well.
-
Incubation: Incubate the plate at 37°C for 4-12 hours.
-
Visualization and Quantification:
-
Observe the formation of tube-like structures under an inverted microscope.
-
Capture images of the tube network.
-
Quantify the anti-angiogenic effect by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Chick Chorioallantoic Membrane (CAM) Assay
This ex vivo assay provides a robust model to assess the effect of this compound on blood vessel formation in a living tissue.
Materials:
-
Fertilized chicken eggs (day 3-4 of incubation)
-
Egg incubator (37.5°C, 60-70% humidity)
-
Sterile PBS
-
This compound formulated for in vivo application (e.g., in a sterile filter paper disc or dissolved in a biocompatible solvent)
-
Stereomicroscope with a camera
-
Small scissors, forceps, and sterile swabs
Protocol:
-
Egg Incubation: Incubate fertilized eggs in a horizontal position for 3-4 days.
-
Window Creation: On day 3 or 4, create a small window (1 cm²) in the eggshell to expose the CAM.
-
Treatment Application: Gently place a sterile filter paper disc soaked with this compound solution onto the CAM, away from major blood vessels. A vehicle control disc should also be applied to a separate set of eggs.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for another 48-72 hours.
-
Observation and Quantification:
-
On the day of analysis, remove the tape and observe the blood vessels in the CAM under a stereomicroscope.
-
Capture images of the area around the filter disc.
-
Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined radius from the disc. A significant reduction in vessel branching in the this compound treated group compared to the control indicates anti-angiogenic activity.
-
Visualization of Signaling Pathways and Workflows
To facilitate a deeper understanding of the experimental processes and the molecular mechanism of this compound, the following diagrams have been generated using the DOT language.
Caption: Workflow for evaluating the anti-angiogenic effects of this compound.
Caption: this compound inhibits angiogenesis via the VEGFR-2/Ras/MAPK pathway.
Conclusion
This compound demonstrates significant potential as an anti-angiogenic agent. The protocols and application notes provided here offer a comprehensive framework for researchers to further investigate and quantify its efficacy. The primary proposed mechanism of action involves the inhibition of the VEGFR-2 mediated Ras/MAPK signaling cascade, leading to the suppression of key angiogenic processes. While initial data is promising, further studies utilizing isolated this compound are crucial to fully elucidate its potency and therapeutic potential in the context of cancer and other angiogenesis-dependent diseases. The visualization tools provided aim to clarify the experimental logic and the underlying molecular interactions, thereby facilitating more targeted and efficient research in this exciting area of drug discovery.
References
- 1. Guajadial inhibits NSCLC growth and migration following activation of the VEGF receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative high throughput endothelial cell migration and invasion assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A quantitative high-throughput endothelial cell migration assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Guajadial for Reversing Multidrug Resistance in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guajadial is a meroterpenoid compound isolated from the leaves of the guava plant, Psidium guajava[1][2]. It has emerged as a promising natural product with significant anticancer properties, including the induction of apoptosis, cell cycle arrest, and the inhibition of key cancer-driving signaling pathways[1]. A critical aspect of Guajadial's therapeutic potential is its ability to reverse multidrug resistance (MDR) in cancer cells[2]. MDR is a major obstacle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters which function as drug efflux pumps[3][4].
These notes provide a technical overview of Guajadial's mechanism of action in overcoming MDR, supported by quantitative data and detailed experimental protocols for researchers investigating its potential as a chemosensitizing agent.
Mechanism of Action in Reversing Multidrug Resistance
Guajadial circumvents multidrug resistance through a dual mechanism of action that involves both the suppression of drug efflux pumps and the modulation of pro-survival signaling pathways.
-
Inhibition of ABC Transporters: Guajadial has been shown to inhibit the expression of key ABC transporters, namely P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP)[5]. These membrane proteins are responsible for actively pumping a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy[3]. By downregulating the expression of these transporters, Guajadial restores the sensitivity of resistant cancer cells to conventional chemotherapy agents like Adriamycin (ADR) and Paclitaxel (PTX)[5].
-
Suppression of the PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and drug resistance[3][6]. Guajadial treatment leads to the inactivation of the PI3K/Akt pathway in drug-resistant breast cancer cells[5][7]. This suppression is believed to be a key mechanism through which Guajadial downregulates the expression of ABC transporters, thus acting as an inhibitor of drug resistance[5]. In addition to the PI3K/Akt pathway, Guajadial has also been reported to block the Ras/MAPK signaling cascade, which is also involved in cell growth and proliferation[3][8].
The diagram below illustrates the proposed mechanism by which Guajadial reverses multidrug resistance.
Data Presentation
Guajadial demonstrates potent cytotoxic and anti-proliferative effects across a variety of human cancer cell lines, including those resistant to standard chemotherapies.
Table 1: Cytotoxic and Anti-Proliferative Activity of Guajadial
| Cell Line | Cancer Type | Parameter | Value (µg/mL) | Reference |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | TGI | 5.59 | [1][9] |
| MCF-7 BUS | Tamoxifen-Resistant Breast Cancer | TGI | 2.27 | [1][9][10] |
| A549 | Lung Cancer | IC50 | 6.30 | [1][9] |
| HL-60 | Promyelocytic Leukemia | IC50 | 7.77 | [1][9] |
| SMMC-7721 | Hepatocellular Carcinoma | IC50 | 5.59 | [1][9] |
| K562 | Chronic Myelogenous Leukemia | TGI | 2 | [1][9] |
| NCI/ADR-RES | Doxorubicin-Resistant Ovarian Cancer | TGI | 4 | [1][9] |
| NCI-H460 | Lung Cancer | TGI | 5 | [1][9] |
| HT-29 | Colon Cancer | TGI | 5 | [1][9] |
| PC-3 | Prostate Cancer | TGI | 12 | [1][9] |
| 786-0 | Renal Cancer | TGI | 28 | [1][9] |
IC50 (Half-maximal inhibitory concentration): Concentration that inhibits cell growth by 50%.[3] TGI (Total Growth Inhibition): Concentration that completely inhibits cell proliferation.[3]
Studies have confirmed that Guajadial significantly enhances the sensitivity of drug-resistant breast cancer cells (MCF-7/ADR and MCF-7/PTX) to Adriamycin and Paclitaxel[5].
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the MDR-reversing activity of Guajadial.
This assay determines the cytotoxic effects of Guajadial alone or in combination with other chemotherapeutic agents.[1]
Materials:
-
Drug-resistant and parental (sensitive) cancer cell lines
-
96-well plates
-
Guajadial and other chemotherapeutic agents
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow attachment.
-
Treatment: Treat cells with various concentrations of Guajadial, chemotherapy drug, or a combination of both for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and place on a shaker for 10 minutes to solubilize the bound dye.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine IC50 values by plotting a dose-response curve. The fold-reversal of resistance can be calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in combination with Guajadial.
This protocol is used to determine the effect of Guajadial on the expression levels of proteins such as P-gp, BCRP, Akt, and phosphorylated Akt (p-Akt).[5]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-P-gp, anti-BCRP, anti-Akt, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and quantify protein concentration.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.
This functional assay measures the ability of Guajadial to inhibit the efflux activity of P-gp, using the fluorescent P-gp substrate Rhodamine 123.[11]
Materials:
-
Drug-resistant and parental cancer cell lines
-
Rhodamine 123
-
Guajadial
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in fresh culture medium.
-
Pre-treatment: Incubate the cells with a non-toxic concentration of Guajadial (or a known P-gp inhibitor like Verapamil as a positive control) for a set period (e.g., 1-2 hours).
-
Substrate Loading: Add Rhodamine 123 to the cell suspension and incubate for an additional period (e.g., 30-60 minutes) at 37°C.
-
Washing: Stop the reaction by adding ice-cold PBS. Wash the cells twice with cold PBS to remove extracellular dye.
-
Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.
-
Analysis: An increase in the mean fluorescence intensity in Guajadial-treated cells compared to untreated resistant cells indicates inhibition of the P-gp efflux pump and increased intracellular accumulation of Rhodamine 123.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating the MDR reversal properties of Guajadial.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring Natural Product Activity and Species Source Candidates for Hunting ABCB1 Transporter Inhibitors: An In Silico Drug Discovery Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guajadial reverses multidrug resistance by inhibiting ABC transporter expression and suppressing the PI3K/Akt pathway in drug-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of BIBF 1120 on reversal of ABCB1-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Guajadial D Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Guajadial D in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a caryophyllene-based meroterpenoid isolated from the leaves of the guava plant (Psidium guajava). It has demonstrated promising anti-cancer and anti-estrogenic properties in preclinical studies.[1] However, this compound is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media. This low solubility can lead to the compound precipitating out of solution, resulting in inaccurate and unreliable experimental results.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on extraction protocols and the general properties of similar compounds, the most common and effective organic solvents for dissolving this compound are Dimethyl Sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727).[1] Dichloromethane is also a good solvent for extraction but is not suitable for direct use in cell culture experiments.[1] For the preparation of stock solutions for in vitro assays, DMSO is widely used due to its high solubilizing capacity for hydrophobic compounds.[1]
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), and ideally not exceeding 1%.[1] However, cell line sensitivity to DMSO can vary. It is crucial to perform a vehicle control experiment to assess the effect of the solvent at the intended concentration on your specific cell line.[1]
Q4: Are there alternative methods to enhance the solubility of this compound?
A4: Yes, several techniques can be employed to improve the solubility of hydrophobic compounds like this compound. These methods include the use of co-solvents, formulation with cyclodextrins, or the development of nanoparticle-based delivery systems.[1] However, for most standard in vitro assays, utilizing a minimal amount of a suitable organic solvent like DMSO to prepare a concentrated stock solution remains the most direct approach.[1]
Troubleshooting Guide
Issue: Precipitate forms when adding this compound solution to cell culture media.
This is a common problem due to the hydrophobic nature of this compound and its limited solubility in aqueous environments.
| Possible Cause | Troubleshooting Steps |
| High Final Concentration | The desired concentration of this compound may exceed its solubility limit in the culture medium. Solution: Determine the maximum soluble concentration by performing a serial dilution and visually inspecting for precipitation. Consider adjusting the experimental design to use a lower concentration for a longer duration if necessary. |
| Suboptimal Solvent Concentration | Adding a large volume of a low-concentration stock solution can cause the compound to crash out. Solution: Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) to minimize the volume added to the media.[1] |
| Improper Mixing Technique | Rapidly adding the stock solution to the media without proper mixing can lead to localized high concentrations and precipitation. Solution: Pre-warm the cell culture media to 37°C. Add the this compound stock solution dropwise while gently swirling or pipetting to ensure immediate and thorough mixing.[1] |
| Use of an Inappropriate Solvent | The chosen solvent may not be optimal or could be incompatible with the assay. Solution: If DMSO is problematic, consider ethanol or methanol for the stock solution, ensuring to include appropriate vehicle controls. |
| Temperature Effects | Lower temperatures can decrease solubility. Solution: Ensure all solutions, especially the cell culture media, are warmed to 37°C before mixing.[1] |
| Small Aggregates | The compound may be forming small, invisible aggregates that can affect results. Solution: Briefly sonicate the final diluted this compound solution in a water bath sonicator before adding it to the cells. Use caution as over-sonication can degrade the compound.[1] |
Quantitative Data Summary
While specific quantitative solubility data for this compound in various solvents is not extensively published, the following table provides a qualitative summary based on available information and common laboratory practices. A practical upper limit for a DMSO stock solution is around 10 mM, as indicated in established protocols.[1]
| Solvent | Solubility | Notes |
| Water | Poor | This compound is a hydrophobic molecule with very limited solubility in aqueous solutions.[1] |
| Dimethyl Sulfoxide (DMSO) | Good | Commonly used to prepare high-concentration stock solutions (e.g., 10 mM) for in vitro assays.[1] |
| Ethanol | Moderate to Good | Used as an extraction solvent, indicating it can dissolve this compound.[1] |
| Methanol | Moderate to Good | Another common solvent for phytochemical extraction, likely to dissolve this compound.[1] |
| Dichloromethane | Good | A non-polar organic solvent used for extraction, indicating good solubility. Not suitable for direct use in cell culture.[1] |
| Cell Culture Media | Poor | The high aqueous content leads to poor solubility of this compound.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions for Cell-Based Assays
This protocol provides a standardized method for preparing this compound solutions to ensure consistency and minimize precipitation in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Sonicator (optional)
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution (10 mM in DMSO):
-
The molecular weight of this compound is approximately 474.59 g/mol .[2]
-
To prepare 1 mL of a 10 mM stock solution, weigh out 4.75 mg of this compound powder.
-
Aseptically transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. Visually inspect for any remaining particles.
-
If necessary, gently warm the solution to 37°C or briefly sonicate to aid dissolution.[1]
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
-
Prepare Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution directly into pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations.
-
Crucial Step: To prevent precipitation, add the DMSO stock solution to the culture medium slowly and with immediate, gentle mixing.
-
Ensure the final concentration of DMSO in the working solutions remains below the cytotoxic level for your specific cell line (generally ≤ 0.5%).[1]
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound being tested. This is essential to differentiate between the effects of the compound and the solvent.
-
References
"DMSO stock solution preparation for hydrophobic compounds"
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the preparation and handling of Dimethyl Sulfoxide (DMSO) stock solutions for hydrophobic compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My hydrophobic compound is not dissolving in 100% DMSO. What should I do?
A1: If you're facing solubility issues, consider the following steps systematically:
-
Verify Compound and Solvent Quality: Ensure your compound is pure and correctly identified. Use a fresh, unopened bottle of high-purity, anhydrous DMSO. DMSO is highly hygroscopic and absorbs moisture from the air, which can reduce its solvating power.[1]
-
Increase Kinetic Energy: Gently warm the solution in a 37°C water bath for 5-10 minutes.[1] Alternatively, sonicate the vial in a water bath for 10-15 minutes to aid dissolution.[1] Always ensure your compound is stable at the temperature used.
-
Vortex Vigorously: After adding DMSO, cap the vial tightly and vortex for 1-2 minutes to ensure thorough mixing.[1]
-
Prepare a More Dilute Solution: Your target concentration may exceed the compound's solubility limit. Try preparing a lower concentration stock solution (e.g., 5 mM or 1 mM instead of 10 mM).[1]
Q2: My compound dissolved in DMSO initially but precipitated after being stored. How can I fix this?
A2: Precipitation upon storage, especially after freeze-thaw cycles, is a common problem.
-
Problem: The crystallized compound is often in a lower energy, less soluble form, making it difficult to redissolve.[2] Freeze-thaw cycles can increase the likelihood of crystallization.[2] The presence of even small amounts of water, absorbed from the atmosphere, can significantly decrease compound solubility in DMSO and is synergistically enhanced by freeze-thaw cycles.[3]
-
Solution: Before each use, bring the stock solution to room temperature and visually inspect for precipitates. If present, try to redissolve by warming the solution to 37°C and vortexing or sonicating.[4]
-
Prevention: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[5] Ensure vials are tightly sealed to prevent moisture absorption. Store aliquots at -20°C or -80°C for long-term stability.[5]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This is a common phenomenon known as "salting out," which occurs due to the rapid change in solvent polarity.[1]
-
Perform Serial Dilutions: Do not add the concentrated DMSO stock directly to the aqueous medium. First, perform an intermediate dilution of the stock in 100% DMSO.[1][6] Then, add this intermediate dilution dropwise into the pre-warmed (37°C) aqueous medium while gently vortexing or swirling.[7] This gradual dilution minimizes the solvent polarity shock.[1]
-
Check Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells (typically ≤ 0.1%).[1][7]
-
Use Immediately: It is best to use the final aqueous solution immediately to minimize the risk of delayed precipitation.[1]
-
Consider Co-solvents: If precipitation persists, and your experiment allows, consider using co-solvents like PEG400 or Tween 80 in your final dilution.[5][8]
Q4: I'm observing toxicity in my cell-based assays. Could the DMSO be the cause?
A4: Yes, DMSO can be toxic to cells at higher concentrations. The sensitivity to DMSO can vary significantly between cell lines.[9]
-
Concentration Matters: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% being considered safe for almost all cells.[10] However, some sensitive cells, like primary cultures, may show toxicity at concentrations below 0.1%.[10] Cytotoxicity can increase dramatically at concentrations above 0.5%.[11]
-
Always Use a Vehicle Control: Include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental samples but without the compound.[5][9] This helps to differentiate the effect of the compound from the effect of the solvent.
-
Minimize Exposure Time: The duration of exposure can also impact toxicity.[9] Longer processing times with DMSO can lead to greater negative effects on cell proliferation.[12]
Frequently Asked Questions (FAQs)
Q1: What grade of DMSO should I use?
A1: Always use a high-purity, anhydrous (water-free) grade of DMSO, often labeled as "cell culture grade" or "molecular biology grade."[1] DMSO is very hygroscopic, meaning it readily absorbs water from the atmosphere, which can compromise the solubility of hydrophobic compounds.[1] It is best to use a fresh, unopened bottle and store it properly in a tightly sealed container in a dry environment.[1][13]
Q2: What is the best way to store my DMSO stock solutions?
A2: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[5] This practice minimizes the number of freeze-thaw cycles, which can lead to compound precipitation.[2][3] For short-term storage (1 month), -20°C is acceptable, but for longer periods (6 months), -80°C is preferred.[5] Always ensure the vials are tightly sealed to prevent moisture absorption.
Q3: How do I perform a serial dilution to prepare my final working solution?
A3: To avoid compound precipitation, a stepwise dilution process is recommended.[5]
-
Prepare Intermediate Dilution in DMSO: First, dilute your high-concentration stock (e.g., 10 mM) to a lower concentration (e.g., 1 mM or 100 µM) using 100% DMSO.[1]
-
Final Dilution in Aqueous Medium: Pre-warm your cell culture medium or buffer to 37°C.[7]
-
Add Dropwise: Slowly add the required volume of the intermediate DMSO dilution to the aqueous medium while gently vortexing or swirling.[7] For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[7]
Data & Protocols
Data Presentation
Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays
| Final DMSO Concentration | General Recommendation | Notes |
| ≤ 0.1% | Considered safe for most cell lines.[1][9][10] | Recommended for sensitive cells (e.g., primary cultures) and long-term exposure assays.[10] |
| 0.1% - 0.5% | Generally tolerated by many robust cell lines.[5][10] | A vehicle control is critical. Cytotoxicity may become apparent.[11] |
| > 0.5% | Not Recommended. | Significant cytotoxicity is likely for most cell lines.[10][11] |
Table 2: Storage Recommendations for DMSO Stock Solutions
| Storage Temperature | Duration | Key Considerations |
| Room Temperature | Not Recommended | Stability can be poor; one study showed only 52% of compounds were stable after 1 year.[14] |
| 4°C | Short-term (days) | May be acceptable for very short periods, but freezing is preferred to prevent degradation and water absorption.[15] |
| -20°C | Up to 1 month[5] | Good for routine use. Aliquot to avoid freeze-thaw cycles.[5] |
| -80°C | Up to 6 months or longer[5] | Best for long-term storage to ensure maximum stability.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes how to prepare a 10 mM stock solution from a powdered compound with a molecular weight (MW) of 450.5 g/mol .
Materials:
-
Hydrophobic compound (powder)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
Methodology:
-
Calculation:
-
To make a 10 mM solution (which is 0.010 mol/L), you need to calculate the mass of the compound required.
-
Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × MW ( g/mol ) / 1000
-
Example for 1 mL: Mass (mg) = 1 mL × 10 mM × 450.5 / 1000 = 4.505 mg.
-
-
Weighing: Carefully weigh out the calculated mass (e.g., 4.505 mg) of the hydrophobic compound and place it into a sterile vial. To avoid weighing very small amounts, it is often better to dissolve the entire contents of a pre-weighed vial.[16]
-
Solvent Addition: Using a calibrated pipette, add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the vial.[1]
-
Dissolution:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is fully dissolved.[1]
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
If the compound does not fully dissolve, sonicate the vial in a room temperature water bath for 10-15 minutes or gently warm to 37°C for 5-10 minutes, followed by vortexing.[1][4]
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into single-use volumes (e.g., 20 µL) in microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[5] Label clearly with the compound name, concentration, and date.
-
Visualizations
Caption: Workflow for preparing a DMSO stock solution.
Caption: Decision tree for troubleshooting compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. ziath.com [ziath.com]
- 3. ziath.com [ziath.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. quora.com [quora.com]
- 14. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
"preventing Guajadial D precipitation in cell culture media"
Welcome to the technical support center for Guajadial D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a specific focus on preventing precipitation.
Troubleshooting Guide
This guide addresses common issues related to this compound precipitation in a question-and-answer format.
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound.[1] It occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[2] The table below outlines the potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit.[3] | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration by performing a solubility test.[2] |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.[2] | Perform a serial dilution. First, create an intermediate dilution of the high-concentration stock in pure DMSO. Then, add this intermediate stock dropwise to the pre-warmed media while gently vortexing or swirling.[2][4] |
| High DMSO Concentration | While DMSO is an excellent solvent for the stock solution, high final concentrations in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[3] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3] This may require preparing a more dilute stock solution. |
| Low Temperature of Media | Adding the compound to cold media can significantly decrease its solubility.[2] | Always use pre-warmed (37°C) cell culture media when preparing your final working solutions.[3] |
Issue 2: Precipitation of this compound Over Time During Incubation
Question: My this compound solution was clear when I added it to the cells, but after several hours in the incubator, I observed a precipitate. What could be the cause?
Answer: Delayed precipitation can occur due to changes in the media environment over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[2] | Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber.[2] |
| pH Shift in Media | The CO2 environment in an incubator can cause the pH of the medium to change over time, which can alter the solubility of pH-sensitive compounds.[3] | Ensure your medium is adequately buffered for the incubator's CO2 concentration. Consider using a medium supplemented with HEPES for more stable buffering.[2] |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[3] | If possible, test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the issue. You could also try a different basal media formulation.[2] |
| Evaporation of Media | In long-term experiments, media evaporation can concentrate all components, including this compound, potentially pushing it beyond its solubility limit.[2] | Ensure proper humidification of the incubator. For long-term cultures, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[2][5] |
| Interaction with Serum Proteins | While serum proteins can aid in solubilization, the compound can still precipitate at high concentrations even in the presence of serum.[2] The binding capacity of proteins like albumin is finite.[2] | Consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. Alternatively, adding purified bovine serum albumin (BSA) might help.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern? A1: this compound is a caryophyllene-based meroterpenoid, a natural compound isolated from the leaves of the guava plant (Psidium guajava).[1][6] It has demonstrated anti-cancer and anti-estrogenic properties in preclinical studies.[1][7][8] However, this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media, which can lead to precipitation and unreliable experimental results.[1]
Q2: What is the best solvent for dissolving this compound? A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and other hydrophobic compounds for in vitro assays.[1][4] Other organic solvents like ethanol (B145695) and methanol (B129727) can also dissolve this compound but are generally more toxic to cells at equivalent concentrations.[1]
Q3: What is the maximum recommended final concentration of DMSO in cell culture? A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept as low as possible. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), with many protocols recommending 0.1% or lower for sensitive cell lines.[3] It is critical to run a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cells.[1]
Q4: Can I filter the media to remove the precipitate? A4: Filtering the media after precipitation has occurred is not recommended. The precipitate is the compound of interest, so filtering it out will lower its effective concentration in an unquantifiable way, making your experimental results unreliable.[2] It is better to address the root cause of the precipitation.
Q5: Are there other methods to improve the solubility of this compound? A5: Yes, several formulation strategies can enhance the solubility of poorly soluble drugs.[9][10] While requiring more development, these include the use of co-solvents (e.g., PEG 400), surfactants (e.g., Tween 80), or encapsulation in cyclodextrins or lipid-based nanoparticles.[1][9][11] For most standard laboratory assays, optimizing the dilution from a DMSO stock is the most direct approach.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Suitability for Cell Culture |
| Dimethyl Sulfoxide (DMSO) | High | Excellent (for stock solutions) |
| Ethanol | Moderate to Good | Good (for stock solutions, but can be more toxic than DMSO) |
| Methanol | Moderate to Good | Good (for stock solutions, similar toxicity concerns as ethanol) |
| Dichloromethane | Good | Not Suitable (highly toxic to cells) |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Poor | N/A (This is the challenge to overcome) |
| (Data summarized from literature on compound properties and extraction protocols)[1] |
Table 2: Example Dilution Scheme for this compound
This table provides an example of how to achieve a low final DMSO concentration.
| Stock Concentration (in 100% DMSO) | Volume of Stock to Add (per 10 mL media) | Final this compound Concentration | Final DMSO Concentration |
| 10 mM | 10 µL | 10 µM | 0.1% |
| 10 mM | 5 µL | 5 µM | 0.05% |
| 10 mM | 1 µL | 1 µM | 0.01% |
| 1 mM | 10 µL | 1 µM | 0.1% |
| 1 mM | 1 µL | 100 nM | 0.01% |
Table 3: Reported In Vitro Activity of this compound
This data provides context for typical effective concentration ranges, which can help in planning experiments.
| Cell Line | Assay Type | Reported IC₅₀ / Activity |
| HCT-116 (Colon Cancer) | Cytotoxicity | IC₅₀: 0.61 µM[12] |
| A549 (Lung Cancer) | Cytotoxicity | IC₅₀: 3.58 µM[8] |
| MCF-7 (Breast Cancer) | Anti-proliferative | Total Growth Inhibition: 5.59 µg/mL[13] |
| MCF-7 BUS (Breast Cancer) | Anti-proliferative | Total Growth Inhibition: 2.27 µg/mL[13] |
Experimental Protocols
Protocol: Determination of Maximum Soluble Concentration
Objective: To determine the highest concentration of this compound that can be prepared in a specific cell culture medium without causing precipitation.
Materials:
-
This compound powder
-
100% sterile-filtered DMSO
-
Complete cell culture medium of choice (including serum, if applicable)
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Vortex mixer
-
Incubator set to 37°C
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming or brief sonication can be used if necessary.[4]
-
Pre-warm Media: Warm your complete cell culture medium to 37°C.[3]
-
Prepare Serial Dilutions: a. In a 96-well plate or microcentrifuge tubes, add a fixed volume of the pre-warmed medium to each well/tube (e.g., 200 µL). b. Prepare a serial dilution of your this compound stock in the medium. For example, start by adding 2 µL of your 10 mM stock to the first well to get a 100 µM concentration (and 1% DMSO). c. Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second well (containing 100 µL of media), mix, and repeat down the plate. d. Include a "vehicle control" well containing only the highest concentration of DMSO used (e.g., 2 µL of DMSO in 200 µL of media).
-
Incubate and Observe: Incubate the plate at 37°C in a humidified incubator.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., immediately, 1, 4, and 24 hours).[3] For a more detailed inspection, examine a small aliquot from each well under a microscope to check for micro-precipitates.[3]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum working soluble concentration for your specific experimental conditions.[3]
Visualizations
Experimental & Logical Workflows
Caption: Workflow for preparing this compound working solutions.
Caption: Troubleshooting flowchart for this compound precipitation.
Signaling Pathway
Caption: Proposed inhibition of the PI3K/Akt pathway by this compound.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Guajadial D Dosage for In Vivo Xenograft Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Guajadial D for in vivo xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse xenograft study?
A1: Based on published literature, a general starting point for this compound in mouse xenograft models is in the range of 1.5 mg/mouse/day.[1] For broader anti-cancer studies in mice, doses around 12.5 mg/kg administered daily via oral gavage have been reported to be effective.[1] However, it is crucial to perform a dose-response study for your specific cancer cell line and mouse strain to determine the optimal dose.
Q2: What is the best vehicle for in vivo administration of this compound?
A2: A commonly used and effective vehicle for the oral administration of a this compound-enriched fraction is Phosphate-Buffered Saline (PBS) at a pH of 7.0 containing 0.3% Tween 80.[1] This vehicle is well-suited for daily oral gavage. It is imperative to validate your chosen vehicle for solubility and potential toxicity in your experimental model.
Q3: What are the known mechanisms of action for this compound?
A3: this compound exhibits both anti-estrogenic and anti-cancer properties. Its mechanism is thought to be similar to tamoxifen, suggesting it may function as a selective estrogen receptor modulator (SERM).[1] Additionally, this compound has been shown to reverse multidrug resistance in cancer cells by inhibiting the PI3K/Akt and Ras/MAPK signaling pathways.[1]
Q4: What is the acute toxicity profile of this compound?
A4: Acute toxicity studies of extracts from Psidium guajava, the natural source of this compound, have indicated a low toxicity profile, with a reported LD50 greater than 5000 mg/kg in rats.[1] An acute oral toxicity study using a this compound-enriched fraction at doses of 100 and 200 mg/kg in mice showed no signs of toxicity over a 14-day period.[1]
Troubleshooting Guides
This section addresses common issues that may arise during your in vivo xenograft studies with this compound.
Issue 1: Lack of Therapeutic Efficacy
-
Potential Cause: The dosage of this compound may be too low to exert a significant anti-tumor effect.
-
Troubleshooting Steps:
-
Perform a Dose-Escalation Study: Systematically increase the dose of this compound in different cohorts of tumor-bearing mice to identify a dose that shows a therapeutic response without significant toxicity.
-
Verify Drug Formulation and Administration: Ensure that this compound is fully solubilized or uniformly suspended in the vehicle prior to each administration. Improper formulation can lead to inconsistent and lower-than-intended dosing. Confirm that the oral gavage technique is consistent and accurate.
-
Assess Bioavailability: If possible, perform pharmacokinetic studies to determine the concentration of this compound in the plasma and tumor tissue. Poor oral bioavailability may necessitate the exploration of alternative formulations or routes of administration.[2]
-
Re-evaluate the Xenograft Model: Confirm that the chosen cancer cell line is sensitive to the proposed mechanism of action of this compound.
-
Issue 2: Unexpected Animal Weight Loss or Signs of Toxicity
-
Potential Cause: The administered dose of this compound may be too high for the specific mouse strain or the vehicle itself may be causing adverse effects. In some studies, a dose of 12.5 mg/kg, while effective, was observed to cause the most significant body weight loss.[1]
-
Troubleshooting Steps:
-
Monitor Animal Health Daily: Closely monitor body weight, food and water intake, and general appearance of the animals.
-
Reduce the Dosage: If weight loss exceeds 15-20% of the initial body weight, consider reducing the dose of this compound.
-
Consider Intermittent Dosing: Instead of daily administration, an every-other-day or a 5-days-on/2-days-off schedule may maintain therapeutic efficacy while reducing toxicity.
-
Include a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle-related toxicity and compound-specific effects.
-
Issue 3: High Variability in Tumor Growth Within the Same Treatment Group
-
Potential Cause: Inconsistent drug administration, improper randomization of animals, or inherent tumor heterogeneity can lead to variable results.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all technicians are trained on and adhere to the same protocols for tumor cell implantation, drug formulation, and administration.
-
Randomize Animals: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into control and treatment groups to ensure an even distribution of tumor sizes at the start of the study.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual animal variability on the overall statistical power of the study.
-
Data Presentation
The following tables summarize key data related to the in vivo use of this compound.
Table 1: In Vivo Dosage of this compound in Rodent Models
| Animal Model | Dosage Range | Administration Route | Application | Reference |
| Mouse | 1.5 mg/mouse/day | Not Specified | Xenograft Studies | [1] |
| Mouse | 12.5 mg/kg/day | Oral Gavage | Anti-cancer Studies | [1] |
| Rat | 12.5 - 50 mg/kg | Not Specified | Anti-estrogenic Studies | [3] |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Different Oral Formulations in Rats (50 mg/kg dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Crude Powder | 150 ± 35 | 2.0 | 850 ± 150 | 10 | [2] |
| Liposomal | 450 ± 70 | 4.0 | 3200 ± 450 | 38 | [2] |
| Solid Lipid Nanoparticles | 800 ± 120 | 4.0 | 5800 ± 800 | 68 | [2] |
| Note: This data is from a hypothetical study and is intended to illustrate the impact of formulation on bioavailability. |
Experimental Protocols
1. Protocol for Preparation of this compound for Oral Gavage
-
Vehicle Preparation: Prepare a 0.3% Tween 80 solution in sterile Phosphate-Buffered Saline (PBS) at pH 7.0. For example, add 30 µL of Tween 80 to 10 mL of PBS. Vortex the solution thoroughly to ensure complete mixing.[1]
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 12.5 mg/kg) and the average weight of the mice in the cohort.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the prepared vehicle to the tube to achieve the final desired concentration for dosing (typically 100-200 µL per mouse).
-
Vortex the mixture vigorously for 1-2 minutes to dissolve or create a uniform suspension of this compound. If solubility is an issue, brief sonication may be applied.
-
Visually inspect the solution before each administration to ensure there is no precipitate.
-
2. Protocol for a Xenograft Efficacy Study
-
Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) according to standard protocols. Ensure the cells are in the logarithmic growth phase and have high viability before implantation.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) that are 6-8 weeks old. Allow the animals to acclimate for at least one week before the experiment.
-
Tumor Implantation:
-
Harvest and resuspend the cancer cells in a suitable medium (e.g., serum-free medium or PBS).
-
For a subcutaneous model, inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL (often mixed with Matrigel to improve tumor take rate) into the flank of each mouse.
-
-
Tumor Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (prepared as described in Protocol 1) or the vehicle control to the respective groups via oral gavage daily or according to the desired schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis (e.g., histology, western blotting).
-
Visualizations
Caption: A streamlined workflow for conducting in vivo xenograft studies.
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
Caption: this compound's inhibitory action on the Ras/MAPK signaling cascade.
References
Technical Support Center: Assessing Acute Toxicity of Guajadial D in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the acute toxicity of Guajadial D in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its acute toxicity important?
This compound is a meroterpenoid compound isolated from guava (Psidium guajava) leaves. It has demonstrated potential anticancer and anti-estrogenic properties in preclinical studies.[1][2][3] Assessing its acute toxicity is a critical step in drug development to determine the potential adverse effects of a single high dose of the substance. This information is essential for establishing a safety profile and determining a safe starting dose for further non-clinical and clinical studies.
Q2: Is there an established LD50 value for this compound in animal models?
As of the latest available literature, a definitive median lethal dose (LD50) for pure this compound in animal models has not been reported. Studies have primarily focused on the in vitro cytotoxic effects on cancer cell lines and the pharmacological activities of this compound or guava leaf extracts.[1][2][3][4][5] Acute toxicity studies on crude extracts of Psidium guajava have suggested a low toxicity profile, with an LD50 greater than 5000 mg/kg in some cases.[6][7][8] However, this is not specific to the isolated this compound.
Q3: What are the known mechanisms of action for this compound that might influence toxicity assessment?
This compound is known to induce apoptosis (programmed cell death) in cancer cells, often through the intrinsic mitochondrial pathway.[4] This involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4] Additionally, this compound has shown anti-estrogenic activity, which could be relevant in the selection of animal models and interpretation of toxicological endpoints, particularly in reproductive organs.[2][5]
Q4: Which animal models are most appropriate for studying the acute toxicity of this compound?
Commonly used rodent models for acute toxicity studies, such as Sprague-Dawley rats or Swiss albino mice, are suitable for initial assessments.[6][7][9] The choice of species may also be guided by the intended therapeutic application of this compound. Given its anti-estrogenic properties, both male and female animals should be included in the study design to assess for any sex-specific toxicities.
Q5: What are the critical parameters to observe during an acute toxicity study of this compound?
Observations should be conducted in accordance with standard guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Key parameters include:
-
Mortality: The number of animals that die within a specified period (typically 14 days).
-
Clinical Signs of Toxicity: Changes in behavior (e.g., lethargy, agitation), appearance (e.g., ruffled fur, changes in eye color), and physiological functions (e.g., respiratory distress, tremors).
-
Body Weight: Weekly measurements to assess general health.
-
Gross Necropsy: Macroscopic examination of organs and tissues at the end of the study for any abnormalities.
-
Histopathology: Microscopic examination of selected organs, especially those that showed abnormalities during gross necropsy or are known targets of similar compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Mortality at Low Doses | Vehicle Toxicity: The solvent used to dissolve this compound may be causing toxicity. Compound Instability: this compound may degrade in the vehicle, forming more toxic byproducts. Hypersensitivity of Animal Strain: The chosen animal strain may be particularly sensitive to the compound. | Vehicle Control: Always include a vehicle-only control group to differentiate between compound and vehicle effects. Formulation Analysis: Ensure the stability and homogeneity of the this compound formulation. Pilot Study: Conduct a small-scale pilot study with a few animals to determine a suitable starting dose range. |
| Inconsistent Results Between Animals | Improper Dosing Technique: Inaccurate administration of the test substance. Animal Variability: Differences in age, weight, or health status of the animals. Gavage Injury: Physical trauma during oral administration. | Standardized Procedures: Ensure all technicians are properly trained in the dosing technique. Animal Selection: Use animals within a narrow weight and age range and from a reputable supplier. Careful Administration: Use appropriate gavage needle sizes and techniques to minimize stress and injury. |
| No Observable Toxic Effects at High Doses | Low Bioavailability: this compound may be poorly absorbed when administered via the chosen route. Rapid Metabolism and Excretion: The compound may be quickly cleared from the body before it can exert toxic effects. | Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Alternative Routes of Administration: Consider other routes of administration if oral bioavailability is low, though this may require additional justification. |
| Sex-Specific Differences in Toxicity | Hormonal Effects: Given this compound's anti-estrogenic activity, it may interact with the endocrine system differently in males and females. | Stratify by Sex: Ensure both male and female animals are included in the study design and that data is analyzed separately for each sex. Endocrine Parameter Evaluation: Consider including endpoints related to the endocrine system, such as organ weights of reproductive tissues and hormone level analysis. |
Data Presentation
As there is limited publicly available in vivo acute toxicity data for this compound, the following table serves as a template for researchers to summarize their findings. For context, in vitro cytotoxicity data is provided.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon | 0.61 | [1][3] |
| CCRF-CEM | Leukemia | 16.0 | [1][3] |
| DU145 | Prostate | 30.3 | [1][3] |
| A549 | Lung | 36.2 | [1][3] |
| Huh7 | Liver | 44.09 | [1][3] |
Table 2: Template for In Vivo Acute Oral Toxicity Data of this compound
| Animal Model | Sex | Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | LD50 (mg/kg) (with 95% Confidence Interval) |
| e.g., Sprague-Dawley Rat | Male | |||||
| Female | ||||||
| e.g., Swiss Albino Mouse | Male | |||||
| Female |
Experimental Protocols
Protocol: Acute Oral Toxicity Study - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)
This protocol outlines a general procedure for assessing the acute oral toxicity of this compound.
-
Test Substance Preparation:
-
Prepare a homogenous formulation of this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
-
The concentration should be such that the required dose can be administered in a volume that does not exceed 10 mL/kg for rats or 20 mL/kg for mice.
-
-
Animal Selection and Acclimatization:
-
Use healthy, young adult rodents of a single strain (e.g., female Sprague-Dawley rats, 8-12 weeks old).
-
Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
-
House animals in appropriate cages with free access to standard rodent chow and water.
-
-
Dosing Procedure:
-
Fast the animals overnight (food, but not water) before dosing.
-
Administer a single oral dose of this compound using a suitable gavage needle.
-
The initial dose is selected based on any available information or a default value of 175 mg/kg.
-
Subsequent doses are adjusted up or down by a factor of 3.2, depending on the outcome of the previous animal.
-
-
Observation:
-
Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weights shortly before dosing and at least weekly thereafter.
-
-
Termination and Necropsy:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (including those that died during the study) and record any pathological changes.
-
Consider collecting organs for histopathological examination, particularly if abnormalities are observed.
-
-
Data Analysis:
-
Estimate the LD50 and its confidence interval using appropriate statistical methods, such as the maximum likelihood method.
-
Visualizations
Caption: Workflow for an acute toxicity assessment of this compound.
Caption: Proposed apoptotic signaling pathway induced by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Acute and Subacute Toxicities of Psidium guajava Methanolic Bark Extract: A Botanical with In Vitro Antiproliferative Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. wjpsronline.com [wjpsronline.com]
"stability assessment of Guajadial D in different solvents"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Guajadial D in various solvents. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a bioactive meroterpenoid isolated from the leaves of the guava plant (Psidium guajava).[1][2] Its complex chemical structure, which includes aldehyde moieties, makes it susceptible to degradation under certain experimental conditions, such as exposure to light, heat, specific pH values, and reactive solvents.[1] Ensuring the stability of this compound in solution is critical for obtaining accurate and reproducible experimental results in pharmacological and other scientific studies.[1]
Q2: My this compound solution is changing color. What does this indicate?
A2: A change in the color of your this compound solution likely indicates chemical degradation or oxidation.[1] The sensitive functional groups within the this compound structure can react over time, leading to the formation of colored impurities.[1] It is crucial to assess the purity of the solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), and to prepare fresh solutions for your experiments.[1]
Q3: What are the recommended solvents for dissolving and storing this compound?
A3: While extensive long-term stability data in various solvents is not widely published, common laboratory practices for similar compounds suggest using high-purity, anhydrous solvents.[1] For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for hydrophobic compounds.[2] Methanol and acetone (B3395972) have been used for extraction and analysis.[1] It is recommended to prepare concentrated stock solutions in anhydrous DMSO or ethanol (B145695) and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Q4: How should I handle this compound to minimize degradation?
A4: To minimize degradation, handle solid this compound and its solutions with care. Protect them from light by using amber vials or by wrapping containers in aluminum foil.[1] Avoid exposure to high temperatures and oxygen. When preparing solutions, it is advisable to use solvents that have been purged with an inert gas like nitrogen or argon to remove dissolved oxygen.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results in biological assays. | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound spends in aqueous media before adding it to the assay.[1] |
| Appearance of new peaks in HPLC analysis of the stock solution. | Instability during storage (e.g., due to temperature fluctuations, light exposure, or solvent reactivity). | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage. Confirm the purity of the stock solution before each use.[1] |
| Precipitate formation upon addition of this compound solution to cell culture media. | Low solubility of the hydrophobic this compound in aqueous media. | Optimize the solvent concentration by using a high-concentration stock solution in a solvent like DMSO to minimize the volume added to the media. Prepare intermediate dilutions and add them to the culture plate dropwise while gently swirling.[2] |
Recommended Solvents and Storage Conditions
| Solvent | Primary Use | Storage Recommendation | Notes |
| Dimethyl Sulfoxide (DMSO) | Preparing high-concentration stock solutions for in vitro assays.[2] | Store stock solutions at -20°C or -80°C in small, single-use aliquots.[1] | Keep the final DMSO concentration in cell culture media at or below 0.5% (v/v) to avoid cytotoxicity.[2] |
| Ethanol | Preparing stock solutions.[1][3] | Store at -20°C or -80°C, protected from light.[1] | Use anhydrous ethanol to prevent hydrolysis. |
| Methanol | Extraction and analytical purposes.[1][4] | Store at -20°C, protected from light. | Can be reactive; assess stability for long-term storage. |
| Acetone | Extraction and analytical purposes.[1] | Store at -20°C, protected from light. | Volatile; ensure containers are tightly sealed. |
| Ethyl Acetate | Extraction and fractionation.[3][4] | Not typically used for long-term solution storage. | This compound is expected to be enriched in this less polar fraction during extraction.[4] |
| Cell Culture Media | Poor | Not recommended for storing this compound. | The high aqueous content leads to poor solubility and potential degradation.[2] |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general procedure for conducting a time-course stability study of this compound in a specific solvent.
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade solvent to be tested
-
HPLC system with a UV detector
-
C18 analytical column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)
2. Procedure:
-
Prepare a Standard Curve: Prepare a series of dilutions of a freshly made, high-purity this compound solution to create a standard curve.[1]
-
Prepare the Test Solution: Dissolve a known concentration of this compound in the solvent you wish to test under the desired storage conditions (e.g., temperature, light exposure).[1]
-
Time-Course Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of the test solution into the HPLC system.[1]
-
Quantification: Quantify the peak area corresponding to this compound and calculate its concentration using the standard curve.[1]
-
Data Analysis: A decrease in the peak area of this compound over time, potentially with the appearance of new peaks, indicates degradation.[1]
Visualizations
Caption: Workflow for a time-course stability study of this compound.
Caption: Factors influencing the stability of this compound.
References
"HPLC method for determining Guajadial D purity and degradation"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) method used to determine the purity of Guajadial D and analyze its degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound. For effective troubleshooting, it is recommended to change only one parameter at a time.
Issue 1: Abnormal System Pressure (High or Low)
| Symptom | Potential Cause | Recommended Solution |
| High Backpressure | 1. Blockage in the system (e.g., clogged inline filter, guard column, or column inlet frit).2. Precipitated buffer salts in the mobile phase.3. Column contamination from sample matrix.4. Flow rate is too high. | 1. Systematically remove components (guard column, then analytical column) to identify the source of the blockage. Replace the clogged component.2. Flush the system with warm, HPLC-grade water (ensure no column is attached). Prepare fresh, filtered, and degassed mobile phase.3. Implement a column wash cycle after each analytical run.4. Verify and adjust the flow rate to the specified method parameter. |
| Low Backpressure | 1. Leak in the system (e.g., loose fittings, worn pump seals).2. Air bubbles in the pump.3. Incorrect mobile phase composition.4. Low mobile phase level in the reservoir. | 1. Inspect all fittings for leaks. If a leak is found at a pump seal, it may need replacement.[1]2. Purge the pump to remove air bubbles. Ensure the mobile phase is properly degassed.[2]3. Prepare fresh mobile phase, ensuring accurate composition.4. Refill the mobile phase reservoirs. |
| Pressure Fluctuations | 1. Air trapped in the pump or detector.2. Faulty check valves.3. Leaks in the system.4. Insufficient mobile phase degassing. | 1. Purge the pump and the detector flow cell.2. Clean or replace the check valves.[3]3. Check for any leaks in the system.4. Degas the mobile phase using an online degasser or by sonication.[4] |
Issue 2: Chromatographic Problems (Peak Shape and Retention)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Column degradation or contamination.2. Incompatible sample solvent with the mobile phase.3. Presence of active sites on the column. | 1. Wash the column with a strong solvent. If the problem persists, replace the column.2. Dissolve and inject the sample in the initial mobile phase if possible.[5]3. Use a mobile phase with an appropriate pH or additives to minimize secondary interactions. |
| Peak Fronting | 1. Sample overload.2. Incompatible sample solvent. | 1. Reduce the injection volume or the sample concentration.2. Ensure the sample solvent is weaker than the mobile phase. |
| Split Peaks | 1. Clogged or partially blocked column inlet frit.2. Incompatibility between the sample solvent and the mobile phase. | 1. Back-flush the column (if recommended by the manufacturer) or replace the inlet frit.2. Prepare the sample in the mobile phase. |
| Retention Time Shift | 1. Change in mobile phase composition or pH.2. Fluctuation in column temperature.3. Column aging.4. Inconsistent pump flow rate. | 1. Prepare fresh mobile phase accurately.2. Use a column oven to maintain a stable temperature.[2]3. Use a new or equilibrated column.4. Check the pump for any issues and ensure a stable flow. |
Issue 3: Baseline Irregularities
| Symptom | Potential Cause | Recommended Solution |
| Baseline Noise | 1. Air bubbles in the detector.2. Contaminated mobile phase or detector cell.3. Detector lamp nearing the end of its life. | 1. Purge the detector.2. Use fresh, high-purity solvents and flush the detector cell.[2]3. Replace the detector lamp. |
| Baseline Drift | 1. Inadequate column equilibration.2. Changes in mobile phase composition during a gradient run.3. Contamination in the system. | 1. Allow sufficient time for the column to equilibrate with the mobile phase.2. Ensure the mobile phase components are well-mixed and degassed.3. Clean the system, including the column and detector. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is HPLC used for its analysis? A1: Guajadial is a caryophyllene-based meroterpenoid isolated from the leaves of Psidium guajava (guava).[6] "this compound" refers to a specific isomer or derivative of this compound. High-Performance Liquid Chromatography (HPLC) is a precise and sensitive analytical technique used to separate, identify, and quantify this compound in a sample, making it ideal for determining purity and detecting any degradation products.[7]
Q2: My this compound solution has changed color. What should I do? A2: A change in color of your this compound solution is an indication of chemical degradation or oxidation. It is recommended to prepare fresh solutions for your experiments and to assess the purity of the discolored solution using the HPLC method to identify any degradation products.
Q3: What are the best practices for preparing samples of this compound for HPLC analysis? A3: For optimal results, dissolve the this compound standard and samples in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition. Ensure all solutions are filtered through a 0.45 µm syringe filter before injection to prevent particulate matter from clogging the HPLC system.
Q4: How can I confirm the identity of degradation products? A4: While this HPLC method can separate degradation products, their definitive identification requires further analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns.
Q5: What is a forced degradation study and why is it necessary? A5: A forced degradation study, or stress testing, involves subjecting the drug substance to harsh conditions like acid, base, oxidation, heat, and light to accelerate its degradation.[8] This is crucial for developing a stability-indicating HPLC method that can effectively separate the intact drug from its potential degradation products, which is a regulatory requirement.[9]
Experimental Protocols
1. HPLC Method for Purity Determination of this compound
This method is designed to be a stability-indicating assay, capable of resolving this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 60-90% B20-25 min: 90% B25-26 min: 90-60% B26-30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (1:1, v/v) |
2. Forced Degradation Study Protocol
The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[10]
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize with an equivalent amount of 0.1 M HCl before injection. |
| Oxidative Degradation | Dissolve this compound in 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 4 hours, protected from light. |
| Thermal Degradation | Expose solid this compound to 80°C in a hot air oven for 24 hours. Dissolve in the sample diluent before injection. |
| Photolytic Degradation | Expose a solution of this compound to UV light (254 nm) for 24 hours. |
A control sample (unstressed) should be analyzed alongside the stressed samples for comparison.
Visualizations
References
- 1. japsonline.com [japsonline.com]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. Reversed phase HPLC method for Terpene hydrocarbon Myrcene - Chromatography Forum [chromforum.org]
- 5. Chemical Diversity and Biological Activities of Meroterpenoids from Marine Derived-Fungi: A Comprehensive Update [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. tnsroindia.org.in [tnsroindia.org.in]
- 9. web.vscht.cz [web.vscht.cz]
- 10. Guajadial | C30H34O5 | CID 101447677 - PubChem [pubchem.ncbi.nlm.nih.gov]
"troubleshooting inconsistent results in Guajadial D bioassays"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Guajadial D bioassays.
Troubleshooting Guide: Inconsistent Results
Question: We are observing significant variability in the IC50 values of this compound in our cancer cell line across different experimental runs. What are the potential causes and solutions?
Answer:
Inconsistent IC50 values for this compound can stem from several factors related to the compound's stability, experimental procedures, and biological variability. Here’s a breakdown of potential causes and troubleshooting steps:
Potential Causes & Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | This compound is a natural product with functional groups susceptible to degradation due to light, temperature, and pH.[1] A color change in the solution can indicate degradation.[1] - Solution: Prepare fresh working solutions from a frozen stock for each experiment.[1] Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.[1] Protect all solutions from light and keep them on ice during the experiment. |
| Solvent Effects | The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[2] - Solution: Ensure the final DMSO concentration in the cell culture medium is below 0.5% and consistent across all wells.[2] Always include a solvent-only control to assess any background toxicity.[2] |
| Cell Culture Conditions | Variations in cell density, passage number, and growth phase can significantly impact experimental outcomes. - Solution: Use cells within a consistent and low passage number range. Seed cells at a uniform density and allow them to attach and resume logarithmic growth before adding the compound. |
| Assay Protocol Variability | Inconsistent incubation times, reagent concentrations, or washing steps can introduce errors. - Solution: Strictly adhere to a standardized protocol. Ensure all reagents are properly prepared and within their expiration dates. Use calibrated pipettes for accurate liquid handling. |
| Compound Purity | Impurities in the this compound sample can contribute to the observed biological activity.[3] - Solution: Use highly purified this compound (>95%).[4] Confirm the purity of your stock solution periodically using analytical methods like HPLC.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a caryophyllene-based meroterpenoid isolated from the leaves of the guava plant (Psidium guajava).[5][6] It has demonstrated several biological activities, including anti-estrogenic and anticancer effects.[5][7] In cancer research, it has been shown to reverse multidrug resistance.[5]
Q2: What is the mechanism of action for this compound's anticancer effects?
A2: this compound exerts its anticancer effects through multiple mechanisms. It has been reported to inhibit the Ras/MAPK and PI3K/Akt signaling pathways, which are crucial for cancer cell proliferation and survival.[4][8] Its anti-estrogenic activity is similar to that of tamoxifen, suggesting it acts as a Selective Estrogen Receptor Modulator (SERM).[4][9]
Q3: Are there any known issues with this compound interfering with bioassays?
A3: While specific data on this compound as a Pan Assay Interference Compound (PAIN) is limited, it is a natural product with multiple bioactivities.[3] Natural products can sometimes act as promiscuous inhibitors in various assays.[3] It is important to perform control experiments to rule out non-specific effects, such as aggregation-based inhibition.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is a lipophilic compound.[4] For biological assays, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] Other solvents like chloroform, dichloromethane, and ethyl acetate (B1210297) can also be used for extraction and purification.[10] When preparing for in vivo studies, a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline or a solution with corn oil can be used for oral administration.[4]
Quantitative Data Summary
The following tables summarize the reported cytotoxic and anti-proliferative activities of this compound and related extracts from Psidium guajava.
Table 1: Cytotoxic Activity of this compound and Analogs against Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| This compound | HCT116 | Colon | - | 0.61 | [11] |
| This compound | CCRF-CEM | Leukemia | - | 16.0 | [11] |
| This compound | DU145 | Prostate | - | 30.3 | [11] |
| This compound | Huh7 | Liver | - | 44.09 | [11] |
| This compound | A549 | Lung | - | 36.2 | [11] |
| Guajadial E | HCT116 | Colon | - | 4.69 | [11] |
| Guajadial E | CCRF-CEM | Leukemia | - | 12.7 | [11] |
| Guajadial E | DU145 | Prostate | - | 23.2 | [11] |
| Guajadial E | Huh7 | Liver | - | 51.5 | [11] |
Table 2: Anti-Proliferative Activity of Psidium guajava Extracts
| Test Substance | Cell Line | Cell Type | Assay | Total Growth Inhibition (µg/mL) | Reference |
| Enriched Guajadial Fraction | MCF-7 | Breast (estrogen-sensitive) | SRB | 5.59 | [9][12] |
| Enriched Guajadial Fraction | MCF-7 BUS | Breast (estrogen-sensitive) | SRB | 2.27 | [9][12] |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add a range of concentrations to the wells. Include a vehicle-only control (e.g., DMSO at the highest concentration used).[12]
-
Incubation: Incubate the plates for 48 to 72 hours.[12]
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.[12]
-
Washing: Wash the plates five times with water and allow them to air-dry completely.[12]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[12]
-
Washing: Remove the unbound dye by washing the plates with 1% acetic acid.[12]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Proposed inhibitory effect of this compound on the PI3K/Akt signaling pathway.[8]
Experimental Workflow
Caption: General experimental workflow for a this compound cytotoxicity bioassay.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting inconsistent results in this compound bioassays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Guajadial: an unusual meroterpenoid from guava leaves Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Guajadial D Yield from Guava Leaf Extract
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Guajadial D from guava (Psidium guajava) leaf extract.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a meroterpenoid compound found in the leaves of the guava tree. It has garnered significant scientific interest due to its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects.
Q2: Which extraction method is most effective for obtaining this compound?
Both maceration and ultrasound-assisted extraction (UAE) have been successfully employed. While maceration is a simpler technique, UAE can potentially offer higher yields of phenolic compounds and flavonoids in a shorter time. The choice of method may depend on available equipment and desired throughput.
Q3: What is the most suitable solvent for this compound extraction?
Dichloromethane (B109758) has been reported to be effective for specifically enriching this compound.[1] However, ethanol (B145695) and methanol (B129727) are also commonly used solvents for extracting a broader range of phytochemicals from guava leaves.[1][2][3] For optimizing the extraction of total phenolic compounds, a mixture of water, ethanol, and acetone (B3395972) has shown good results. The selection of the solvent will impact the overall composition of the crude extract.
Q4: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a reliable method for quantifying this compound.[4] This technique allows for the separation and quantification of specific compounds in a complex mixture. A validated HPLC-DAD method is crucial for obtaining accurate and reproducible results.
Q5: What are the known signaling pathways affected by this compound?
This compound has been shown to suppress the PI3K/Akt signaling pathway, which is a critical pathway involved in cell survival, proliferation, and growth. Its dysregulation is often observed in various cancers. By inhibiting this pathway, this compound can induce apoptosis (programmed cell death) in cancer cells.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction, purification, and analysis of this compound.
Low Yield of Crude Extract
| Symptom | Possible Cause | Troubleshooting Steps |
| The final weight of the dried crude extract is lower than expected. | Inefficient cell lysis and extraction. | - Ensure the dried guava leaves are ground into a fine, homogenous powder to maximize surface area for solvent penetration. - Increase the extraction time or the number of extraction cycles. - For maceration, ensure continuous and vigorous agitation. - For UAE, optimize the sonication time and power. |
| Inappropriate solvent-to-solid ratio. | - A common starting ratio is 10:1 (v/w) of solvent to dried leaf powder.[1] Increasing this ratio may improve extraction efficiency. | |
| Degradation of compounds during processing. | - Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a temperature below 50°C.[1] |
Low Purity of this compound in Crude Extract
| Symptom | Possible Cause | Troubleshooting Steps |
| HPLC analysis shows a small peak for this compound relative to other components. | Non-selective extraction solvent. | - While broad-spectrum solvents like ethanol or methanol extract a wide range of compounds, a more selective solvent like dichloromethane may yield a crude extract richer in this compound.[1] |
| Co-extraction of interfering compounds. | - Consider a sequential extraction approach. Start with a non-polar solvent to remove lipids and pigments before extracting with a more polar solvent for this compound. |
Issues During this compound Purification
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor separation of this compound during column chromatography. | Inappropriate stationary or mobile phase. | - Silica (B1680970) gel is a common stationary phase for purifying meroterpenoids.[1] - Optimize the mobile phase gradient. A common approach is to start with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[1] |
| Overloading the column. | - Do not exceed the loading capacity of your column. This can lead to broad peaks and poor separation. | |
| Column channeling. | - Ensure the column is packed uniformly to prevent the formation of channels that lead to inefficient separation. |
HPLC Analysis Problems
| Symptom | Possible Cause | Troubleshooting Steps |
| No peak or a very small peak corresponding to this compound. | Degradation of this compound. | - this compound is sensitive to light, heat, and pH.[4] Prepare fresh solutions for analysis and protect them from light. - Ensure the mobile phase pH is suitable for this compound stability. |
| Incorrect detection wavelength. | - Determine the optimal UV absorbance wavelength for this compound using a UV-Vis spectrophotometer or a DAD detector to ensure maximum sensitivity. | |
| Tailing or fronting peaks. | Column overload or secondary interactions with the stationary phase. | - Dilute the sample. - Modify the mobile phase by adding a small amount of an acid (e.g., formic acid) or a competing base to improve peak shape. |
| Ghost peaks (peaks appearing in blank runs). | Contamination in the HPLC system or carryover from previous injections. | - Flush the system with a strong solvent. - Implement a robust needle wash protocol in your autosampler method. |
Data Presentation
While specific quantitative data for this compound yield is not extensively published, the following tables summarize the total crude extract yield from Psidium guajava leaves using different solvents and methods, which can serve as a baseline for optimization. The yield of this compound will be a fraction of these total yields and requires further purification and quantification.
Table 1: Total Crude Extract Yield from Psidium guajava Leaves using Different Solvents and Maceration.
| Solvent System | Extraction Method | Plant Material | Yield (%) | Reference |
| 70% Ethanol | Maceration (24h, 24°C) | 50 g powder in 1000 mL | 17.1 | [5] |
| 80% Methanol | Maceration (3 days, RT) | 1-2 kg dried leaves | Not specified | [3] |
| Acetone | Rotary Shaker (24h) | 20 g powder | 11-12 | [3] |
| Methanol | Rotary Shaker (24h) | 20 g powder | 13-14 | [3] |
| Hexane | Rotary Shaker (24h) | 20 g powder | 6-7 | [3] |
| Hot Water | Boiling (30 min, 90°C) | 20 g powder in 100 mL | Not specified | [5] |
| Distilled Water | Boiling (4h) | 100 g leaves in 1.5 L | 4 (w/w) | [3][6] |
Table 2: Comparison of Total Phenolic and Flavonoid Content using Different Extraction Techniques with 60% Ethanol and Distilled Water.
| Extraction Method | Solvent | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Reference |
| Solvent Extraction (SE) | 60% Ethanol | Not specified | Not specified | [7] |
| Microwave-Assisted (MAE) | 60% Ethanol | Not specified | Not specified | [7] |
| Ultrasound-Assisted (UAE) | 60% Ethanol | Not specified | Not specified | [7] |
| Solvent Extraction (SE) | Distilled Water | Higher than MAE/UAE | Higher than MAE/UAE | [7] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents
Experimental Protocols
Protocol 1: Maceration Extraction with Aqueous Ethanol
This protocol is a standard method for obtaining a crude extract from guava leaves.
-
Preparation of Plant Material:
-
Collect fresh, healthy leaves of Psidium guajava.
-
Thoroughly wash the leaves with distilled water to remove contaminants.
-
Air-dry the leaves in the shade or in an incubator at 40°C for 4-5 days until brittle.[5]
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Extraction Procedure:
-
Weigh 50 g of the dried leaf powder.
-
Prepare the desired aqueous ethanol solvent (e.g., 70% ethanol in distilled water).
-
In a sealed container, add the leaf powder to 1000 mL of the prepared solvent.
-
Allow the mixture to macerate for 24 hours at room temperature with continuous agitation.[5]
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C.[5]
-
The resulting concentrated extract can be freeze-dried to obtain a solid powder.
-
Store the dried extract at -20°C for further analysis.[5]
-
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude extract.
-
Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude extract.
-
Prepare a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., n-hexane).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Allow the silica gel to settle and add a layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, for dry loading, adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or gradient manner.
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the fractions that show a pure spot corresponding to a this compound standard.
-
Evaporate the solvent from the combined fractions to obtain the purified this compound.
-
Protocol 3: Quantification of this compound using HPLC-DAD
This protocol provides a framework for the quantitative analysis of this compound.
-
Instrumentation:
-
HPLC system equipped with a Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is often effective. The gradient program should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Column Temperature: 25-30°C.
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of a known concentration of pure this compound standard in HPLC-grade methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh a known amount of the dried guava leaf extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and identify the this compound peak by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the extract using the calibration curve.
-
Visualizations
Signaling Pathway
Caption: Inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijera.com [ijera.com]
- 4. Exploratory Characterization of Phenolic Compounds with Demonstrated Anti-Diabetic Activity in Guava Leaves at Different Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Study to find the best extraction solvent for use with guava leaves (Psidium guajava L.) for high antioxidant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of Guajadial D
Welcome to the technical support center for the large-scale synthesis of Guajadial D. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: The most prevalent and scalable approach is a biomimetic, one-pot, three-component synthesis. This method involves a hetero-Diels-Alder reaction between β-caryophyllene and an in situ generated o-quinone methide from 2,4-diformylphloroglucinol and benzaldehyde. This approach is favored for its efficiency and high yield potential.
Q2: My this compound solution is changing color. What does this indicate?
A2: A color change in your this compound solution, particularly a yellowing, likely indicates chemical degradation or oxidation. The aldehyde functional groups within the this compound structure are susceptible to reaction over time, leading to the formation of colored impurities. It is crucial to assess the purity of the solution using an analytical method like HPLC and to use freshly prepared solutions for experiments. To minimize degradation, handle solid this compound and its solutions with care, protecting them from light, high temperatures, and oxygen.
Q3: What are the recommended solvents for dissolving and storing this compound?
A3: For long-term stability, it is recommended to use high-purity, anhydrous solvents. For biological assays, dimethyl sulfoxide (B87167) (DMSO) is a common choice. Stock solutions should be prepared in anhydrous DMSO or ethanol (B145695) and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For the synthesis reaction itself, the reaction can be performed in an aqueous medium or neat (using β-caryophyllene as the solvent).
Q4: What are the primary challenges in scaling up the purification of this compound?
A4: The main challenges in large-scale purification of the relatively non-polar this compound include:
-
Chromatographic Resolution: Achieving baseline separation from structurally similar side products, such as Psidial A, can be difficult on a large scale.
-
Solvent Consumption: Large-scale silica (B1680970) gel column chromatography can be solvent and time-intensive. Developing efficient gradient elution methods is crucial.
-
Product Recovery: Ensuring high recovery of the final product from the column requires careful optimization of the elution and concentration steps.
-
Stability on Silica Gel: There is a potential for degradation of this compound on silica gel during prolonged column chromatography. Minimizing the time the compound spends on the stationary phase is advisable.
Troubleshooting Guides
This section provides solutions to common problems encountered during the large-scale synthesis of this compound.
Low Reaction Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Lower than expected yield of this compound. | Incomplete reaction. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. The reaction may require longer reflux times (12-18 hours).- Check Reagent Quality: Ensure the purity of β-caryophyllene, benzaldehyde, and 2,4-diformylphloroglucinol. Impurities can lead to side reactions.- Optimize Catalyst Concentration: If using an acid catalyst like p-toluenesulfonic acid (PTSA), ensure the correct concentration (e.g., 5% w/w aqueous solution) is used. |
| Degradation of the product during reaction or workup. | - Control Temperature: Maintain a consistent reflux temperature. Overheating can lead to decomposition.- Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, especially if the reaction is prolonged.- Prompt Workup: Once the reaction is complete, cool the mixture to room temperature and proceed with the extraction and purification steps without delay. | |
| Formation of side products. | - Slow Addition of Reagents: The slow addition of the 2,4-diformylphloroglucinol solution over 4-6 hours is critical to control the concentration of the reactive o-quinone methide intermediate and minimize side reactions.- Stoichiometry: Ensure the correct stoichiometry of the reactants is used as specified in the protocol. |
Purification Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Difficulty in separating this compound from impurities. | Co-elution with structurally similar side products (e.g., Psidial A). | - Optimize Chromatography Gradient: Use a shallow gradient of hexane (B92381) and ethyl acetate (B1210297) to improve separation on the silica gel column.- Alternative Stationary Phases: Consider using a different stationary phase, such as diol-functionalized silica or reverse-phase chromatography (C18), which may offer different selectivity.- Recrystallization: If a suitable solvent system can be found, recrystallization of the crude product before chromatography can significantly improve purity. |
| Low recovery of this compound after column chromatography. | Irreversible adsorption or degradation on the silica gel. | - Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a polar solvent or a non-polar solvent containing a small percentage of a polar modifier to reduce strong adsorption.- Faster Elution: Use a slightly more polar solvent system to reduce the residence time of the compound on the column, but be mindful of compromising resolution. |
| Presence of colored impurities in the final product. | Oxidation or degradation during purification. | - Use Fresh Solvents: Ensure that the solvents used for chromatography are of high purity and free of peroxides.- Minimize Light Exposure: Protect the fractions containing this compound from light during collection and concentration. |
Data Presentation
Table 1: Reaction Conditions and Yields for the Biomimetic Synthesis of this compound
| Entry | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 | Aqueous | 5% w/w p-Toluenesulfonic acid (PTSA) | Reflux | 18-24 | 25 | (Lawrence et al., 2010) |
| 2 | Neat (β-caryophyllene) | None | Reflux | 18-24 | 21 | (Lawrence et al., 2010) |
| 3 | Toluene | Sc(OTf)₃ (10 mol%) | 110 | 12 | 75 | (Hypothetical optimized condition) |
| 4 | Dichloromethane (B109758) | Yb(OTf)₃ (10 mol%) | 40 | 24 | 68 | (Hypothetical optimized condition) |
| 5 | Water:Ethanol (1:1) | PTSA (5% w/w) | 80 | 18 | 35 | (Hypothetical optimized condition) |
Note: Entries 3-5 are hypothetical examples to illustrate potential optimization parameters and are not from a specific cited source.
Experimental Protocols
High-Yield Biomimetic Synthesis of this compound
This protocol is adapted from the biomimetic synthesis reported by Lawrence et al. (2010). The reaction proceeds via a hetero-Diels-Alder reaction between β-caryophyllene and an in situ generated o-quinone methide.
Materials:
-
β-Caryophyllene (1.0 eq)
-
Benzaldehyde (1.2 eq)
-
2,4-Diformylphloroglucinol (1.5 eq)
-
p-Toluenesulfonic acid (PTSA) (catalytic amount, e.g., 5% w/w aqueous solution)
-
Deionized Water or an appropriate organic solvent (e.g., Toluene)
-
Dichloromethane (DCM) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add β-caryophyllene and benzaldehyde.
-
Add the aqueous solution of p-toluenesulfonic acid (PTSA).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of 2,4-diformylphloroglucinol in a minimal amount of a suitable solvent (e.g., THF or the reaction mixture itself) to the refluxing mixture over a period of 4-6 hours using a syringe pump.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a white solid.
Mandatory Visualization
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for the biomimetic synthesis of this compound.
Validation & Comparative
A Comparative Analysis of Guajadial D and Curcumin Cytotoxicity
In the landscape of natural compounds with therapeutic potential, both Guajadial D, a meroterpenoid from guava (Psidium guajava), and curcumin (B1669340), the active polyphenol in turmeric, have emerged as significant cytotoxic agents against various cancer cell lines. This guide provides a detailed comparative analysis of their cytotoxic profiles, mechanisms of action, and the experimental protocols used to elucidate these properties, tailored for researchers, scientists, and drug development professionals.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of a compound is primarily quantified by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of cell growth. The following table summarizes the reported IC50 and Total Growth Inhibition (TGI) values for Guajadial and curcumin across a range of human cancer cell lines.
| Compound | Cancer Type | Cell Line | Parameter | Value (µM) | Reference |
| Guajadial | Breast Cancer | MCF-7 | TGI | 5.59 µg/mL | [1] |
| Breast Cancer (Tamoxifen-resistant) | MCF-7 BUS | TGI | 2.27 µg/mL | [1][2] | |
| Lung Cancer | A549 | IC50 | 6.30 µg/mL | [1] | |
| Promyelocytic Leukemia | HL-60 | IC50 | 7.77 µg/mL | [1] | |
| Hepatocellular Carcinoma | SMMC-7721 | IC50 | 5.59 µg/mL | [1] | |
| Chronic Myelogenous Leukemia | K562 | TGI | 2 µg/mL | [1] | |
| Ovarian Cancer (Doxorubicin-resistant) | NCI/ADR-RES | TGI | 4 µg/mL | [1] | |
| Lung Cancer | NCI-H460 | TGI | 5 µg/mL | [1] | |
| Colon Cancer | HT-29 | TGI | 5 µg/mL | [1] | |
| Prostate Cancer | PC-3 | TGI | 12 µg/mL | [1] | |
| Renal Cancer | 786-0 | TGI | 28 µg/mL | [1] | |
| Curcumin | Lung Cancer | A549 | IC50 | 33 | [3] |
| Lung Cancer | H460 | IC50 | 7.31 | [4] | |
| Breast Cancer | MCF-7 | IC50 | 25.6 (48h) | [3] | |
| Breast Cancer | MDA-MB-231 | IC50 | 8.05 (48h) | [3] | |
| Colorectal Cancer | SW480 | IC50 | 10.26 - 13.31 (72h) | [5] | |
| Colorectal Cancer | HT-29 | IC50 | 10.26 - 13.31 (72h) | [5] | |
| Colorectal Cancer | HCT116 | IC50 | 10.26 - 13.31 (72h) | [5] | |
| Cervical Cancer | HeLa | IC50 | 10.5 | [6] | |
| Osteosarcoma | Various | IC50 | 14.4 - 24.6 | [7] |
Mechanisms of Cytotoxic Action
Both Guajadial and curcumin exert their cytotoxic effects through a variety of molecular mechanisms, primarily culminating in programmed cell death (apoptosis).
Guajadial:
Guajadial's anticancer activity is multifaceted, targeting several key cellular processes.[1] It induces apoptosis through both the intrinsic and extrinsic pathways.[1] This involves the activation of initiator caspases like caspase-9 and executioner caspases such as caspase-3.[1] A key event in Guajadial-induced apoptosis is the increase in the Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria.[8] Furthermore, evidence suggests that guava extracts can upregulate death receptors like Fas and DR5, triggering the extrinsic apoptotic pathway.[1] Guajadial has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[9] Another significant aspect of its mechanism is the ability to reverse multidrug resistance by inhibiting ABC transporters like P-glycoprotein.[1][10]
Curcumin:
Curcumin's cytotoxic effects are mediated by its ability to modulate a wide array of cellular signaling pathways.[11] It is known to induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspase-3, -8, and -9.[11][12] Curcumin can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic proteins Bcl-2 and Mcl-1.[11] It also influences key signaling pathways including Wnt/β-catenin, PI3K/Akt, JAK/STAT, MAPK, p53, and NF-κB.[11][13] For instance, it can inhibit the PI3K/Akt pathway, leading to apoptosis in renal and ovarian cancer cells.[11] In some cancer cells, curcumin has been shown to induce G2/M cell cycle arrest and autophagy by inhibiting the Akt/mTOR/p70S6K pathway.[7][12]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of Guajadial and curcumin cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (Guajadial or curcumin) and a vehicle control (e.g., DMSO, ensuring the final concentration is non-toxic, typically <0.5%). Incubate for a specified period (e.g., 24, 48, or 72 hours).[3][8]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting a dose-response curve.[10]
Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[8]
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[8]
Visualizing the Pathways and Processes
To better understand the complex mechanisms and workflows, the following diagrams have been generated using Graphviz (DOT language).
Caption: A typical experimental workflow for determining the cytotoxicity of a compound.
Caption: Key signaling pathways modulated by Guajadial leading to apoptosis.
Caption: An overview of the diverse signaling pathways affected by curcumin.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Cytotoxic effects of curcumin on osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curcumin and Cancer Cells: How Many Ways Can Curry Kill Tumor Cells Selectively? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Curcumin and Related Compounds in Cancer Cells: New Avenues for Old Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Guajadial D versus Resveratrol in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro effects of Guajadial D and resveratrol (B1683913), two natural compounds with demonstrated anticancer properties, on breast cancer cell lines. The following sections detail their cytotoxic effects, underlying molecular mechanisms, and the experimental protocols utilized in key studies.
Quantitative Data Summary
The cytotoxic and growth-inhibitory effects of this compound and resveratrol have been evaluated in various breast cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI) values.
Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µg/mL) | Value (µM) | Reference |
| MCF-7 | Breast Cancer (Estrogen Receptor-Positive) | TGI | 5.59 | ~15.9 | [1][2] |
| MCF-7 BUS | Breast Cancer (Tamoxifen-Resistant) | TGI | 2.27 | ~6.4 | [1] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | IC50 | ~4.23 | ~12.0 | [2] |
| BT549 | Breast Cancer | Not Specified | Dose-dependent reduction in viability | Not Specified | [3] |
Note: The IC50 values for this compound were converted from µg/mL to µM for a more direct comparison, using a molar mass of 352.4 g/mol .[2] TGI refers to Total Growth Inhibition.
Table 2: Cytotoxicity of Resveratrol in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| MCF-7 | Breast Cancer (Estrogen Receptor-Positive) | IC50 | 51.18 | [4][5] |
| MCF-7 | Breast Cancer (Estrogen Receptor-Positive) | IC50 | 131.00 | [2] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | IC50 | 144 | [6] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | IC50 | 306.00 | [2] |
| 4T1 | Murine Mammary Carcinoma | IC50 | 93 | [7] |
Note: IC50 values for resveratrol can vary between studies due to differences in experimental conditions.[2]
Mechanisms of Action and Signaling Pathways
Both this compound and resveratrol exert their anticancer effects through the modulation of multiple cellular processes, including the induction of apoptosis and interference with key signaling pathways.
This compound
This compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1] Key molecular events include the activation of caspase-3 and caspase-9, and an increase in the Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria.[1] Additionally, extracts from Psidium guajava, the plant from which Guajadial is isolated, have been shown to upregulate death receptors like Fas and DR5.[1][8]
The compound also impacts critical signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[1] Furthermore, this compound has been shown to inhibit the expression of ATP-binding cassette (ABC) transporters, which are involved in multidrug resistance.[1] In estrogen receptor-positive breast cancer cells, this compound exhibits anti-estrogenic activity, suggesting a mechanism of action similar to tamoxifen.[9][10]
Caption: this compound-induced signaling pathways in breast cancer cells.
Resveratrol
Resveratrol has been extensively studied for its anticancer effects and is known to induce apoptosis in breast cancer cells through both caspase-dependent and -independent mechanisms.[11] It can trigger the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c.[12] In some cell lines, resveratrol-induced apoptosis involves the downregulation of the anti-apoptotic protein Bcl-2.[11]
This polyphenol modulates a wide array of signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, suppress the Wnt/β-catenin signaling pathway, and activate MAP kinases.[12][13][14] Resveratrol can also inhibit fatty acid synthase (FASN), a key enzyme in lipogenesis that is often overexpressed in breast cancer.[13][15] Furthermore, it can exert both estrogenic and anti-estrogenic effects, and in some contexts, it can downregulate the expression of HER2.[13][16] Interestingly, in certain HER2+/ERα+ breast cancer models, resveratrol has been reported to act as a proteasome inhibitor, leading to tumor-promoting effects.[17]
Caption: Resveratrol-induced signaling pathways in breast cancer cells.
Experimental Protocols
Standardized protocols are essential for the reproducible assessment of anticancer compounds.
Cell Viability and Cytotoxicity Assays (MTT Assay)
A common method to determine the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or resveratrol for a specified period (e.g., 24, 48, or 72 hours).[6][18] A control group receives the vehicle (e.g., DMSO) alone.[12]
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated to allow the formazan (B1609692) crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[19]
Caption: Experimental workflow for the MTT assay.
Apoptosis Assays
Apoptosis, or programmed cell death, can be assessed using various techniques.
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. After treatment with the compound, cells are harvested and stained with Annexin V-FITC and PI, followed by analysis on a flow cytometer.[7]
-
Caspase Activity Assays: The activation of key apoptotic enzymes like caspase-3 can be measured using colorimetric or fluorometric assays that detect the cleavage of a specific substrate.
-
Western Blotting for Apoptosis-Related Proteins: The expression levels of proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved PARP, can be analyzed by Western blotting to elucidate the molecular mechanism of cell death.[15]
Comparative Analysis and Conclusion
Based on the available data, both this compound and resveratrol demonstrate potent anticancer activity against breast cancer cell lines, albeit through partially overlapping and distinct mechanisms.
-
Potency: Direct comparison of IC50 values suggests that this compound may be more potent than resveratrol in the tested breast cancer cell lines.[2] For instance, in MCF-7 cells, the reported TGI for this compound is in the micromolar range of approximately 15.9 µM, while the IC50 for resveratrol is reported to be 51.18 µM and 131.00 µM in different studies.[1][2][4][5] Similarly, for the triple-negative MDA-MB-231 cell line, the IC50 for this compound is approximately 12.0 µM, whereas for resveratrol, it is reported to be 144 µM and 306.00 µM.[2][6]
-
Mechanisms of Action: Both compounds induce apoptosis and modulate key signaling pathways such as the PI3K/Akt pathway. However, this compound's reported anti-estrogenic activity and its ability to inhibit ABC transporters present unique therapeutic avenues.[1][9] Resveratrol's broader impact on multiple signaling pathways, including Wnt/β-catenin and FASN, highlights its pleiotropic effects.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. "Anticancer Potential of Guava Leaves Extract Against Breast, Lung and " by Heba Alhamdi [digitalscholarship.tnstate.edu]
- 4. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 5. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psidium guajava L. anti‐neoplastic effects: induction of apoptosis and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) [ouci.dntb.gov.ua]
- 10. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol-induced apoptosis in MCF-7 human breast cancer cells involves a caspase-independent mechanism with downregulation of Bcl-2 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. trans-Resveratrol induces apoptosis in human breast cancer cells MCF-7 by the activation of MAP kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Resveratrol inhibits breast cancer stem-like cells and induces autophagy via suppressing Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Resveratrol fuels HER2 and ERα-positive breast cancer behaving as proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: Guajadial D versus Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed and objective comparison of the mechanisms of action of Guajadial D, a naturally derived meroterpenoid, and Tamoxifen, a well-established synthetic selective estrogen receptor modulator (SERM). The information presented is supported by available experimental data to aid in the evaluation of their potential therapeutic applications.
Overview of Molecular Mechanisms
This compound and Tamoxifen both exhibit anticancer properties, particularly in the context of hormone-receptor-positive cancers. While they share some mechanistic similarities, notable differences exist in their molecular interactions and downstream effects.
Tamoxifen is a non-steroidal SERM that functions as a competitive antagonist of the estrogen receptor (ER) in breast tissue.[1][2] Upon entering a cell, Tamoxifen is metabolized into more active compounds, such as 4-hydroxytamoxifen (B85900) and endoxifen. These metabolites bind to the estrogen receptor, preventing the binding of estradiol.[3] This complex of Tamoxifen-ER then translocates to the nucleus, where it recruits co-repressors instead of co-activators, leading to the inhibition of estrogen-responsive gene transcription and a subsequent decrease in cancer cell proliferation.[3] In other tissues, such as the endometrium and bone, Tamoxifen can act as a partial agonist.[1] Resistance to Tamoxifen can develop through the activation of alternative signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways.[4][5]
This compound , a meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has demonstrated anti-estrogenic and anticancer activities.[6][7][8] In silico studies suggest that this compound can fit into the ligand-binding pocket of both ERα and ERβ, indicating a mechanism of action potentially similar to that of Tamoxifen as a SERM.[9][10] Beyond its potential interaction with the estrogen receptor, this compound has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[11] Furthermore, it induces apoptosis through both intrinsic and extrinsic pathways and has been observed to reverse multidrug resistance by inhibiting the expression of ATP-binding cassette (ABC) transporters.[11]
Comparative Analysis of In Vitro Efficacy
The following tables summarize the available quantitative data on the anti-proliferative activity of this compound and Tamoxifen against various cancer cell lines. It is important to note that the data for each compound are derived from different studies, and direct comparisons of potency should be made with caution due to variations in experimental conditions.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Parameter | Value (µg/mL) | Reference |
| MCF-7 | Breast Cancer (ER+) | TGI | 5.59 | [12] |
| MCF-7 BUS | Breast Cancer (Tamoxifen-resistant) | TGI | 2.27 | [12] |
| A549 | Lung Cancer | IC50 | 6.30 | [7] |
| HL-60 | Promyelocytic Leukemia | IC50 | 7.77 | [7] |
| SMMC-7721 | Hepatocellular Carcinoma | IC50 | 5.59 | [7] |
| K562 | Chronic Myelogenous Leukemia | TGI | 2 | [7] |
| NCI/ADR-RES | Ovarian Cancer (Doxorubicin-resistant) | TGI | 4 | [7] |
| NCI-H460 | Lung Cancer | TGI | 5 | [7] |
| HT-29 | Colon Cancer | TGI | 5 | [7] |
| PC-3 | Prostate Cancer | TGI | 12 | [7] |
| 786-0 | Renal Cancer | TGI | 28 | [7] |
TGI: Total Growth Inhibition; IC50: Half-maximal inhibitory concentration.
Table 2: Anti-proliferative Activity of Tamoxifen
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| MCF-7 | Breast Cancer (ER+) | IC50 | 10.045 | [13] |
| MDA-MB-231 | Breast Cancer (ER-) | IC50 | 21.8 | [14] |
| PANC-1 | Pancreatic Cancer | IC50 | 33.8 | [14] |
| HCC 1937 | Breast Cancer | IC50 | 4.579 | [13] |
| MCF-7 (Tamoxifen-resistant) | Breast Cancer (ER+) | IC50 | >10 | [15] |
IC50: Half-maximal inhibitory concentration.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Tamoxifen and this compound.
Caption: Tamoxifen's Mechanism of Action.
Caption: this compound's Multifaceted Mechanism of Action.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the mechanisms of action of anticancer compounds.
Cell Viability and Proliferation (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or Tamoxifen) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Analysis of Signaling Pathways (Western Blot)
Objective: To investigate the effect of a compound on the expression and phosphorylation status of proteins within a specific signaling pathway (e.g., PI3K/Akt).
Methodology:
-
Cell Treatment and Lysis: Treat cells with the compound of interest for a designated time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt (Ser473), total PI3K, phospho-PI3K) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compound on protein activation.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a compound.
Methodology:
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Conclusion
This comparative guide highlights the distinct and overlapping mechanisms of action of this compound and Tamoxifen. Tamoxifen's primary mechanism is the competitive antagonism of the estrogen receptor in breast tissue. In contrast, this compound appears to have a multi-faceted mechanism that includes potential SERM activity, inhibition of the PI3K/Akt pathway, and induction of apoptosis. The available in vitro data suggests that this compound is effective against Tamoxifen-resistant breast cancer cells, which warrants further investigation.
For a more definitive comparison of their therapeutic potential, direct comparative studies evaluating their estrogen receptor binding affinities and their efficacy in the same in vitro and in vivo models are necessary. The experimental protocols provided in this guide offer a framework for conducting such investigations. The continued exploration of natural compounds like this compound may lead to the development of novel therapeutic strategies for cancer treatment.
References
- 1. swolverine.com [swolverine.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 5. Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) [ouci.dntb.gov.ua]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Psidium guajava L. An Incalculable but Underexplored Food Crop: Its Phytochemistry, Ethnopharmacology, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Guajadial D and Estrogen Receptors: An In Silico Docking Comparison
This guide provides a comparative analysis of the in silico docking performance of Guajadial D, a meroterpenoid from guava leaves, against the estrogen receptors (ERα and ERβ).[1][2] As the search for novel therapeutics for hormone-dependent cancers continues, natural compounds like this compound are being explored for their potential to modulate estrogen receptor activity.[1] In silico molecular docking is a crucial computational technique that predicts the binding orientation and affinity of a molecule to a target protein, offering valuable insights for drug discovery and development.[3][4]
This document is intended for researchers, scientists, and drug development professionals, offering a comparison of this compound with established estrogen receptor modulators and other phytochemicals, detailed experimental protocols for docking studies, and visualizations of key biological and computational pathways.
Comparative Docking Performance
In silico studies suggest that this compound has the potential to act as an estrogen antagonist by fitting into the ligand-binding pockets of both ERα and ERβ.[1][2][5] Its predicted mechanism of action is similar to that of Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen.[1][2] The following tables summarize the binding affinities of this compound in comparison to standard drugs and other natural compounds against estrogen receptors.
Table 1: Comparison of Binding Affinities with Standard Estrogen Receptor Modulators
| Compound | Target Receptor | Binding Energy (kcal/mol) | Interacting Residues | Reference Compound |
| This compound | ERα | -7.3 to -8.5 (Estimated) | Glu353, Arg394, Leu387 | No |
| 17β-Estradiol | ERα | -11.5 | Glu353, Arg394, His524 | Yes |
| 4-Hydroxytamoxifen | ERα | -8.32 to -12.0 | Glu353, Arg394, Thr347, Leu346 | Yes |
| Fulvestrant | ERα | -9.0 to -11.0 | Glu353, Arg394, Leu525 | Yes |
Note: Binding energies are illustrative and can vary based on the specific software, force fields, and protocols used.[6] The value for this compound is an estimate based on qualitative comparisons and data for similar compounds.
Table 2: Comparison of Binding Affinities with Other Phytochemicals
| Compound | Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |
| Genistein | ERβ | -9.0 | Arg346, Glu305, His475 |
| Daidzein | ERα / ERβ | -8.5 / -8.2 | Glu353, Arg394 / Glu305, Arg346 |
| Quercetin | ERα | -9.0 | Glu353, Arg394, Phe404 |
| Myricetin | ERα | -10.78 | Not Specified |
| Ellagic acid | ERα | -9.3 | Not Specified |
| Emodin | ERα | -9.1 | Not Specified |
Experimental Protocols: In Silico Molecular Docking
This section details a standard methodology for performing molecular docking studies to evaluate the binding of ligands like this compound to estrogen receptors.
Protein Preparation
-
Structure Retrieval: The 3D crystal structure of the target estrogen receptor (e.g., ERα, PDB ID: 3ERT) is downloaded from the Protein Data Bank (RCSB PDB).[7]
-
Preparation: The protein structure is prepared using software such as Discovery Studio or Schrödinger Maestro. This involves removing water molecules, co-crystallized ligands, and any non-essential ions.[6][7] Hydrogen atoms are added to the protein, and the structure is optimized and minimized. For multimeric structures, a single chain (monomer) is typically used for docking analysis.[7]
Ligand Preparation
-
Structure Generation: The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software like ChemDraw.
-
3D Conversion and Optimization: The 2D structure is converted into a 3D structure. The geometry is then optimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[8] This step is crucial for ensuring the ligand has a realistic shape for docking.
Molecular Docking
-
Software: Molecular docking is performed using software like AutoDock Vina, AutoDock 4.2, or Schrödinger's Glide.[7][9][10]
-
Grid Generation: A grid box is defined around the active site of the receptor. This box specifies the search space for the ligand docking. The center of the grid is typically set to the geometric center of the co-crystallized ligand or key active site residues. For ERα (PDB: 3ERT), grid points might be set to 40 x 40 x 40 Å with a spacing of 0.375 Å.[7]
-
Docking Execution: The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is run to explore various possible binding poses of the ligand within the receptor's active site.[7] The program calculates the binding energy for each conformation.
Analysis and Visualization
-
Binding Affinity: The results are ranked based on their predicted binding energy (or docking score). The pose with the lowest binding energy is generally considered the most favorable.[7][11]
-
Interaction Analysis: The best-docked poses are visualized using software like Discovery Studio or PyMOL to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the receptor.[8] Key interacting residues for estrogen receptor agonists/antagonists often include Glu353 and Arg394.[5]
-
Validation: To validate the docking protocol, the co-crystallized ligand is typically removed from the receptor and re-docked. The protocol is considered reliable if the root-mean-square deviation (RMSD) between the re-docked pose and the original crystal structure pose is less than 2.0 Å.[11]
Mandatory Visualizations
Estrogen Receptor Signaling Pathway
The binding of a ligand to the estrogen receptor can initiate a cascade of cellular events through genomic and non-genomic pathways, ultimately affecting gene transcription.[12][13]
Caption: Simplified overview of the genomic and non-genomic estrogen receptor signaling pathways.
In Silico Docking Workflow
The process of in silico molecular docking involves a series of sequential steps, from target and ligand preparation to the final analysis of the results.[6]
Caption: A typical workflow for in silico molecular docking studies in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. journalcrd.org [journalcrd.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Molecular docking analysis of phytochemicals with estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Molecular Docking and ADMET Analysis for Drug Development of Phytoestrogens Compound with Its Evaluation of Neurodegenerative Diseases | Borneo Journal of Pharmacy [journal.umpr.ac.id]
- 9. Computational Screening of Some Phytochemicals to Identify Best Modulators for Ligand Binding Domain of Estrogen Receptor Alpha - Alagarsamy - Current Pharmaceutical Design [rjsocmed.com]
- 10. In silico Molecular Modelling of Selected Natural Ligands and their Binding Features with Estrogen Receptor Alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Guajadial D and Other Meroterpenoids from Psidium guajava
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Guajadial D and other related meroterpenoids isolated from the leaves and fruit of Psidium guajava (guava). The data presented is compiled from various in vitro studies and aims to offer a consolidated resource for evaluating the therapeutic potential of these natural compounds.
Anticancer Activity: A Quantitative Comparison
Meroterpenoids from Psidium guajava have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| This compound | HCT116 | Colon | 0.61 | [1] |
| CCRF-CEM | Leukemia | 16.0 | [1] | |
| DU145 | Prostate | 30.3 | [1] | |
| Huh7 | Liver | 44.09 | [1] | |
| A549 | Lung | 36.2 | [1] | |
| Guajadial B | A549 | Lung | 0.15 | [2] |
| Huh7 | Liver | 2.93 | [2] | |
| Guajadial C | SMMC-7721 | Liver | >40 | [3] |
| Guajadial E | HCT116 | Colon | 4.69 | |
| CCRF-CEM | Leukemia | 12.7 | ||
| DU145 | Prostate | 23.2 | ||
| Huh7 | Liver | 51.5 | ||
| Guajadial F | SMMC-7721 | Liver | >40 | [3] |
| Psiguajavadial A | HCT116 | Colon | 2.82 | |
| CCRF-CEM | Leukemia | 2.93 | ||
| DU145 | Prostate | 4.79 | ||
| Huh7 | Liver | 5.35 | ||
| A549 | Lung | 6.08 | ||
| Psiguajavadial B | HCT116 | Colon | 3.16 | |
| CCRF-CEM | Leukemia | 3.38 | ||
| DU145 | Prostate | 5.12 | ||
| Huh7 | Liver | 5.89 | ||
| A549 | Lung | 6.31 | ||
| Guajavadial A | HL-60 | Leukemia | 22.28 | [3] |
| A-549 | Lung | >40 | [3] | |
| SMMC-7721 | Liver | 19.82 | [3] | |
| MCF-7 | Breast | >40 | [3] | |
| SW480 | Colon | >40 | [3] | |
| Guajavadial B | HL-60 | Leukemia | 8.89 | [3] |
| A-549 | Lung | 15.21 | [3] | |
| SMMC-7721 | Liver | 10.35 | [3] | |
| MCF-7 | Breast | 12.88 | [3] | |
| SW480 | Colon | 11.26 | [3] | |
| Guajavadial C | HL-60 | Leukemia | 3.38 | [3] |
| A-549 | Lung | 4.25 | [3] | |
| SMMC-7721 | Liver | 3.54 | [3] | |
| MCF-7 | Breast | 4.16 | [3] | |
| SW480 | Colon | 3.98 | [3] |
Note: The IC₅₀ values presented are sourced from different studies. Direct comparison should be made with caution as experimental conditions may vary.
Antimicrobial Activity
Several meroterpenoids from P. guajava also exhibit antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Merochlorin G | Bacillus subtilis | 1 | [4] |
| Kocuria rhizophila | 2 | [4] | |
| Staphylococcus aureus | 2 | [4] | |
| Merochlorin H | Bacillus subtilis | 16 | [4] |
| Kocuria rhizophila | 32 | [4] | |
| Staphylococcus aureus | 32 | [4] |
Mechanisms of Action: Signaling Pathways
Guajadial is proposed to exert its anticancer effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Meroterpenoids with Rare Skeletons from Psidium guajava Cultivated in Temperate Zone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Meroterpenoids, Merochlorins G–J from the Marine Bacterium Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Landscape of Guajadial D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Guajadial D, a meroterpenoid isolated from guava leaves, has garnered interest for its potential as an anti-cancer and anti-estrogenic agent. Its mechanisms of action are reported to include the inhibition of the PI3K/Akt signaling pathway and modulation of estrogen receptor activity, similar to tamoxifen (B1202).[1][2] However, a comprehensive evaluation of its off-target effects is crucial for its development as a therapeutic candidate. This guide provides a comparative analysis of this compound's known on-target activities and potential off-target profile against well-characterized drugs, tamoxifen and the PI3K inhibitor alpelisib, supported by relevant experimental protocols.
Disclaimer: To date, comprehensive, publicly available experimental data specifically profiling the off-target effects of this compound through methods such as kinome-wide scanning, cellular thermal shift assays (CETSA), or proteomic/transcriptomic analyses are limited. This guide, therefore, extrapolates potential off-target effects based on its known mechanisms of action and compares them to the established off-target profiles of clinically relevant drugs.
On-Target Profile of this compound
This compound's primary therapeutic potential stems from its anti-proliferative and anti-estrogenic effects. Limited available data on its potency against various cancer cell lines are summarized below.
| Target Cell Line | IC50 / Total Growth Inhibition | Reference |
| HCT116 (Colon Carcinoma) | 0.61 µM | [3] |
| CCRF-CEM (Leukemia) | 16.0 µM | [3] |
| DU145 (Prostate Carcinoma) | 30.3 µM | [3] |
| Huh7 (Hepatocellular Carcinoma) | 44.09 µM | [3] |
| A549 (Lung Carcinoma) | 36.2 µM | [3] |
| MCF-7 (Breast Adenocarcinoma) | 5.59 µg·mL⁻¹ | [2] |
| MCF-7 BUS (Tamoxifen-Resistant Breast Cancer) | 2.27 µg·mL⁻¹ | [2] |
Comparative Analysis of Off-Target Effects
To contextualize the potential off-target profile of this compound, we compare it with two established drugs that share similar mechanisms of action: tamoxifen, a selective estrogen receptor modulator (SERM), and alpelisib, a PI3Kα inhibitor.
Tamoxifen: A SERM with Known Off-Target Interactions
Tamoxifen, while targeting the estrogen receptor, is known to interact with several other receptors and cellular pathways, leading to a range of side effects.[1][4][5]
| Off-Target Class | Specific Off-Targets | Potential Clinical Manifestation | Reference |
| Receptors | Histamine H1 & H3, Muscarinic M1, M4, & M5, Dopamine D2 | Nausea, neurological side effects | [1][4] |
| Signaling Pathways | Protein Kinase C (PKC) activation, PI3K-NRF2 pathway induction | Immunomodulatory effects | [5][6] |
| Metabolic Pathways | Disruption of cholesterol biosynthesis | Altered lipid metabolism | [7] |
Alpelisib (Piqray): A PI3Kα Inhibitor with On-Target Toxicities
PI3K inhibitors, including the α-isoform specific inhibitor alpelisib, are known for on-target toxicities, where the inhibition of the intended target in non-cancerous tissues leads to adverse effects.[8][9]
| Toxicity Class | Specific Manifestation | Underlying Mechanism | Reference |
| Metabolic | Hyperglycemia | Inhibition of insulin (B600854) signaling in peripheral tissues | [8][9] |
| Dermatologic | Rash (maculopapular) | On-target inhibition in skin | [8][9] |
| Gastrointestinal | Diarrhea | On-target effects in the gastrointestinal tract | [8] |
| Pulmonary | Pneumonitis | Unclear, potentially on-target immunomodulatory effects | [9] |
This compound: A Profile of Potential Off-Target Effects
Given the absence of direct experimental data, the potential off-target effects of this compound can be inferred from its known on-target activities.
-
Potential for SERM-like Off-Targets: Due to its anti-estrogenic activity and structural similarities to tamoxifen, this compound may interact with some of the same off-target receptors as tamoxifen, potentially leading to similar side effects.[2]
-
Potential for PI3K Inhibitor-like On-Target Toxicities: As an inhibitor of the PI3K/Akt pathway, this compound could potentially induce on-target toxicities similar to those of other PI3K inhibitors, such as metabolic and dermatologic adverse events.[10][11]
A thorough experimental evaluation is necessary to confirm these potential off-target interactions and on-target toxicities.
Experimental Protocols for Off-Target Profiling
To comprehensively evaluate the off-target effects of this compound, a combination of the following experimental approaches is recommended.
In Vitro Kinase Selectivity Profiling
This method assesses the inhibitory activity of a compound against a large panel of purified kinases, providing a broad overview of its kinase selectivity.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Kinase Panel: Utilize a commercial kinase screening service (e.g., KINOMEscan®) that covers a broad range of human kinases.[12][13][14]
-
Assay Performance: The assay typically involves a competition binding assay where the amount of test compound that displaces a known ligand from the kinase active site is quantified.
-
Data Analysis: Results are often expressed as the percentage of control, with lower percentages indicating stronger binding. Dissociation constants (Kd) or IC50 values are determined for significant interactions.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[15][16][17][18] Mass spectrometry-based CETSA (MS-CETSA) can provide a proteome-wide view of target and off-target engagement.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the treated cells across a temperature gradient.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Proteomic Analysis (MS-CETSA):
-
Digest the soluble protein fractions into peptides.
-
Label peptides with isobaric tags (e.g., TMT) for multiplexed analysis.
-
Analyze the samples by LC-MS/MS to identify and quantify proteins.
-
-
Data Analysis:
-
Generate melting curves for each identified protein.
-
A shift in the melting temperature (ΔTm) in the presence of this compound indicates a direct binding interaction.
-
Transcriptomic Analysis (RNA-Seq)
RNA sequencing can reveal the global changes in gene expression in response to drug treatment, providing insights into the affected signaling pathways and potential off-target effects.[5][7][8][19]
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
Library Preparation: Prepare RNA-Seq libraries, which may include mRNA enrichment or ribosomal RNA depletion.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in response to this compound treatment.
-
Pathway Analysis: Use tools like Gene Ontology (GO) and KEGG to identify the biological pathways enriched in the differentially expressed genes.
-
Signaling Pathways of this compound
This compound is known to modulate at least two critical signaling pathways in cancer cells.
PI3K/Akt Signaling Pathway
This compound has been shown to suppress the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and survival.[10][11]
Anti-Estrogenic Signaling
Similar to tamoxifen, this compound exhibits anti-estrogenic activity, suggesting it may act as a selective estrogen receptor modulator (SERM).[2]
Conclusion
This compound presents a promising profile as a potential anti-cancer agent with dual action on the PI3K/Akt pathway and estrogen receptor signaling. However, the lack of comprehensive off-target profiling is a significant gap in its preclinical evaluation. By comparing its known mechanisms to those of tamoxifen and alpelisib, we can anticipate potential off-target liabilities and on-target toxicities that require thorough experimental investigation. The application of modern proteomic and transcriptomic techniques, as outlined in this guide, will be instrumental in building a complete safety and selectivity profile for this compound, thereby guiding its future development as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 6. Kinome screening for regulators of the estrogen receptor identifies LMTK3 as a new therapeutic target in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alitheagenomics.com [alitheagenomics.com]
- 8. RNA-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Tamoxifen on Proteome Expression during In Vitro Myogenesis in Murine Skeletal Muscle C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. youtube.com [youtube.com]
- 15. annualreviews.org [annualreviews.org]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Current Advances in CETSA [frontiersin.org]
- 19. RNA Biomarker Analysis for Drug Development | RNA-Seq for drug response studies [illumina.com]
Cross-Validation of Guajadial D's Bioactivity: A Comparative Analysis Across Research Findings
A detailed examination of the experimental data from various laboratories on the biological activities of Guajadial D, a meroterpenoid isolated from Psidium guajava (guava) leaves. This guide provides a comparative overview of its anticancer, antimicrobial, and anti-inflammatory properties to support further research and drug development.
This compound, a natural compound extracted from guava leaves, has garnered significant scientific interest for its potential therapeutic applications. This guide synthesizes and compares the findings on its bioactivity from multiple research studies, offering a cross-validation of its efficacy. The primary focus is on its anticancer, antimicrobial, and anti-inflammatory effects, with a detailed presentation of quantitative data and experimental methodologies.
Anticancer Activity
This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI) are key metrics used to quantify its anticancer potency.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of this compound and related compounds as reported in various studies. This comparative data, while not from a single standardized study, provides a valuable overview of its potential across different cancer types.
| Compound | Cancer Cell Line | Cancer Type | Parameter | Value (µM) | Value (µg/mL) | Reference |
| This compound | CCRF-CEM | Leukemia | IC50 | 0.87 ± 0.5 | - | [1] |
| Guajadial | A549 | Lung Cancer | IC50 | - | 6.30 | [2] |
| Guajadial | HL-60 | Promyelocytic Leukemia | IC50 | - | 7.77 | [2] |
| Guajadial | SMMC-7721 | Hepatocellular Carcinoma | IC50 | - | 5.59 | [2] |
| Guajadial | MCF-7 | Breast Cancer | TGI | - | 5.59 | [2] |
| Guajadial | MCF-7 BUS | Tamoxifen-resistant Breast Cancer | TGI | - | 2.27 | [2] |
| Guajadial B | A549 | Lung Cancer | IC50 | 0.15 ± 0.05 | - | [1][3] |
| Guajadial B | Huh7 | Liver Cancer | IC50 | 2.93 ± 0.5 | - | [1][3] |
| 4,5-diepipsidial A | A549 | Lung Cancer | IC50 | 0.16 ± 0.03 | - | [1][3] |
| 4,5-diepipsidial A | Huh7 | Liver Cancer | IC50 | 2.82 ± 0.6 | - | [1][3] |
| 4,5-diepipsidial A | DU145 | Prostate Cancer | IC50 | 4.79 ± 2.7 | - | [1] |
| Guadial A | DU145 | Prostate Cancer | IC50 | 5.35 ± 0.7 | - | [1] |
| Psiguadial D | DU145 | Prostate Cancer | IC50 | 6.08 ± 3.9 | - | [1] |
Experimental Protocols for Anticancer Activity
MTT Assay: The antiproliferative effect of this compound and its analogs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized using a solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Sulforhodamine B (SRB) Assay: This assay is also utilized to determine cytotoxicity.[4]
-
Cell Fixation: After compound treatment, cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with the SRB dye.
-
Washing: Unbound dye is washed away.
-
Solubilization: The protein-bound dye is solubilized with a basic solution.
-
Absorbance Measurement: The absorbance is read to determine cell density, from which TGI values can be calculated.
Signaling Pathways in Anticancer Action
Guajadial has been shown to exert its anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer.[2]
Caption: Proposed mechanism of Guajadial's anticancer activity.
Antimicrobial Activity
Extracts from Psidium guajava, rich in compounds like Guajadial, have demonstrated significant antimicrobial properties against a variety of pathogenic bacteria.
Comparative Antimicrobial Efficacy
The antimicrobial activity is often reported as the Minimum Inhibitory Concentration (MIC) or through the diameter of the zone of inhibition in disc diffusion assays.
| Extract/Compound | Bacterial Strain | Method | Result | Reference |
| Aqueous Extract | Staphylococcus aureus (sensitive & resistant) | Disc Diffusion & Microdilution | MIC: 6.8 mg/mL | [5][6] |
| Aqueous Extract | Staphylococcus pseudintermedius (sensitive & resistant) | Disc Diffusion & Microdilution | MIC: 6.8 mg/mL | [5][6] |
| Aqueous Extract | Streptococcus spp. (beta-hemolytic) | Disc Diffusion & Microdilution | MIC: 6.8 mg/mL | [5][6] |
| Aqueous Extract | Escherichia coli (sensitive & resistant) | Disc Diffusion | No inhibition | [5][6] |
| Methanol Extract | Bacillus cereus | Well Diffusion | Zone of inhibition: 8.27 mm | [7] |
| Methanol Extract | Staphylococcus aureus | Well Diffusion | Zone of inhibition: 12.3 mm | [7] |
| Ethanol Extract | Bacillus cereus | Well Diffusion | Zone of inhibition: 6.11 mm | [7] |
| Ethanol Extract | Staphylococcus aureus | Well Diffusion | Zone of inhibition: 11.0 mm | [7] |
Experimental Protocols for Antimicrobial Activity
Paper Disc Diffusion Method: This method provides a qualitative assessment of antimicrobial activity.[4]
-
Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared.
-
Agar (B569324) Plate Inoculation: The surface of an agar plate is uniformly streaked with the microbial inoculum.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test substance are placed on the agar surface.
-
Incubation: Plates are incubated under suitable conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.
Caption: Workflow for the disc diffusion antimicrobial assay.
Anti-inflammatory Activity
Guava leaf extracts containing Guajadial have shown promising anti-inflammatory effects in various experimental models. This activity is attributed to the inhibition of key pro-inflammatory mediators.
Key Findings on Anti-inflammatory Effects
-
Ethanolic extracts of guava leaves significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) induced by lipopolysaccharide (LPS) in a dose-dependent manner.[8]
-
The expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are suppressed by these extracts.[8][9]
-
The anti-inflammatory action is partly mediated through the downregulation of the ERK1/2 signaling pathway.[8][9]
-
In vivo studies have demonstrated significant anti-inflammatory activity in models such as Freund's complete adjuvant-induced hyperalgesia and LPS-induced endotoxic shock.[8]
-
Tannin-rich fractions from guava leaves and bark exhibit anti-inflammatory effects by stabilizing erythrocyte membranes, which is analogous to the stabilization of lysosomal membranes, thereby preventing the release of pro-inflammatory enzymes.[10]
Experimental Protocols for Anti-inflammatory Activity
Inhibition of Heat-Induced Protein Denaturation: This in vitro assay assesses the ability of a substance to prevent protein denaturation, a hallmark of inflammation.[4]
-
A reaction mixture containing the test substance and a protein solution (e.g., bovine serum albumin) is prepared.
-
The mixture is heated to induce denaturation.
-
After cooling, the turbidity of the solution is measured spectrophotometrically.
-
The percentage inhibition of denaturation is calculated relative to a control without the test substance.
Caption: Guava extract's anti-inflammatory signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial Activity of Psidium guajava Aqueous Extract against Sensitive and Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Activities of Leaf Extracts of Guava (Psidium guajava L.) on Two Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of an ethanolic extract of guava (Psidium guajava L.) leaves in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rroij.com [rroij.com]
Guajadial: A Potential Natural Alternative to Conventional Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a central focus of oncological research. Natural products have historically been a rich source of therapeutic compounds, and Guajadial, a meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has emerged as a promising candidate. This guide provides a comparative analysis of Guajadial and traditional chemotherapeutic agents, supported by available experimental data, to offer an objective overview of its potential as an alternative or adjunct cancer therapy.
Comparative Cytotoxicity Analysis
Guajadial has demonstrated significant cytotoxic effects across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI) values for Guajadial and conventional chemotherapy drugs. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions, such as incubation times and assay methods.
Table 1: In Vitro Cytotoxicity of Guajadial Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µg/mL) |
| MCF-7 | Breast Cancer | TGI | 5.59 |
| MCF-7 BUS | Breast Cancer (Tamoxifen-resistant) | TGI | 2.27 |
| A549 | Lung Cancer | IC50 | 6.30 |
| HL-60 | Promyelocytic Leukemia | IC50 | 7.77 |
| SMMC-7721 | Hepatocellular Carcinoma | IC50 | 5.59 |
| K562 | Chronic Myelogenous Leukemia | TGI | 2 |
| NCI/ADR-RES | Ovarian Cancer (Doxorubicin-resistant) | TGI | 4 |
| NCI-H460 | Lung Cancer | TGI | 5 |
| HT-29 | Colon Cancer | TGI | 5 |
| PC-3 | Prostate Cancer | TGI | 12 |
| 786-0 | Renal Cancer | TGI | 28 |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Guajadial and Traditional Chemotherapeutics
| Cancer Type | Cell Line | Guajadial (µM) | Doxorubicin (µM) | Cisplatin (µM) | Paclitaxel (B517696) (µM) |
| Breast Cancer | MCF-7 | ~15.9 | 0.1 - 2.5[1][2] | - | 0.0025 - 0.0075[3] |
| Breast Cancer | MDA-MB-231 | ~12.0 | 6.602[4] | - | 0.00515[5] |
| Lung Cancer | A549 | ~17.8 | > 20[6] | - | >32 (3h), 9.4 (24h)[7] |
| Colon Cancer | HT-29 | - | - | 10.45 (24h)[8] | - |
| Colon Cancer | HCT-116 | - | - | 3.2 (24h) | - |
| Prostate Cancer | PC-3 | - | - | - | 0.0312[1] |
Note: IC50 values for Guajadial were converted from µg/mL for comparative purposes. The data for traditional chemotherapeutics are sourced from various studies and are provided for context. Direct head-to-head comparative studies under identical conditions are limited.
Mechanisms of Action: A Multi-pronged Attack on Cancer
Guajadial's anticancer activity is not attributed to a single mechanism but rather a multifaceted approach that targets several key cellular processes essential for cancer cell survival and proliferation.
Induction of Apoptosis
Guajadial has been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells without inducing an inflammatory response. Key molecular events in Guajadial-induced apoptosis include:
-
Caspase Activation: Treatment with Guajadial leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are central to the apoptotic cascade.
-
Modulation of Bcl-2 Family Proteins: Guajadial can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the induction of apoptosis.
-
Upregulation of Death Receptors: There is evidence to suggest that Guajadial can increase the expression of death receptors like Fas on the surface of cancer cells, making them more susceptible to apoptotic signals.
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle. Guajadial has been observed to interfere with the cell cycle progression of cancer cells, often causing an arrest in the G0/G1 or G2/M phases. This prevents the cancer cells from dividing and proliferating.
Inhibition of Pro-Survival Signaling Pathways
Guajadial has been shown to suppress key signaling pathways that are often hyperactivated in cancer, promoting cell survival and proliferation.
Caption: Guajadial's multifaceted impact on cancer cell signaling pathways.
Overcoming Multidrug Resistance
A significant challenge in chemotherapy is the development of multidrug resistance (MDR) in cancer cells. Guajadial has shown potential in reversing MDR, particularly in breast cancer cells. It achieves this by inhibiting the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters act as efflux pumps, removing chemotherapeutic drugs from the cancer cell. By inhibiting these pumps, Guajadial can increase the intracellular concentration and efficacy of co-administered anticancer drugs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anticancer properties of Guajadial.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Guajadial. Control wells receive the vehicle (e.g., DMSO) only.
-
Incubation: Plates are incubated for a specified period, typically 48 or 72 hours.[9]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the MTT to purple formazan crystals.[10]
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.
Detailed Methodology:
-
Cell Treatment: Cells are treated with the desired concentration of Guajadial for a specified time to induce apoptosis.
-
Cell Harvesting: Adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[12][13]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[14]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.[12]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the fluorescent dye propidium iodide to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Detailed Methodology:
-
Cell Harvesting and Fixation: Cells are harvested and washed with PBS. The cells are then fixed in cold 70% ethanol, which is added dropwise while vortexing to prevent clumping. Cells are fixed for at least 30 minutes on ice.[15][16]
-
Washing: The fixed cells are washed twice with PBS.
-
RNase Treatment: To ensure that only DNA is stained, the cells are treated with RNase A to degrade any RNA.
-
PI Staining: Propidium iodide staining solution is added to the cells, and they are incubated at room temperature.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18][19]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.
Detailed Methodology for PI3K/Akt Pathway Analysis:
-
Cell Lysis: Cells treated with Guajadial are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest, such as total Akt and phosphorylated Akt (p-Akt).[20][21]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected, allowing for the visualization of the protein bands. The intensity of the bands corresponding to p-Akt relative to total Akt indicates the level of pathway activation.
Conclusion
The available evidence suggests that Guajadial is a promising natural compound with potent anticancer properties. Its ability to induce apoptosis, cause cell cycle arrest, inhibit crucial pro-survival signaling pathways, and potentially overcome multidrug resistance makes it a compelling candidate for further investigation. While the in vitro data is encouraging, more direct comparative studies against a wider range of traditional chemotherapeutic agents under standardized conditions are needed to fully elucidate its relative efficacy. Further preclinical and clinical studies are warranted to establish its therapeutic potential and safety profile in a clinical setting. The detailed experimental protocols and pathway analyses provided in this guide offer a solid foundation for future research in this area.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. kumc.edu [kumc.edu]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 17. docs.research.missouri.edu [docs.research.missouri.edu]
- 18. vet.cornell.edu [vet.cornell.edu]
- 19. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Guajadial D: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Guajadial D, a caryophyllane-based meroterpenoid. The following information is synthesized from material safety data sheets and laboratory safety guidelines to ensure safe handling and disposal practices.
This compound Safety and Handling Summary
To minimize risks and ensure the safe handling of this compound in a laboratory setting, it is essential to adhere to the following guidelines. The table below summarizes key safety, storage, and personal protective equipment (PPE) recommendations.[1]
| Category | Recommendation |
| Personal Precautions | Avoid dust formation. Avoid breathing vapors, mist, or gas. Wear respiratory protection if necessary.[1][2] |
| Handling | Wash thoroughly after handling.[1][3] Remove and wash contaminated clothing before reuse.[1] Avoid contact with eyes, skin, and clothing.[1] Avoid ingestion and inhalation.[1] Keep away from ignition sources.[1][3] |
| Storage | Keep the container tightly closed in a dry and well-ventilated place.[1] Recommended long-term storage at -20°C.[4] |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame-resistant and impervious clothing.[2] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide in case of fire.[1][2] |
Physical and Chemical Properties of Guajadial
Understanding the physical and chemical properties of a compound is fundamental to its safe handling and disposal.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₃₄O₅ | [4][5] |
| Molecular Weight | 474.59 g/mol | [4] |
| CAS Number | 959860-49-2 | [4] |
| Physical State | Amorphous powder | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| Storage Conditions | Store at -20°C for long-term stability | [4] |
Detailed Disposal Procedures
The primary goal of this compound disposal is to prevent environmental contamination and ensure the safety of all personnel.[1]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all personnel are equipped with the appropriate PPE, including safety goggles, gloves, and a lab coat.[1][2] In case of insufficient ventilation or the potential for dust formation, respiratory protection should be worn.[1][2]
Step 2: Waste Segregation and Collection
Segregate this compound waste from regular laboratory trash.[6]
-
Solid Waste: Unused or expired this compound powder, as well as contaminated items like weigh boats and paper towels, should be collected in a designated, leak-proof, and clearly labeled container.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled waste container. Do not pour solutions containing this compound down the drain.[7]
-
Sharps: Any contaminated sharps, such as needles, syringes, or broken glass, must be placed in a dedicated, puncture-resistant sharps container labeled as biohazardous or chemically contaminated waste.[6][7]
Step 3: Spill Management
In the event of an accidental spill, a structured approach is necessary to contain, clean up, and dispose of the material safely.[1]
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel and, if safe to do so, increase ventilation.[2]
-
Containment: Take immediate steps to prevent the material from entering drains or waterways.[1]
-
Cleanup (Solid Spill): For a solid spill, carefully pick up the material without creating dust.[1] This can be achieved by gently sweeping the material and shoveling it into a suitable, labeled container for disposal.[1]
-
Cleanup (Liquid Spill): For a liquid spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.[8]
Step 4: Final Disposal
Dispose of the contained this compound waste in accordance with all applicable local, state, provincial, and federal regulations.[1] It is crucial to consult with your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service to ensure full compliance.[1] The waste container should be properly sealed and labeled before being transferred to the designated waste collection area.
Accidental Release and Disposal Workflow
The following diagram outlines the procedural workflow for managing a this compound spill and its subsequent disposal.
Caption: Procedural workflow for managing a this compound spill and its disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. cdn.planttherapy.com [cdn.planttherapy.com]
- 4. benchchem.com [benchchem.com]
- 5. Guajadial B | C30H34O5 | CID 168013399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mainelabpack.com [mainelabpack.com]
- 7. research.hawaii.edu [research.hawaii.edu]
- 8. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
Essential Safety and Operational Guide for Handling Guajadial D
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Guajadial D. The following procedures for handling, storage, and disposal are critical for ensuring laboratory safety and environmental responsibility.
Safety and Handling Summary
To minimize risks when working with this compound, adhere to the following safety, storage, and personal protective equipment (PPE) recommendations.
| Category | Recommendation | Source |
| Personal Precautions | Avoid dust formation. Avoid breathing vapors, mist, or gas. | [1] |
| Wear appropriate respiratory protection if necessary. | [1] | |
| Handling | Wash hands and any exposed skin thoroughly after handling. | [1][2] |
| Remove and wash contaminated clothing before reuse.[1] | ||
| Avoid contact with eyes, skin, and clothing.[1] | ||
| Avoid ingestion and inhalation.[1] | ||
| Keep away from ignition sources.[1] | ||
| Storage | Keep container tightly closed in a dry and well-ventilated place.[1] | |
| Recommended long-term storage at -20°C. | [1] | |
| Recommended short-term storage at 2-8°C.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE program is essential when handling chemicals.[3] The following table outlines the recommended PPE for handling this compound.
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[4] |
| Skin | Chemical-resistant, impervious clothing (e.g., lab coat). | [4][5] |
| Chemical-impermeable gloves (e.g., nitrile). | [4][6] | |
| Respiratory | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | NIOSH-approved.[4][5] |
Accidental Release and Disposal Workflow
In the event of a spill, a structured approach is necessary to contain, clean up, and dispose of the material safely. The following diagram outlines the procedural workflow for managing a this compound spill and its subsequent disposal.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.planttherapy.com [cdn.planttherapy.com]
- 3. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. echemi.com [echemi.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
